Product packaging for 4-Aminopentanoic acid(Cat. No.:CAS No. 627-61-2)

4-Aminopentanoic acid

Cat. No.: B7770598
CAS No.: 627-61-2
M. Wt: 117.15 g/mol
InChI Key: ABSTXSZPGHDTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-amino-pentanoic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B7770598 4-Aminopentanoic acid CAS No. 627-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSTXSZPGHDTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901029
Record name (+/-)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-74-5, 627-61-2
Record name 4-Aminovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of 4-Aminopentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the stereospecific synthesis of (R)- and (S)-4-aminopentanoic acid. This chiral γ-amino acid is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. This document details both enzymatic and chemical approaches, presenting experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Enzymatic Synthesis via Reductive Amination of Levulinic Acid

Enzymatic methods have emerged as a highly efficient and stereoselective route to both enantiomers of 4-aminopentanoic acid, starting from the bio-based platform chemical, levulinic acid. These methods offer significant advantages in terms of enantiomeric purity and sustainability.

Synthesis of (R)-4-Aminopentanoic Acid using Engineered Glutamate (B1630785) Dehydrogenase

A highly effective method for producing (R)-4-aminopentanoic acid involves the use of an engineered glutamate dehydrogenase from Escherichia coli (EcGDH). Through targeted mutagenesis, the substrate specificity of EcGDH has been altered to efficiently catalyze the reductive amination of levulinic acid.[1]

A dual-enzyme system is employed, coupling the engineered EcGDH with a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration.[1]

  • Reaction Components:

    • Levulinic acid (LA)

    • Engineered EcGDH (e.g., EcGDHK116Q/N348M)

    • Formate dehydrogenase (e.g., BsFDH from Burkholderia stabilis)

    • Ammonium (B1175870) formate (as both amine donor and for cofactor regeneration)

    • NADP+ (cofactor)

    • Tris-HCl buffer

  • Reaction Conditions:

    • A reaction mixture is prepared containing 0.4 M levulinic acid, 0.8 M ammonium formate, and 1 mM NADP+ in 100 mM Tris-HCl buffer (pH 8.0).[1]

    • The engineered EcGDH (1.51 mg/mL) and BsFDH (0.20 mg/mL) are added to the mixture.[1]

    • The reaction is incubated at 45°C for 11 hours.[1]

  • Analysis and Purification:

    • Conversion of levulinic acid can be monitored by HPLC using an Aminex HPX-87H column.[1]

    • The enantiomeric excess of (R)-4-aminopentanoic acid is determined by HPLC after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1]

Synthesis of (S)-4-Aminopentanoic Acid using Amine Dehydrogenase

The (S)-enantiomer can be synthesized with high stereoselectivity using a wild-type amine dehydrogenase from Petrotoga mobilis (PmAmDH) or its engineered variants.[1] This enzyme also catalyzes the direct reductive amination of levulinic acid.

Similar to the synthesis of the (R)-enantiomer, a cofactor regeneration system is typically used.

  • Reaction Components:

    • Levulinic acid (LA)

    • Amine dehydrogenase (e.g., PmAmDH)

    • Cofactor (e.g., NADH or NADPH)

    • Amine donor (e.g., ammonia)

    • Enzyme for cofactor regeneration (e.g., formate dehydrogenase or glucose dehydrogenase)

  • Reaction Conditions:

    • The specific conditions, including substrate concentration, enzyme loading, pH, and temperature, will depend on the specific amine dehydrogenase variant used. Generally, reactions are carried out in a buffered aqueous solution.

  • Analysis and Purification:

    • Analytical methods are similar to those used for the (R)-enantiomer, involving HPLC for monitoring conversion and determining enantiomeric excess after chiral derivatization.

Chemical Synthesis Strategies

While often exhibiting lower stereoselectivity compared to enzymatic methods, chemical synthesis offers alternative routes to the enantiomers of this compound. These methods include asymmetric hydrogenation, the use of chiral auxiliaries, and resolution of racemic mixtures.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter in this compound derivatives. One notable example is the diastereoselective hydrogenation of a 4-substituted α,β-unsaturated carboxylic acid derivative.

This protocol describes the hydrogenation of a precursor to a pharmaceutically relevant this compound derivative using a Ru-Mandyphos catalyst in a biphasic system.[2][3][4]

  • Reaction Components:

    • Substrate (e.g., an α,β-unsaturated carboxylic acid derivative of 4-oxopentanoic acid)

    • Catalyst: Ru-Mandyphos complex

    • Solvent system: A biphasic system of an ionic liquid (e.g., [EMIM][NTf₂]) and aqueous sodium hydroxide.[2][3][4]

    • Hydrogen gas

  • Reaction Conditions:

    • The Ru-Mandyphos catalyst is dissolved in the ionic liquid phase.

    • The substrate is dissolved in the aqueous NaOH phase.

    • The two phases are mixed and pressurized with hydrogen gas.

    • The reaction is stirred at a controlled temperature until completion.

  • Analysis and Purification:

    • The diastereomeric excess can be determined by NMR or HPLC analysis of the crude product.

    • The product is isolated from the aqueous phase, and the catalyst remains in the ionic liquid phase, allowing for potential recycling.[2][3][4]

Asymmetric Michael Addition

The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound can be a key step in the synthesis of chiral γ-amino acids.[5][6][7][8][9]

  • Selection of Chiral Controller: This can be a chiral auxiliary attached to the nucleophile or the Michael acceptor, or a chiral catalyst (organocatalyst or metal complex).

  • Michael Addition: The conjugate addition reaction is performed under optimized conditions to maximize diastereoselectivity or enantioselectivity.

  • Deprotection/Transformation: The resulting adduct is then converted to the target this compound derivative through a series of chemical transformations, including the removal of the chiral auxiliary if used.

Chiral Pool Synthesis

The use of readily available enantiopure starting materials from the "chiral pool" is a common strategy in asymmetric synthesis.[10][11][12] For this compound, a potential starting material is pyroglutamic acid, which is derived from glutamic acid.[13]

  • Starting Material: L- or D-pyroglutamic acid.

  • Ring Opening: The lactam ring of pyroglutamic acid is opened to reveal the γ-amino acid backbone.

  • Functional Group Manipulations: The carboxyl and amino groups are manipulated to afford the final this compound. This approach ensures the stereochemistry at the α-carbon of the precursor is transferred to the final product.

Resolution of Racemic Mixtures

Racemic this compound can be synthesized and then the enantiomers separated. A common method is through the formation of diastereomeric salts with a chiral resolving agent.[14][15][16][17]

  • Salt Formation: The racemic this compound is treated with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or a chiral carboxylic acid) in a suitable solvent to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is less soluble and crystallizes out of the solution. This separation is based on the different physical properties of diastereomers.[16]

  • Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of this compound is then liberated from the salt by treatment with an acid or base.

  • Recovery: The other enantiomer can be recovered from the mother liquor.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods.

Table 1: Enzymatic Synthesis of this compound Enantiomers

EnantiomerEnzyme SystemSubstrateConversionEnantiomeric Excess (ee)Reference
(R)Engineered EcGDH / BsFDHLevulinic Acid (0.4 M)>97% in 11 h>99%[1]
(S)PmAmDHLevulinic AcidHighHigh[1]

Table 2: Chemical Synthesis of this compound Enantiomers

MethodKey Reagent/CatalystStereoselectivityYieldNotesReference
Asymmetric HydrogenationRu-Mandyphos87-96% deHighDiastereoselective synthesis of a derivative.[2][3][4]
Asymmetric Michael AdditionChiral Auxiliary/CatalystVariableVariableGeneral method for β-substituted γ-amino acids.[5][6][7][8][9]
ResolutionChiral Resolving AgentUp to >99% ee<50% per cycleTheoretical max yield is 50% without racemization of the unwanted enantiomer.[14][15][16][17]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Enzymatic_Synthesis_R_4_APA cluster_reaction Biocatalytic Reaction LA Levulinic Acid Reaction Reductive Amination & Cofactor Regeneration (pH 8.0, 45°C, 11h) LA->Reaction NH4COOH Ammonium Formate NH4COOH->Reaction NADP NADP+ NADP->Reaction EcGDH Engineered EcGDH EcGDH->Reaction BsFDH BsFDH BsFDH->Reaction R_APA (R)-4-Aminopentanoic Acid (>99% ee) Reaction->R_APA NADPH NADPH CO2 CO2

Caption: Workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.

Asymmetric_Hydrogenation_Workflow cluster_reaction Chemical Reaction Substrate Prochiral Substrate Reaction Asymmetric Hydrogenation Substrate->Reaction H2 H2 Gas H2->Reaction Catalyst Chiral Catalyst (e.g., Ru-Mandyphos) Catalyst->Reaction Solvent Biphasic Solvent (Ionic Liquid/Aqueous) Solvent->Reaction Product Chiral 4-APA Derivative Reaction->Product Separation Phase Separation Product->Separation Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst

Caption: Workflow for asymmetric catalytic hydrogenation.

Resolution_Workflow cluster_start Starting Material cluster_process Resolution Process cluster_end Final Products Racemic_APA Racemic This compound Salt_Formation Diastereomeric Salt Formation (with Chiral Resolving Agent) Racemic_APA->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation Liberation of Enantiomers Crystallization->Liberation R_APA (R)-4-Aminopentanoic Acid Liberation->R_APA S_APA (S)-4-Aminopentanoic Acid Liberation->S_APA

References

4-Aminopentanoic acid as a false GABAergic neurotransmitter

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Aminopentanoic Acid as a False GABAergic Neurotransmitter

Abstract

This compound (4-AP), also known as DAVA, is an analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Structurally similar to GABA, 4-AP exhibits a complex pharmacological profile, acting as a substrate for the GABA transport system. This interaction allows for its uptake into presynaptic GABAergic neurons and subsequent release, leading to its classification as a "false neurotransmitter." This guide provides a comprehensive overview of the biochemical and physiological properties of this compound, detailing its mechanism of action, summarizing key quantitative data from experimental studies, and outlining the methodologies used to investigate its effects. The included diagrams visualize the proposed pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Concept of False Neurotransmitters

A false neurotransmitter is a substance that is structurally similar to an endogenous neurotransmitter and can be taken up and stored in the presynaptic terminals of neurons. Upon stimulation, these compounds are released in a manner analogous to the true neurotransmitter. However, they typically have a lower intrinsic activity at the postsynaptic receptors, leading to a net decrease in synaptic transmission. In the context of the GABAergic system, a false neurotransmitter would be a compound that mimics GABA, is handled by GABAergic neuronal machinery, but ultimately dampens or alters inhibitory neurotransmission.

This compound: A Profile

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Its structural similarity to GABA allows it to interact with key components of the GABAergic synapse, including GABA transporters and, to a lesser extent, GABA receptors.

Mechanism of Action as a False Neurotransmitter

The primary mechanism by which this compound acts as a false neurotransmitter involves the GABA transporters (GATs). It is a substrate for GATs, particularly GAT-1, which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.

The proposed sequence of events is as follows:

  • Uptake: this compound is transported into GABAergic presynaptic terminals via GATs, competing with endogenous GABA.

  • Vesicular Storage: Once inside the neuron, it is packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).

  • Release: Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, into the synaptic cleft.

  • Postsynaptic Action: In the synaptic cleft, this compound can interact with postsynaptic GABA receptors, primarily GABA_A receptors. However, its efficacy as an agonist is significantly lower than that of GABA. This leads to a weaker postsynaptic inhibitory signal compared to the signal that would have been generated by GABA.

This overall process results in a net reduction of GABAergic inhibition at the synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with components of the GABAergic system.

Table 1: Inhibition of GABA Uptake by this compound Enantiomers

CompoundPreparationIC50 (µM)
(R)-(-)-4-Aminopentanoic acidRat brain synaptosomes14
(S)-(+)-4-Aminopentanoic acidRat brain synaptosomes250
(±)-4-Aminopentanoic acidRat brain synaptosomes28

Data sourced from studies on GABA uptake in rat brain preparations.

Table 2: Receptor Binding and Agonist Activity

CompoundReceptorAssay TypeAffinity/Activity
(±)-4-Aminopentanoic acidGABA_ARadioligand bindingWeak displacer of [3H]GABA
(±)-4-Aminopentanoic acidGABA_AElectrophysiologyWeak partial agonist
(±)-4-Aminopentanoic acidGABA_BRadioligand bindingNo significant affinity

This data indicates that while this compound can interact with GABA_A receptors, its affinity and agonist efficacy are low.

Visualization of Key Pathways and Workflows

Signaling Pathway of a False GABAergic Neurotransmitter

False_Neurotransmitter_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal 4AP_ext This compound (Extracellular) GAT1 GABA Transporter (GAT-1) 4AP_ext->GAT1 Uptake GABA_ext GABA (Extracellular) GABA_ext->GAT1 Uptake 4AP_int 4-AP (Intracellular) GAT1->4AP_int GABA_int GABA (Intracellular) GAT1->GABA_int VGAT Vesicular GABA Transporter (VGAT) 4AP_int->VGAT GABA_int->VGAT Vesicle Synaptic Vesicle (Contains 4-AP & GABA) VGAT->Vesicle Release Exocytosis Vesicle->Release GABA_A_R GABA_A Receptor Release->GABA_A_R Weak Agonism Inhibition Reduced Inhibitory Signal GABA_A_R->Inhibition

Caption: Mechanism of this compound as a false neurotransmitter.

Experimental Workflow for Assessing False Neurotransmitter Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_electrophysiology Electrophysiology cluster_invivo In Vivo Studies UptakeAssay [3H]GABA Uptake Assay in Synaptosomes BindingAssay Radioligand Binding Assay (GABA_A/B Receptors) UptakeAssay->BindingAssay Characterize Interaction ReleaseAssay Superfusion of Preloaded Synaptosomes/Slices BindingAssay->ReleaseAssay Confirm Release PatchClamp Patch-Clamp Recording on Cultured Neurons ReleaseAssay->PatchClamp Functional Consequence FieldPotentials Field Potential Recording in Brain Slices PatchClamp->FieldPotentials Network Effects Microdialysis Microdialysis to Measure Extracellular GABA/4-AP FieldPotentials->Microdialysis In Vivo Confirmation Behavioral Behavioral Models (e.g., Seizure Models) Microdialysis->Behavioral Physiological Relevance

A Deep Dive into the Stereoselective Bioactivity of 4-Aminopentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of neuroscience and pharmacology, the stereochemistry of a molecule can be the determining factor in its biological activity. This principle is vividly illustrated by the enantiomers of 4-aminopentanoic acid (4-APA), (S)-4-Aminopentanoic acid and (R)-4-Aminopentanoic acid. As analogs of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), these chiral molecules exhibit distinct and nuanced interactions with the GABAergic system. Understanding these differences is paramount for the targeted design of novel therapeutics for a range of neurological and psychiatric disorders.

This technical guide provides a comprehensive analysis of the differential biological activities of (S)- and (R)-4-aminopentanoic acid. It delves into their interactions with GABA receptors, their effects on synaptic GABA concentration, and the underlying signaling pathways. Detailed experimental methodologies are provided to enable researchers to further investigate these fascinating molecules.

Quantitative Data Summary

While the existing literature describes the activity of (S)- and (R)-4-aminopentanoic acid as "weak" at various GABA receptor subtypes, specific quantitative data on binding affinities (Ki) and functional potency (EC50) are not extensively reported. The following table summarizes the currently available qualitative and semi-quantitative data to facilitate a comparative understanding of the two enantiomers.

Parameter(S)-4-Aminopentanoic Acid(R)-4-Aminopentanoic AcidReference
GABA Receptor Activity [1]
GABA-A α4β3δWeak AgonistNo Reported Activity[1]
GABA-A α5β2γ2Weak AgonistWeak Agonist[1]
GABA-A α6β2γ2AntagonistNo Reported Activity[1]
GABA-B B1/B2Weak AgonistNo Reported Activity[1]
Synaptosome Uptake Lower uptake into mouse cerebral synaptosomesGreater uptake into mouse cerebral synaptosomes[1]
Effect on Endogenous GABA Less pronounced reduction of endogenous GABA concentrationGreater reduction of endogenous GABA concentration[1]
Neurotransmitter Release Less release following membrane depolarizationGreater release following membrane depolarization[1]
In Vivo Effects (Mice) Dose-dependent reduction in distance movedSimilar dose-dependent reduction in distance moved[1]

Note: The term "weak" indicates that higher concentrations of the compounds were required to elicit a response compared to the endogenous ligand, GABA. The absence of specific Ki or EC50 values in the current literature highlights a key area for future research.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of (S)- and (R)-4-aminopentanoic acid to specific GABA-A receptor subtypes.

a. Membrane Preparation:

  • Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose (B13894), pH 7.4).[2]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[2]

  • Resuspend the pellet in ice-cold deionized water and homogenize.[2]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[2]

  • Repeat the wash step by resuspending the pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice.[2]

  • Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[2]

b. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • Binding buffer

    • Radioligand (e.g., [3H]muscimol at a final concentration of 5 nM)[2]

    • Either (S)- or (R)-4-aminopentanoic acid at varying concentrations, or vehicle for total binding, or a saturating concentration of unlabeled GABA (e.g., 10 mM) for non-specific binding.[2]

  • Initiate the binding reaction by adding the prepared membrane suspension.[2]

  • Incubate the plate at 4°C for 45 minutes.[2]

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.[3]

  • Wash the filters three times with ice-cold wash buffer.[4]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[2][4]

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_gaba_a_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge (High Speed) p2->p3 p4 Wash Pellet p3->p4 p5 Resuspend in Buffer p4->p5 a1 Add Buffer, Radioligand, & Test Compound p5->a1 a2 Add Membranes a1->a2 a3 Incubate a2->a3 a4 Filter & Wash a3->a4 a5 Quantify Radioactivity a4->a5 d1 Calculate Specific Binding a5->d1 d2 Generate Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki d3->d4

Figure 1: Experimental workflow for GABA-A receptor radioligand binding assay.
Synaptosome Uptake Assay

This protocol measures the uptake of radiolabeled (S)- or (R)-4-aminopentanoic acid into isolated nerve terminals (synaptosomes).

a. Synaptosome Preparation:

  • Homogenize fresh brain tissue in a buffered sucrose solution.

  • Perform differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

  • Resuspend the synaptosomal pellet in a suitable physiological buffer.

b. Uptake Assay:

  • Pre-incubate synaptosomes at 37°C.

  • Initiate the uptake by adding radiolabeled (e.g., [3H]- or [14C]-labeled) (S)- or (R)-4-aminopentanoic acid.

  • At various time points, terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the amount of uptake (in nmol/mg protein) against time.

  • Determine the initial rate of uptake from the linear portion of the curve.

  • Compare the uptake rates of the (S) and (R) enantiomers.

experimental_workflow_synaptosome_uptake cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis sp1 Homogenize Brain Tissue sp2 Differential Centrifugation sp1->sp2 sp3 Resuspend P2 Fraction sp2->sp3 ua1 Pre-incubate Synaptosomes sp3->ua1 ua2 Add Radiolabeled 4-APA ua1->ua2 ua3 Terminate at Time Points ua2->ua3 ua4 Filter & Wash ua3->ua4 ua5 Measure Radioactivity ua4->ua5 da1 Plot Uptake vs. Time ua5->da1 da2 Determine Initial Rate da1->da2 da3 Compare Enantiomers da2->da3

Figure 2: Experimental workflow for the synaptosome uptake assay.

Signaling Pathways

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). The binding of an agonist, such as GABA or an active analog, to the GABA-A receptor leads to a conformational change that opens the channel pore, allowing Cl- to flow into the neuron. This influx of negatively charged ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission. The specific subunit composition of the GABA-A receptor (e.g., α4β3δ, α5β2γ2, α6β2γ2) influences its pharmacological properties and localization.[5] An antagonist, on the other hand, binds to the receptor but does not activate it, thereby blocking the action of agonists.

gaba_a_signaling cluster_receptor GABA-A Receptor cluster_downstream Downstream Effects Agonist Agonist ((S)-4-APA, GABA) Receptor GABA-A Receptor (e.g., α4β3δ, α5β2γ2, α6β2γ2) Agonist->Receptor Binds and Activates Antagonist Antagonist ((S)-4-APA at α6β2γ2) Antagonist->Receptor Binds and Blocks ChannelOpening Chloride Channel Opening Receptor->ChannelOpening Conformational Change ChlorideInflux Cl- Influx ChannelOpening->ChlorideInflux Hyperpolarization Membrane Hyperpolarization ChlorideInflux->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 3: Agonist and antagonist signaling at the GABA-A receptor.
GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects. Upon agonist binding, the receptor activates a Gi/o protein. The dissociated Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These actions collectively contribute to a reduction in neuronal excitability.

gaba_b_signaling cluster_receptor GABA-B Receptor Activation cluster_downstream Downstream Signaling Cascades Agonist Agonist ((S)-4-APA) Receptor GABA-B Receptor Agonist->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o Subunit G_Protein->G_alpha G_beta_gamma Gβγ Subunit G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase K_Channel K+ Channel Opening G_beta_gamma->K_Channel Activates Ca_Channel Ca2+ Channel Inhibition G_beta_gamma->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_Channel->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition

Figure 4: Signaling pathway of the GABA-B receptor.

Conclusion

The stereoisomers of this compound present a compelling case study in the importance of chirality in pharmacology. (R)-4-Aminopentanoic acid appears to function as a false neurotransmitter, with a more pronounced effect on GABA uptake and release, while (S)-4-aminopentanoic acid displays a broader, albeit weak, profile of activity across both GABA-A and GABA-B receptor subtypes. The lack of precise quantitative data for these interactions underscores a significant gap in the current understanding and represents a promising avenue for future research. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate such investigations, ultimately contributing to the development of more selective and effective therapies for a host of neurological and psychiatric conditions.

References

4-Aminopentanoic Acid: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentanoic acid (4-APA), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a molecule of interest in neuroscience research. Its enantiomers exhibit distinct activities within the central nervous system (CNS), primarily interacting with the GABAergic system. This technical guide provides a comprehensive overview of the current understanding of 4-APA's mechanism of action, focusing on its role as a false neurotransmitter, its interactions with GABA receptors, and its effects on GABA metabolism. This document synthesizes available quantitative data, details key experimental methodologies, and presents signaling pathways and experimental workflows through logical diagrams to facilitate further research and drug development efforts.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper CNS function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its dysregulation is implicated in a range of neurological and psychiatric disorders. GABA analogs, such as this compound, are valuable tools for probing the intricacies of the GABAergic system and hold potential as therapeutic agents. 4-APA exists as two stereoisomers, (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, which display differential activities in the CNS. This guide delves into the molecular and cellular mechanisms underlying the effects of these enantiomers.

GABAergic System Modulation

The primary mechanism of action of this compound in the CNS revolves around its interaction with multiple components of the GABAergic system.

False Neurotransmitter Activity

Research suggests that (R)-4-aminopentanoic acid, in particular, acts as a false neurotransmitter within the GABAergic system.[1] This implies that it is taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal depolarization, thereby competing with and reducing the release of endogenous GABA.

Studies using mouse cerebral synaptosomes have demonstrated that the uptake of both (R)- and (S)-4-APA is time and temperature-dependent. Notably, the (R)-enantiomer exhibits significantly greater uptake into these isolated nerve terminals compared to the (S)-enantiomer.[1] This preferential uptake of (R)-4-APA is a key initial step in its action as a false neurotransmitter.

Interaction with GABA Receptors

Both enantiomers of 4-APA have been shown to interact weakly with GABA receptors, exhibiting both agonist and antagonist properties depending on the receptor subtype and the specific enantiomer.

(S)-4-APA displays weak agonist activity at GABAA receptor subtypes α4β3δ and α5β2γ2, and weak antagonist activity at the α6β2γ2 subtype.[1] In contrast, (R)-4-APA shows weak agonist activity only at the GABAA α5β2γ2 receptor subtype.[1]

(S)-4-APA also exhibits weak agonist activity at the metabotropic GABAB B1/B2 receptor.[1]

Effects on GABA Metabolism

While direct inhibition of GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA degradation, by 4-APA has not been extensively documented, related compounds suggest this as a potential mechanism. For instance, (S)-4-amino-5-fluoropentanoic acid, a fluorinated analog, is a mechanism-based inactivator of GABA-T, leading to an increase in brain GABA levels.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound enantiomers in the CNS.

Table 1: Synaptosomal Uptake and GABA Reduction

CompoundParameterValueSpeciesReference
(R)-4-Aminopentanoic acidSynaptosomal UptakeGreater than (S)-4-APAMouse[1]
(S)-4-Aminopentanoic acidSynaptosomal UptakeLess than (R)-4-APAMouse[1]
(R)-4-Aminopentanoic acidReduction of endogenous GABAGreater than (S)-4-APAMouse[1]
(S)-4-Aminopentanoic acidReduction of endogenous GABALess than (R)-4-APAMouse[1]

Table 2: GABA Receptor Interaction Profile

CompoundReceptor SubtypeActivityAffinity (IC50/Ki)Reference
(S)-4-Aminopentanoic acidGABAA α4β3δWeak AgonistNot Reported[1]
(S)-4-Aminopentanoic acidGABAA α5β2γ2Weak AgonistNot Reported[1]
(S)-4-Aminopentanoic acidGABAA α6β2γ2Weak AntagonistNot Reported[1]
(R)-4-Aminopentanoic acidGABAA α5β2γ2Weak AgonistNot Reported[1]
(S)-4-Aminopentanoic acidGABAB B1/B2Weak AgonistNot Reported[1]

Table 3: Brain Pharmacokinetics of this compound Enantiomers (100 mg/kg IP injection in mice)

CompoundTime PointBrain ConcentrationClearance from SerumReference
(R)-4-Aminopentanoic acid10 minDetected-[1]
(R)-4-Aminopentanoic acid1 hr - 6 hrStableRapid[1]
(S)-4-Aminopentanoic acid10 minDetected-[1]
(S)-4-Aminopentanoic acid1 hr - 6 hrStableRapid[1]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Synaptosome Preparation from Rodent Brain

This protocol describes the isolation of a crude synaptosomal fraction from rodent brain tissue.

Materials:

  • Rodent brain tissue (e.g., whole brain, cortex, hippocampus)

  • Ice-cold Homogenization Buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Dounce tissue grinder

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved protocols and rapidly dissect the desired brain region on ice.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Dounce tissue grinder with approximately 10 up-and-down strokes.[3]

  • Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[3]

  • Carefully collect the supernatant and centrifuge it at 15,000 x g for 20 minutes at 4°C.[3]

  • The resulting pellet contains the crude synaptosomal fraction. Gently resuspend the pellet in the appropriate assay buffer for subsequent experiments.

Synaptosomal Uptake Assay

This protocol is designed to measure the uptake of radiolabeled compounds into prepared synaptosomes.

Materials:

  • Synaptosomal preparation (from Protocol 4.1)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled this compound ([³H]-4-APA) or other substrate

  • Unlabeled this compound or a known uptake inhibitor (for determining non-specific uptake)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Resuspend the synaptosomal pellet in ice-cold Uptake Buffer to a final protein concentration of approximately 0.2-1.0 mg/mL.

  • In triplicate, prepare assay tubes for total uptake, non-specific uptake, and experimental conditions.

  • For non-specific uptake, add a high concentration of unlabeled 4-APA or a relevant inhibitor.

  • Pre-incubate the synaptosome suspension at 37°C for 5-10 minutes.

  • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]-4-APA) to all tubes.

  • Incubate for a defined period (e.g., 1-30 minutes) at 37°C.

  • Terminate the reaction by rapid filtration of the suspension through glass fiber filters using a filtration apparatus.

  • Immediately wash the filters three times with ice-cold Uptake Buffer to remove unbound radiolabel.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

Radioligand Binding Assay for GABA Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for GABAA or GABAB receptors.

Materials:

  • Rat brain membranes or cell lines expressing specific GABA receptor subtypes

  • Radioligand (e.g., [³H]muscimol for GABAA, [³H]GABA or [³H]baclofen for GABAB)

  • Unlabeled this compound enantiomers

  • Unlabeled GABA or a known antagonist (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare brain membranes by homogenization and differential centrifugation.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled 4-APA enantiomers.

  • Add the assay buffer, radioligand (at a concentration near its Kd), and the appropriate unlabeled compound to each well.

  • Add the membrane preparation (50-200 µg protein per well) to initiate the binding reaction.

  • Incubate the plate at 4°C or room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

  • Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of this compound.

GABAA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate (B1630785) Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_vesicle GABA GABA->GABA_vesicle Vesicular Transport GABAA_R GABAA Receptor GABA_vesicle->GABAA_R Release GABA_uptake GAT1 GABA_uptake->GABA Reuptake Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx

Caption: Simplified schematic of GABAergic neurotransmission at a synapse.

False_Neurotransmitter_Mechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal R_4APA (R)-4-APA GAT GABA Transporter (GAT) R_4APA->GAT High Affinity Uptake S_4APA (S)-4-APA S_4APA->GAT Lower Affinity Uptake GABA GABA GABA->GAT Endogenous Uptake Vesicle Synaptic Vesicle GAT->Vesicle Vesicular Packaging Release Depolarization-Induced Release Vesicle->Release Storage R_4APA_released (R)-4-APA Release->R_4APA_released Release of (R)-4-APA GABA_released GABA Release->GABA_released Reduced Release of GABA

Caption: Proposed mechanism of (R)-4-aminopentanoic acid as a false neurotransmitter.

Experimental_Workflow_Binding_Assay start Start: Brain Tissue or Cell Line homogenization Homogenization & Centrifugation start->homogenization membrane_prep Membrane Preparation homogenization->membrane_prep assay_setup Assay Setup (Total, Non-specific, Competitor) membrane_prep->assay_setup incubation Incubation (Membranes + Radioligand ± 4-APA) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End: Affinity Data analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound, particularly its (R)-enantiomer, demonstrates a multifaceted mechanism of action within the central nervous system, primarily centered on the GABAergic system. Its role as a false neurotransmitter, coupled with its weak but specific interactions with GABA receptor subtypes, highlights its potential as a tool to modulate inhibitory neurotransmission. However, significant gaps in our understanding remain. Future research should focus on obtaining quantitative binding affinities of the 4-APA enantiomers for a wider array of GABA receptor subtypes to move beyond the current qualitative descriptions. Furthermore, a thorough investigation into the potential interaction of 4-APA with glutamate receptors is warranted to provide a more complete picture of its CNS effects. Detailed pharmacokinetic and pharmacodynamic studies are also crucial to assess its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to address these unanswered questions and further elucidate the role of this compound in the complex landscape of neuropharmacology.

References

An In-depth Technical Guide to 4-Aminopentanoic Acid: Discovery, Chemical Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentanoic acid, a gamma-amino acid structurally related to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered increasing interest in the scientific community. This technical guide provides a comprehensive overview of its discovery, detailed chemical and physical properties, modern synthesis protocols, and its interactions with biological systems, particularly the GABAergic system. This document is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience, offering detailed experimental methodologies and a summary of key quantitative data.

Discovery and Synthesis

While the historical first synthesis of this compound is not prominently documented in readily available literature, which largely focuses on modern efficient synthetic routes, its importance has grown with the need for stereochemically pure chiral molecules in pharmaceutical development. Contemporary synthesis of this compound, particularly its enantiomers, has moved towards sustainable and highly selective enzymatic methods. A prominent and efficient method for synthesizing (R)-4-aminopentanoic acid is the reductive amination of levulinic acid, a biomass-derived platform chemical.[1]

Experimental Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol details the synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase (EcGDH) and a formate (B1220265) dehydrogenase (BsFDH) for cofactor regeneration.

Materials:

  • Levulinic acid (LA)

  • Engineered EcGDHK116Q/N348M

  • Bacillus subtilis formate dehydrogenase (BsFDH)

  • Ammonium formate (NH4COOH)

  • Tris-HCl buffer

  • NADP+

Procedure:

  • Prepare a 2 mL reaction mixture containing 0.8 M NH4COOH, 100 mM Tris-HCl buffer (pH 8.0), and 80 mM levulinic acid.

  • Add 0.5 mM NADP+, 0.5 mg/mL purified mutant EcGDHK116Q/N348M, and 0.03 mg/mL purified BsFDH.

  • Incubate the reaction mixture at 30°C.

  • Monitor the conversion of levulinic acid using High-Performance Liquid Chromatography (HPLC).

Analysis: The conversion of levulinic acid can be determined by HPLC with an Aminex HPX-87H column. The enantiomeric excess of the resulting (R)-4-aminopentanoic acid can be analyzed by HPLC after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1]

A logical workflow for this enzymatic synthesis is outlined below:

G cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products Levulinic_Acid Levulinic Acid EcGDH Engineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M) Levulinic_Acid->EcGDH Ammonium_Formate Ammonium Formate (Ammonia Source) Ammonium_Formate->EcGDH NADP NADP+ BsFDH Bacillus subtilis Formate Dehydrogenase (BsFDH) NADP->BsFDH R_4APA (R)-4-Aminopentanoic Acid EcGDH->R_4APA Reductive Amination CO2 CO2 BsFDH->CO2 NADPH NADPH BsFDH->NADPH Cofactor Regeneration NADPH->EcGDH

Caption: Enzymatic synthesis of (R)-4-aminopentanoic acid.

Chemical and Physical Properties

This compound is a chiral compound existing as (R) and (S) enantiomers. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
Melting Point 212 °C
Boiling Point 241.0 ± 23.0 °C (Predicted)
Density 1.067 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.38 ± 0.10 (Predicted)

Note: Some physical properties are predicted values from chemical databases and may not have been experimentally verified.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl, methylene, and methine protons. The chemical shifts would be influenced by the adjacent amino and carboxylic acid groups.

¹³C NMR Spectroscopy (Expected Chemical Shifts): The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the most downfield position.

Infrared (IR) Spectroscopy (Expected Absorptions): The IR spectrum of this compound would be characterized by absorptions typical for amino acids.

Wavenumber (cm⁻¹)Functional GroupDescription
3200-2500O-H (Carboxylic Acid)Very broad
3100-3000N-H (Amine)Medium, may be broad
2960-2850C-H (Alkyl)Medium to strong
1725-1700C=O (Carboxylic Acid)Strong
1640-1550N-H (Amine bend)Medium
1470-1370C-H (Alkyl bend)Medium

Mass Spectrometry (Expected Fragmentation): In mass spectrometry, this compound is expected to exhibit fragmentation patterns typical for amino acids, including the loss of water (M-18), the carboxylic acid group (M-45), and cleavage of the carbon chain.

Biological Interactions and Signaling Pathways

This compound's structural similarity to GABA allows it to interact with the GABAergic system, acting as a false neurotransmitter. Both enantiomers have been shown to have activity in the brain, with (R)-4-aminopentanoic acid in particular being investigated for its potential as a novel false neurotransmitter of GABA.

Interaction with GABA Receptors

Studies have shown that the enantiomers of this compound exhibit different activities at GABA receptors:

  • (S)-4-Aminopentanoic Acid: Displays weak agonist activity at GABAA (α4β3δ and α5β2γ2 subtypes) and GABAB receptors. It also shows weak antagonist activity at the GABAA α6β2γ2 receptor subtype.

  • (R)-4-Aminopentanoic Acid: Exhibits weak agonist activity at the GABAA α5β2γ2 receptor subtype.

Downstream Signaling Pathways

The activation of GABAA and GABAB receptors by agonists like this compound initiates distinct downstream signaling cascades.

GABAA Receptor Signaling: Activation of the ionotropic GABAA receptor leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor Cl_influx Chloride Ion (Cl⁻) Influx GABA_A->Cl_influx Opens Channel APA This compound (Agonist) APA->GABA_A Binds to Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway.

GABAB Receptor Signaling: The metabotropic GABAB receptor is coupled to G-proteins. Its activation leads to the dissociation of the G-protein into Gα and Gβγ subunits, which in turn modulate the activity of adenylyl cyclase and ion channels.[4]

G cluster_membrane Postsynaptic Membrane GABA_B GABA-B Receptor G_protein G-protein (Gi/o) GABA_B->G_protein Activates G_alpha Gα Subunit G_protein->G_alpha G_betagamma Gβγ Subunit G_protein->G_betagamma APA This compound (Agonist) APA->GABA_B Binds to Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels K+ and Ca²⁺ Channels G_betagamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Inhibition Inhibition of Neurotransmission cAMP->Inhibition Ion_Flux Modulation of Ion Flux Ion_Channels->Ion_Flux Ion_Flux->Inhibition

Caption: GABA-B receptor signaling pathway.

Conclusion

This compound represents a molecule of significant interest due to its stereospecific interactions with the central nervous system. The development of efficient enzymatic synthesis routes from renewable resources has made this compound more accessible for research and potential therapeutic applications. Its role as a false neurotransmitter in the GABAergic system opens avenues for the development of novel neuromodulatory agents. This guide provides a foundational understanding of the discovery, chemical properties, and biological activity of this compound, serving as a valuable tool for scientists and researchers in the field. Further investigation into its specific interactions with various GABA receptor subtypes and downstream signaling effects will be crucial in elucidating its full therapeutic potential.

References

4-Aminopentanoic Acid: A Bio-Derived Precursor for Advanced Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The increasing demand for sustainable and high-performance polymers has spurred significant research into bio-based alternatives to petroleum-derived plastics. Among the promising candidates, 4-aminopentanoic acid, a γ-amino acid derivable from renewable resources, is emerging as a valuable precursor for the synthesis of advanced bio-based polyamides. This technical guide provides a comprehensive overview of the synthesis of this compound, its polymerization into poly(this compound), and the anticipated properties of the resulting polymer, with a focus on experimental protocols and data-driven insights.

Synthesis of this compound: From Biomass to Monomer

The most sustainable and efficient route for the synthesis of this compound involves the reductive amination of levulinic acid, a platform chemical readily obtained from the acid-catalyzed dehydration of C6 sugars derived from biomass. Both chemical and enzymatic methods have been explored, with enzymatic routes offering superior stereoselectivity and milder reaction conditions.

Enzymatic Synthesis via Reductive Amination

Enzymatic synthesis using engineered glutamate (B1630785) dehydrogenase has been shown to be highly effective in converting levulinic acid to (R)-4-aminopentanoic acid with high yields and enantiomeric excess.[1] This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol is adapted from the work of Li et al. (2022).[1]

Materials:

Procedure:

  • Prepare a reaction mixture containing 0.8 M NH₄COOH, 100 mM Tris-HCl buffer (pH 8.0), 80 mM LA, and 1 mM NADP⁺.

  • Add the engineered GDH and FDH to the reaction mixture. The optimal enzyme concentrations should be determined empirically but can be initiated based on published data.

  • Incubate the reaction mixture at 45°C with gentle agitation.

  • Monitor the reaction progress by measuring the conversion of LA or the formation of (R)-4-aminopentanoic acid using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be purified using standard methods such as ion-exchange chromatography.

Quantitative Data for Enzymatic Synthesis

ParameterValueReference
Substrate Concentration (LA)0.4 M[1]
Conversion>97%[1]
Enantiomeric Excess (ee)>99%[1]
Reaction Time11 hours[1]
pH8.0[1]
Temperature45°C[1]

Diagram of the Enzymatic Synthesis Pathway

Enzymatic_Synthesis_of_4_APA Levulinic_Acid Levulinic Acid 4-Iminopentanoic_Acid 4-Iminopentanoic Acid (Intermediate) Levulinic_Acid->4-Iminopentanoic_Acid + NH3 4-APA (R)-4-Aminopentanoic Acid 4-Iminopentanoic_Acid->4-APA + NADPH (GDH) Ammonia Ammonia (from Ammonium Formate) Ammonia->4-Iminopentanoic_Acid GDH Engineered Glutamate Dehydrogenase (GDH) GDH->4-Iminopentanoic_Acid NADPH NADPH NADP NADP+ NADP->NADPH + Formate (FDH) FDH Formate Dehydrogenase (FDH) FDH->NADP Formate Formate CO2 CO2 Formate->CO2 Polymerization_of_4_APA Monomer n (this compound) Polymer Poly(this compound) Monomer->Polymer Heat (Δ) - H2O Water (n-1) H2O

References

The Enigmatic Role of 4-Aminopentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-aminopentanoic acid (4-APA), a molecule of significant interest in neuroscience and drug development. While evidence for its endogenous presence in biological systems is currently lacking, its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), positions it as a compelling pharmacological tool and a potential therapeutic agent. This document details its known metabolic pathways, its function as a "false neurotransmitter," and its interactions with the GABAergic system. It also provides detailed experimental protocols for its analysis and visualization of key pathways to facilitate further research.

Presence and Metabolism: A Xenobiotic Acting on Endogenous Pathways

Extensive literature searches have not yielded conclusive evidence of the endogenous presence of this compound in mammalian tissues or fluids. Therefore, this guide will treat 4-APA as a xenobiotic compound whose pharmacological effects are of primary interest.

The metabolism of 4-APA is primarily understood through its synthetic production and its interaction with established metabolic pathways, particularly that of GABA.

1.1. Biosynthesis (Chemical and Enzymatic Synthesis)

This compound, particularly its chiral enantiomers (R)-4-APA and (S)-4-APA, is synthesized for research and pharmaceutical development purposes from levulinic acid.[1][2] Enzymatic synthesis is favored for its high stereoselectivity.[1][2] Engineered glutamate (B1630785) dehydrogenase (GDH) and amine dehydrogenases are employed to catalyze the reductive amination of levulinic acid to produce either (R)-4-APA or (S)-4-APA with high enantiomeric excess.[1][2]

Table 1: Enzymatic Synthesis of this compound Enantiomers

EnantiomerPrecursorEnzymeKey FeaturesReference(s)
(R)-4-Aminopentanoic acidLevulinic acidEngineered Glutamate Dehydrogenase (e.g., from Escherichia coli)High stereoselectivity (>99% ee), sustainable process using ammonia (B1221849) as an amino donor.[1][2][3]
(S)-4-Aminopentanoic acidLevulinic acidWild-type Amine Dehydrogenase (e.g., from Petrotoga mobilis)Efficient synthesis of the (S)-enantiomer.[1]

1.2. In Vivo Metabolism and Degradation

The precise in vivo metabolic degradation pathway of this compound is not yet fully elucidated. However, studies on its fluorinated analogue, (S)-4-amino-5-fluoropentanoic acid, indicate that it acts as a mechanism-based inactivator of GABA transaminase (GABA-T).[4] This suggests that 4-APA may be recognized as a substrate by GABA-T, a key enzyme in the degradation of GABA. The transamination of 4-APA by GABA-T would likely convert it to 4-oxopentanoic acid. Generally, the breakdown of amino acids involves the removal of the amino group via transamination, followed by the oxidation of the resulting carbon skeleton.[5][6]

Pharmacological Activity: A False Neurotransmitter in the GABAergic System

The primary pharmacological interest in this compound stems from its role as a GABA analogue and its function as a "false neurotransmitter".[7][8] A false neurotransmitter is a compound that is taken up into presynaptic terminals, packaged into synaptic vesicles, and released upon neuronal stimulation, mimicking the action of the endogenous neurotransmitter but often with different efficacy or downstream effects.[8][9][10]

(R)-4-aminopentanoic acid, in particular, has been shown to act as a novel false neurotransmitter of GABA. [7] It is taken up by synaptosomes, reduces endogenous GABA concentrations, and is released upon depolarization.[7]

2.1. Interaction with GABA Receptors

Both enantiomers of 4-APA exhibit activity at GABA receptors, albeit with different profiles.[7]

  • (S)-4-APA acts as a weak agonist at GABAA (α4β3δ and α5β2γ2 subtypes) and GABAB (B1/B2) receptors. It also shows antagonist activity at GABAA (α6β2γ2) receptors.[7]

  • (R)-4-APA demonstrates weak agonist activity primarily at GABAA (α5β2γ2) receptors.[7]

The interaction of these enantiomers with different GABA receptor subtypes highlights the potential for developing selective modulators of the GABAergic system.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound Enantiomers in Mice

Property(R)-4-Aminopentanoic Acid(S)-4-Aminopentanoic AcidReference(s)
Pharmacokinetics
Brain Penetration (100 mg/kg IP)Detected in brain 10 min post-injection, stable concentrations for 6 hr.Detected in brain 10 min post-injection, stable concentrations for 6 hr.[7]
Serum Clearance (100 mg/kg IP)Rapidly cleared from serum over 6 hr.Rapidly cleared from serum over 6 hr.[7]
Pharmacodynamics
Synaptosome UptakeGreater uptake than (S)-4APA.Time and temperature-dependent uptake.[7]
Effect on Endogenous GABAReduction of endogenous GABA concentration.Less pronounced effect than (R)-4APA.[7]
Depolarization-induced ReleaseReleased following membrane depolarization.Less pronounced release than (R)-4APA.[7]
Behavioral Effects (100-900 mg/kg IP)Dose-dependent reduction in distance moved in a novel cage.Dose-dependent reduction in distance moved in a novel cage.[7]

Experimental Protocols

3.1. Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices such as plasma and brain homogenates. Optimization will be required for specific applications.

3.1.1. Sample Preparation

  • Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 4-APA) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Brain Tissue: Homogenize brain tissue in 4 volumes of ice-cold methanol with an internal standard.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed with evaporation and reconstitution as for plasma samples.

3.1.2. HPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a suitable starting point. For improved retention of this polar compound, a HILIC column could also be considered.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ (m/z 118.09) -> Product ion (e.g., m/z 101.06, corresponding to loss of NH3).

    • Internal Standard (e.g., d3-4-APA): Precursor ion [M+H]⁺ (m/z 121.11) -> Product ion (e.g., m/z 104.08).

    • Note: Specific MRM transitions should be optimized for the instrument used.

3.2. Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol is based on the work by Zhou et al. (2022).[1]

  • Reaction Mixture:

    • Levulinic acid (e.g., 100 mM)

    • Ammonium formate (B1220265) (e.g., 1 M)

    • NADP⁺ (e.g., 1 mM)

    • Purified engineered GDH (concentration to be optimized)

    • Purified formate dehydrogenase (for NADP⁺ regeneration, concentration to be optimized)

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Monitoring: Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid by HPLC.

  • Analysis:

    • HPLC System: Use a column suitable for organic acid analysis (e.g., Aminex HPX-87H).[1][12]

    • Mobile Phase: e.g., 5 mM H₂SO₄.

    • Detection: Refractive index (RI) or UV (at a low wavelength, e.g., 210 nm).

    • For enantiomeric excess determination, chiral derivatization (e.g., with Marfey's reagent) followed by reversed-phase HPLC analysis is required.

Visualizations: Pathways and Workflows

G Biosynthesis and Proposed Metabolism of this compound cluster_legend Legend Levulinic_Acid Levulinic Acid Engineered_GDH Engineered Glutamate Dehydrogenase Levulinic_Acid->Engineered_GDH Amine_Dehydrogenase Amine Dehydrogenase Levulinic_Acid->Amine_Dehydrogenase R_4_APA (R)-4-Aminopentanoic Acid GABA_T GABA Transaminase (Proposed) R_4_APA->GABA_T S_4_APA (S)-4-Aminopentanoic Acid S_4_APA->GABA_T Engineered_GDH->R_4_APA Amine_Dehydrogenase->S_4_APA Ammonia Ammonia Ammonia->Engineered_GDH Ammonia->Amine_Dehydrogenase Four_Oxopentanoic_Acid 4-Oxopentanoic Acid TCA_Cycle TCA Cycle Four_Oxopentanoic_Acid->TCA_Cycle Further Metabolism GABA_T->Four_Oxopentanoic_Acid l1 Metabolite l2 Enzyme l3 Cofactor/Substrate l4 Proposed Pathway k1 k2 k3 k4 k4->l4

Caption: Enzymatic synthesis and proposed metabolic fate of this compound.

G This compound as a False GABAergic Neurotransmitter Presynaptic_Neuron Presynaptic GABAergic Neuron Synaptic_Vesicle Synaptic Vesicle Presynaptic_Neuron->Synaptic_Vesicle Packaging Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Postsynaptic_Neuron->Neuronal_Inhibition Four_APA This compound (4-APA) GABA_Transporter GABA Transporter (GAT) Four_APA->GABA_Transporter Uptake GABA_Transporter->Presynaptic_Neuron Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release GABA GABA GABA->Synaptic_Vesicle Four_APA_in_Vesicle 4-APA Four_APA_in_Vesicle->Synaptic_Vesicle Action_Potential Action Potential Action_Potential->Presynaptic_Neuron GABA_Receptor GABA Receptor (GABA_A / GABA_B) Synaptic_Cleft->GABA_Receptor Binding GABA_Receptor->Postsynaptic_Neuron

Caption: The "false neurotransmitter" mechanism of this compound.

G Experimental Workflow for 4-APA Quantification Biological_Sample Biological Sample (Plasma, Brain Homogenate) Protein_Precipitation Protein Precipitation (Ice-cold Methanol + Internal Standard) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation (Nitrogen Stream) Supernatant_Collection->Evaporation Reconstitution Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution HPLC_MSMS_Analysis HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS_Analysis Data_Analysis Data Analysis (Quantification) HPLC_MSMS_Analysis->Data_Analysis

Caption: A typical workflow for the quantification of this compound.

Future Directions

The study of this compound is a burgeoning field with significant potential. Key areas for future research include:

  • Elucidation of the complete in vivo metabolic pathway: Understanding how the body processes and eliminates 4-APA is crucial for its development as a therapeutic agent.

  • Investigation of the downstream signaling effects: A deeper understanding of the cellular consequences of 4-APA binding to specific GABA receptor subtypes is needed.

  • Exploration of therapeutic applications: Given its effects on the GABAergic system, 4-APA and its derivatives warrant investigation for conditions such as epilepsy, anxiety disorders, and other neurological conditions characterized by an imbalance in inhibitory neurotransmission.[13]

  • Development of more specific analytical methods: The creation of highly specific and validated analytical protocols will be essential for preclinical and clinical studies.

References

Structural Elucidation of 4-Aminopentanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of 4-aminopentanoic acid and its key derivatives. It offers a comprehensive overview of synthetic methodologies, detailed experimental protocols, and extensive spectroscopic data to support research and development in medicinal chemistry and drug discovery.

Core Structure: this compound

This compound, a gamma-amino acid, serves as a crucial building block for the synthesis of various biologically active molecules. Its structure presents a chiral center at the C4 position, leading to (R)- and (S)-enantiomers, each with distinct biological properties. The structural characterization of this foundational molecule is paramount for the development of its derivatives.

Spectroscopic Analysis of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR Awaited specific literature data with clear peak assignments and coupling constants.
¹³C NMR Awaited specific literature data with clear peak assignments.
FTIR (cm⁻¹) Awaited representative spectrum with clear peak assignments.
Mass Spec. Awaited representative spectrum and detailed fragmentation pattern.
Synthesis of this compound

Recent advancements have focused on sustainable and stereoselective enzymatic syntheses of this compound, primarily from levulinic acid.

This protocol outlines a dual-enzyme system for the conversion of levulinic acid to (R)-4-aminopentanoic acid with high conversion and enantiomeric excess.[1]

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 0.8 M NH₄COOH, 100 mM Tris-HCl buffer (pH 8.0), 80 mM levulinic acid, and 1 mM NADP⁺.[1]

  • Enzyme Addition: Add the purified engineered glutamate (B1630785) dehydrogenase (EcGDH) mutant (e.g., EcGDHK116Q/N348M) to a final concentration of 1.51 mg/ml and formate (B1220265) dehydrogenase from Bacillus subtilis (BsFDH) to a final concentration of 0.20 mg/ml.[1]

  • Reaction Conditions: Incubate the reaction mixture at 45°C for 11 hours.[1]

  • Monitoring and Analysis: The conversion of levulinic acid can be monitored by HPLC. The enantiomeric excess of the product is determined by chiral HPLC after derivatization with a suitable chiral derivatizing agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA).[1]

This method has been reported to achieve over 97% conversion with an enantiomeric excess of >99% for (R)-4-aminopentanoic acid.[1]

Key Derivatives of this compound

The versatility of this compound as a scaffold is demonstrated through the synthesis of its various derivatives, including N-acylated compounds, esters, and amides. These modifications can significantly alter the molecule's physicochemical properties and biological activity.

N-Acyl Derivatives: N-Acetyl-4-aminopentanoic Acid

N-acylation is a common strategy to modify the properties of amino acids. The synthesis of N-acetyl-4-aminopentanoic acid is a representative example.

  • Protection of the Carboxylic Acid: The carboxylic acid functionality of this compound is first protected, for example, as a methyl or ethyl ester.

  • Acetylation: The amino group of the esterified this compound is then acetylated using acetic anhydride (B1165640) in the presence of a base.

  • Deprotection: The protecting group on the carboxylic acid is subsequently removed by hydrolysis to yield N-acetyl-4-aminopentanoic acid.

Table 2: Spectroscopic Data for N-Acetyl-4-aminopentanoic Acid

Technique Data
¹H NMR Awaited specific literature data with clear peak assignments and coupling constants.
¹³C NMR Awaited specific literature data with clear peak assignments.
FTIR (cm⁻¹) Awaited representative spectrum with clear peak assignments.
Mass Spec. Awaited representative spectrum and detailed fragmentation pattern.
Ester Derivatives: Ethyl 4-Aminopentanoate

Esterification of the carboxylic acid group is a fundamental derivatization that can enhance lipophilicity and modulate biological activity.

  • Protection of the Amino Group: The amino group of this compound is first protected to prevent side reactions. A common protecting group is tert-butoxycarbonyl (Boc).

  • Esterification: The N-Boc-4-aminopentanoic acid is then esterified using ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield ethyl 4-aminopentanoate.

Table 3: Spectroscopic Data for Ethyl 4-Aminopentanoate

Technique Data
¹H NMR Awaited specific literature data with clear peak assignments and coupling constants.
¹³C NMR Awaited specific literature data with clear peak assignments.
FTIR (cm⁻¹) Awaited representative spectrum with clear peak assignments.
Mass Spec. Awaited representative spectrum and detailed fragmentation pattern.

Logical Relationships and Workflows

The structural elucidation and derivatization of this compound follow a logical workflow, from the synthesis of the core molecule to the characterization of its various derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_elucidation Structural Elucidation start Levulinic Acid enzymatic_synthesis Enzymatic Reductive Amination start->enzymatic_synthesis core_molecule This compound enzymatic_synthesis->core_molecule protection Protection/ Deprotection core_molecule->protection nmr NMR Spectroscopy (¹H, ¹³C) core_molecule->nmr ftir FTIR Spectroscopy core_molecule->ftir ms Mass Spectrometry core_molecule->ms esterification Esterification protection->esterification acylation N-Acylation protection->acylation ester_product Ester Derivative esterification->ester_product acyl_product N-Acyl Derivative acylation->acyl_product ester_product->nmr ester_product->ftir ester_product->ms acyl_product->nmr acyl_product->ftir acyl_product->ms

Caption: General workflow for synthesis and structural elucidation.

Signaling Pathways and Biological Relevance

(R)-4-aminopentanoic acid is a precursor to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its derivatives are being investigated for their potential to modulate the GABAergic system and treat neurological disorders.

signaling_pathway 4-APA_Derivative This compound Derivative GABA_System GABAergic System 4-APA_Derivative->GABA_System Modulates GABA_Receptor GABA Receptor GABA_System->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Neuronal_Inhibition->Therapeutic_Effect

Caption: Putative mechanism of action for 4-APA derivatives.

References

4-Aminopentanoic Acid Interaction with GABA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors. 4-Aminopentanoic acid (4-APA), a methyl-substituted analog of GABA, has been investigated for its potential to interact with these receptors and modulate GABAergic neurotransmission. This technical guide provides a comprehensive overview of the known interactions between the enantiomers of this compound and various GABA receptor subtypes. It includes a summary of the available qualitative and quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and drug development exploring the therapeutic potential of GABA analogs.

Introduction

The balance between excitatory and inhibitory neurotransmission is crucial for proper brain function. Dysregulation of the GABAergic system has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, GABA receptors are significant targets for therapeutic intervention. This compound, also known as 4-methyl-GABA, exists as two enantiomers, (S)-4-aminopentanoic acid and (R)-4-aminopentanoic acid. These stereoisomers exhibit differential activity at GABA receptor subtypes, suggesting potential for the development of selective modulators of GABAergic signaling. Understanding the precise nature of these interactions is essential for elucidating their pharmacological profile and therapeutic utility.

Data Presentation: Interaction of this compound Enantiomers with GABA Receptors

The following tables summarize the currently available data on the interaction of (S)- and (R)-4-aminopentanoic acid with specific GABA receptor subtypes. It is important to note that while qualitative functional data is available, specific quantitative binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at these receptors are not yet publicly available in the scientific literature. For context, reported EC50 values for the endogenous ligand GABA at some of these receptor subtypes are provided.

Table 1: Qualitative Functional Activity of this compound Enantiomers at GABA Receptors

CompoundReceptor SubtypeActivityReference
(S)-4-Aminopentanoic acidGABA-A α4β3δWeak Agonist[1]
(S)-4-Aminopentanoic acidGABA-A α5β2γ2Weak Agonist[1]
(S)-4-Aminopentanoic acidGABA-B B1/B2Weak Agonist[1]
(S)-4-Aminopentanoic acidGABA-A α6β2γ2Antagonist[1]
(R)-4-Aminopentanoic acidGABA-A α5β2γ2Weak Agonist[1]

Table 2: GABA EC50 Values for Relevant GABA-A Receptor Subtypes

Receptor SubtypeGABA EC50 (μM)Reference
α4β3δ0.50[2]
α1β3γ22.1[3]
α6β3γ20.2[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GABA receptors.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to GABA-A receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [³H]muscimol or [³H]GABA (specific activity ~10-30 Ci/mmol)

  • Unlabeled Ligand: GABA (for non-specific binding determination)

  • Test Compound: (S)- or (R)-4-aminopentanoic acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing specific recombinant GABA-A receptor subtypes.

  • Glass Fiber Filters: (e.g., Whatman GF/B)

  • Scintillation Cocktail

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in 10-20 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in ice-cold assay buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

    • Centrifuge again at 20,000 x g for 20 minutes at 4°C. Wash the pellet twice more by resuspension in fresh, ice-cold assay buffer and centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + Assay Buffer

      • Non-specific Binding: Radioligand + excess unlabeled GABA (e.g., 1 mM)

      • Test Compound: Radioligand + serial dilutions of this compound enantiomers.

    • Add the membrane preparation (typically 50-100 µg of protein) to each well.

    • The final concentration of the radioligand should be close to its Kd (e.g., 1-5 nM for [³H]muscimol).

    • Incubate at 4°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Functional Activity

This protocol describes the measurement of GABA-A receptor-mediated currents in response to the application of this compound using whole-cell patch-clamp recordings from cultured neurons or HEK293 cells expressing specific GABA-A receptor subtypes.

Materials:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α4β3δ, α5β2γ2, α6β2γ2).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. (Using CsCl minimizes potassium currents).

  • Test Compounds: GABA, (S)- and (R)-4-aminopentanoic acid, and a GABA-A receptor antagonist (e.g., bicuculline).

  • Patch-Clamp Electrophysiology Setup: Including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and perfusion system.

  • Borosilicate Glass Pipettes: Pulled to a resistance of 3-5 MΩ when filled with internal solution.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for electrophysiological recording.

    • For transient transfections, perform the transfection 24-48 hours before the recording session.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with a patch pipette filled with the internal solution.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply GABA at various concentrations to determine a control dose-response curve and identify the EC50.

    • Apply the (S)- or (R)-enantiomer of this compound at various concentrations to assess its agonist activity. Record the inward chloride currents.

    • To test for antagonist activity, co-apply a fixed concentration of GABA (e.g., the EC20 or EC50) with varying concentrations of the this compound enantiomer.

    • To confirm the involvement of GABA-A receptors, apply the test compound in the presence of a GABA-A receptor antagonist like bicuculline.

    • Record the currents using appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents elicited by the application of the agonists.

    • For agonist dose-response curves, plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

    • For antagonist activity, plot the response to GABA in the presence of the antagonist as a percentage of the control GABA response against the logarithm of the antagonist concentration to determine the IC50.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of GABA-A and GABA-B receptors, and a typical experimental workflow for characterizing the interaction of a compound with these receptors.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binding Cl_ion Cl- Influx GABAA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABAB_R GABA-B Receptor (GPCR) GABA->GABAB_R Binding G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion K_efflux K+ Efflux K_channel->K_efflux Opening Inhibition Neuronal Inhibition cAMP->Inhibition Reduced Signaling Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Inhibition

Caption: GABA-B Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of (S)- and (R)- This compound Binding Radioligand Binding Assay (Determine Ki) Synthesis->Binding Electro Electrophysiology (Determine EC50/IC50 and Efficacy) Synthesis->Electro Data Quantitative Data Analysis (Hill Plots, Cheng-Prusoff) Binding->Data Electro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental Workflow for Characterization.

Conclusion

The enantiomers of this compound exhibit distinct, albeit weak, modulatory effects on specific GABA-A and GABA-B receptor subtypes. The available data suggests that (S)-4-aminopentanoic acid possesses a broader pharmacological profile, acting as a weak agonist at several GABA-A and GABA-B receptor subtypes and as an antagonist at the GABA-A α6β2γ2 receptor. In contrast, (R)-4-aminopentanoic acid's activity appears to be more restricted, with weak agonism observed only at the GABA-A α5β2γ2 receptor.[1]

The lack of comprehensive quantitative data on the binding affinities and functional potencies of these enantiomers represents a significant gap in our understanding of their potential as pharmacological tools or therapeutic agents. Further detailed investigations, utilizing the experimental protocols outlined in this guide, are necessary to fully characterize the interaction of this compound with GABA receptors. Such studies will be crucial in determining the potential for developing these and other GABA analogs into selective modulators of the GABAergic system for the treatment of various neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of 4-Aminopentanoic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Aminopentanoic acid (4-APA) is a gamma-aminobutyric acid (GABA) analogue that has shown activity in the central nervous system. As a potential modulator of GABAergic neurotransmission, its enantiomers are being investigated for their therapeutic potential in neurological and psychiatric disorders. These application notes provide a comprehensive overview of the in vivo administration of 4-APA in mouse models, including detailed protocols for its use, pharmacokinetic data, and its effects on behavior. The information presented here is intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacokinetics and behavioral effects of this compound enantiomers following intraperitoneal (IP) administration in mice.

Table 1: Pharmacokinetic Parameters of (R)- and (S)-4-Aminopentanoic Acid in Mouse Serum and Brain (100 mg/kg IP) [1]

EnantiomerMatrixCmax (µmol/L or pmol/mg protein)Tmax (hr)T1/2 (hr)
(S)-4-APASerum~1200 µmol/L~0.25~0.5
(R)-4-APASerum~1000 µmol/L~0.25~0.5
(S)-4-APABrain~20 pmol/mg protein~1.0~4.0
(R)-4-APABrain~40 pmol/mg protein~1.0~4.0

Table 2: Dosage and Observed Effects of this compound Enantiomers in Mice [2]

Dosage (mg/kg, IP)MortalityBehavioral Effects
30NoneNo significant impact on well-being or activity.
100NoneDose-dependent reduction in distance moved in a novel cage. No significant impact on 23 measures of well-being.
up to 900NoneDose-dependent reduction in distance moved in a novel cage.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol details the preparation of 4-APA for intraperitoneal injection in mice.

Materials:

  • (R)-4-Aminopentanoic acid or (S)-4-Aminopentanoic acid

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) with 25-27 gauge needles[3][4]

  • Analytical balance

Procedure:

  • Calculate the required amount of 4-APA: Based on the desired dose and the weight of the mice, calculate the total mass of 4-APA needed. For example, for a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg of 4-APA.

  • Weigh the 4-APA: Accurately weigh the calculated amount of 4-APA using an analytical balance.

  • Dissolve in sterile saline: Dissolve the weighed 4-APA in a suitable volume of sterile 0.9% saline to achieve the desired final concentration for injection. It is recommended to keep the injection volume for mice below 10 ml/kg.[3] For a 10 mg/mL solution, a 2.5 mg dose would be administered in a volume of 0.25 mL.

  • Ensure complete dissolution: Vortex the solution until the 4-APA is completely dissolved.

  • Prepare for injection: Draw the appropriate volume of the 4-APA solution into a sterile syringe fitted with a 25-27 gauge needle. A new sterile syringe and needle must be used for each animal.[5]

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol describes the standard procedure for administering a substance via intraperitoneal injection in a mouse.

Procedure:

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand. The "three-fingers" restraint method is recommended.[6] Ensure the tail is secured to minimize lower body movement.

  • Positioning: Turn the restrained mouse so that its abdomen is facing upwards, with the head tilted slightly downward. This positioning helps to move the abdominal organs cranially.[7]

  • Injection Site Identification: The target site for IP injection is the mouse's lower right abdominal quadrant. This location minimizes the risk of injuring major organs such as the liver, spleen, cecum, and bladder.[3][6]

  • Disinfection: Wipe the injection site with 70% alcohol or another suitable antiseptic.[5]

  • Needle Insertion: Gently but firmly insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6][7]

  • Aspiration: Before injecting, gently pull back the plunger to ensure that no fluid (e.g., urine or intestinal contents) or blood is aspirated. If any fluid enters the syringe, withdraw the needle and use a fresh syringe and needle for a new attempt at a slightly different location.[4][5]

  • Injection: Once correct placement is confirmed by negative aspiration, depress the plunger to administer the 4-APA solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Protocol 3: Assessment of Motor Activity

This protocol outlines a general procedure for evaluating the effect of 4-APA on spontaneous motor activity in mice using an open field test.

Materials:

  • Open field arena (e.g., a square or circular arena with walls)

  • Video tracking software or photobeam detection system

  • 4-APA solution and vehicle control (sterile saline)

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Habituation (Optional): Some protocols may include a habituation session where mice are placed in the arena for a set period on a day prior to testing to reduce novelty-induced anxiety.

  • Drug Administration: Administer the calculated dose of 4-APA or vehicle control via IP injection as described in Protocol 2.

  • Post-injection Period: Place the mouse back in its home cage for a specific period to allow for drug absorption and distribution. Based on pharmacokinetic data, peak brain concentrations are reached around 1 hour post-injection.[1]

  • Open Field Test: At the designated time post-injection, place the mouse in the center of the open field arena.

  • Data Collection: Record the mouse's activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent mobile vs. immobile

    • Rearing frequency

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of different doses of 4-APA with the vehicle control group.

Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the proposed mechanism of action of this compound. 4-APA is thought to act as a false neurotransmitter, being taken up into the presynaptic terminal, packaged into vesicles, and released to interact with postsynaptic GABA receptors.[2]

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle packaging GAT1 GAT1 Vesicle->GAT1 reuptake GABA_A GABA-A Receptor (Ionotropic) Vesicle->GABA_A GABA release GABA_B GABA-B Receptor (Metabotropic) Vesicle->GABA_B GABA release 4APA_receptor 4-APA Vesicle->4APA_receptor 4-APA release (as false neurotransmitter) 4APA_uptake 4-APA 4APA_uptake->Vesicle packaging as false neurotransmitter 4APA_uptake->GAT1 uptake Cl_ion Cl- influx GABA_A->Cl_ion opens GPCR_signal G-protein signaling GABA_B->GPCR_signal activates 4APA_receptor->GABA_A weak agonist/ antagonist activity 4APA_receptor->GABA_B weak agonist activity

Caption: Proposed mechanism of 4-APA at the GABAergic synapse.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of this compound in a mouse model.

experimental_workflow start Start: Experimental Design animal_prep Animal Acclimation (e.g., 1 week) start->animal_prep randomization Randomization of Mice into Treatment Groups animal_prep->randomization drug_prep 4-APA and Vehicle Preparation (Protocol 1) administration IP Administration of 4-APA or Vehicle (Protocol 2) drug_prep->administration randomization->administration behavioral Behavioral Assessment (e.g., Open Field Test) (Protocol 3) administration->behavioral pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies administration->pk_pd data_analysis Data Analysis and Interpretation behavioral->data_analysis tissue_collection Tissue Collection (Brain, Blood) pk_pd->tissue_collection analysis Sample Analysis (e.g., LC-MS/MS for drug levels, neurochemical assays) tissue_collection->analysis analysis->data_analysis end End: Reporting of Findings data_analysis->end

Caption: General experimental workflow for in vivo 4-APA studies.

References

Application Notes and Protocols for Intraperitoneal Injection of 4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentanoic acid (4-APA), also known as 4-aminovaleric acid, is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It serves as a valuable research tool for investigating the GABAergic system, with potential applications in the study of neurological and psychiatric disorders. As a false neurotransmitter, its enantiomers exhibit distinct activities and provide a means to modulate GABAergic signaling. (R)-4-APA, in particular, is considered a novel false neurotransmitter of GABA and is an important intermediate in the synthesis of therapeutic agents for central nervous system injuries and neurodegenerative diseases. This document provides detailed protocols for the preparation and intraperitoneal (i.p.) administration of 4-APA in mice, along with relevant quantitative data and signaling pathway information to guide in vivo studies.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for the intraperitoneal administration of this compound in mice.

Table 1: Dosage and Effects of this compound in Mice

ParameterValueSpecies/StrainNotesReference
Effective Dose 100 mg/kgMouseDose at which brain concentrations were measured.[1]
Dose Range Tested 30 - 900 mg/kgMouseNo mortality observed up to 900 mg/kg.[1]
Behavioral Effect Dose-dependent reduction in locomotor activityMouseObserved in a novel cage environment.[1]

Table 2: Pharmacokinetic Profile of this compound in Mice (100 mg/kg, i.p.)

ParameterTime Course / ObservationTissueNotesReference
Brain Detection Detected within 10 minutes post-injectionBrainDemonstrates rapid penetration of the blood-brain barrier.[1]
Brain Concentration Stable concentrations reached by 1 hour, maintained for 6 hoursBrainSuggests a sustained presence in the central nervous system.[1]
Serum Clearance Rapidly cleared from serum over 6 hoursSerumIndicates efficient systemic elimination.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a sterile solution of this compound suitable for in vivo administration in mice.

Materials:

  • This compound (solid)

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of 4-APA:

    • Determine the desired dose (e.g., 100 mg/kg) and the number and average weight of the mice to be injected.

    • Calculate the total mass of 4-APA needed. For example, for 10 mice with an average weight of 25 g, at a dose of 100 mg/kg:

      • 10 mice * 0.025 kg/mouse * 100 mg/kg = 25 mg of 4-APA

  • Determine the injection volume and concentration:

    • The standard injection volume for mice is 10 mL/kg. For a 25 g mouse, this is 0.25 mL.

    • Calculate the required concentration of the solution. For a 100 mg/kg dose delivered in a 10 mL/kg volume:

      • Concentration = 100 mg/kg / 10 mL/kg = 10 mg/mL

  • Dissolve the 4-APA:

    • Weigh the calculated amount of 4-APA and place it in a sterile conical tube.

    • Add the required volume of sterile 0.9% saline to achieve the desired concentration.

    • Vortex the solution until the 4-APA is completely dissolved. 4-APA is soluble in aqueous solutions.

  • Sterile Filtration:

    • Draw the 4-APA solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or vial. This step is crucial to remove any potential microbial contamination.

  • Storage:

    • The sterile 4-APA solution should be prepared fresh on the day of the experiment. If short-term storage is necessary, it should be kept at 2-8°C.

Protocol 2: Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringe (e.g., 1 mL) and needle (25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and forelimbs.

    • Secure the tail with the little finger of the same hand.

    • Tilt the mouse to a slight head-down position. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Identification of Injection Site:

    • The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum on the right and the bladder in the midline.

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, with the bevel facing up, at a 15-20 degree angle to the abdominal wall.

    • Gently aspirate by pulling back slightly on the syringe plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly and steadily inject the calculated volume of the 4-APA solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its home cage.

    • Monitor the animal for any signs of distress, adverse reactions, or injection site complications for a period after the injection.

Visualizations

Signaling Pathways

// Presynaptic events Glutamate -> GAD [label="Decarboxylation"]; GAD -> GABA_Vesicle [label="Synthesis & Packaging"]; Action_Potential [label="Action\nPotential", shape=plaintext, fontcolor="#202124"]; Action_Potential -> VGCC_pre [label="Depolarization"]; VGCC_pre -> Ca_ion_pre [label="Opens"]; Ca_ion_pre -> GABA_Vesicle [label="Triggers\nExocytosis"]; GABA_Vesicle -> Synaptic_Cleft [label="Release of GABA", dir=none];

// Synaptic Cleft Synaptic_Cleft [label="Synaptic Cleft", shape=plaintext, fontcolor="#202124"]; GABA_Vesicle -> Synaptic_Cleft [label="Releases GABA"];

// Postsynaptic events Synaptic_Cleft -> GABA_A_R [label="GABA Binds"]; GABA_A_R -> Cl_ion [label="Influx"]; Cl_ion -> Hyperpolarization [label="Causes"];

Synaptic_Cleft -> GABA_B_R [label="GABA Binds"]; GABA_B_R -> GIRK [label="Activates"]; GIRK -> K_ion [label="Efflux"]; K_ion -> Hyperpolarization [label="Causes"]; GABA_B_R -> AC [label="Inhibits"]; AC -> cAMP [label="Reduces"]; cAMP -> PKA [label="Less Activation"];

// Autoreceptor feedback Synaptic_Cleft -> GABA_B_auto [label="GABA Binds"]; GABA_B_auto -> VGCC_pre [label="Inhibits"];

// 4-APA action APA -> GABA_A_R [label="Weak Agonist/\nAntagonist", style=dashed, color="#EA4335"]; APA -> GABA_B_R [label="Weak Agonist", style=dashed, color="#34A853"];

// Final outcome Hyperpolarization [label="Hyperpolarization\n(Inhibition)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"]; } end_dot Caption: Signaling pathway of GABA and this compound.

Experimental Workflow

// Define colors for logical flow A1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B3 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; B5 [fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [fillcolor="#FBBC05", fontcolor="#202124"]; } end_dot Caption: Experimental workflow for 4-APA administration in mice.

References

Application Notes and Protocols for the HPLC Analysis of 4-Aminopentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective analysis of 4-Aminopentanoic acid using High-Performance Liquid Chromatography (HPLC). Both direct and indirect methods of chiral separation are discussed, offering flexibility for various laboratory setups and analytical requirements.

Introduction

This compound, a gamma-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of this compound is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the separation and quantification of its enantiomers are essential for quality control, process monitoring, and research and development. HPLC is a powerful technique for chiral separations, offering high resolution and sensitivity.[1][2]

This guide outlines two primary approaches for the HPLC analysis of this compound enantiomers:

  • Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers without prior derivatization.

  • Indirect Chiral Separation via Derivatization: This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.

Method 1: Direct Chiral Separation on a Crown-Ether Based CSP

Principle:

Crown-ether based chiral stationary phases are particularly effective for the separation of amino acid enantiomers.[3] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the crown ether cavity. The stereoselectivity is influenced by the steric interactions between the analyte's substituents and the chiral environment of the stationary phase.

Experimental Protocol:

Materials and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: ChiroSil® SCA(-) or a similar crown-ether based column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 84% Methanol / 16% Water containing 5 mM Perchloric Acid.

  • Sample: A solution of this compound racemate or the individual enantiomers dissolved in the mobile phase.

Procedure:

  • System Preparation: Equilibrate the ChiroSil® column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Run: Perform the analysis under isocratic conditions using the specified mobile phase.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm).

Expected Results:

Baseline resolution of the D- and L-enantiomers of this compound is expected. The elution order will depend on the specific crown-ether phase used.

Quantitative Data Summary:

ParameterValue
Column ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm)
Mobile Phase 84% MeOH / 16% H₂O, 5 mM HClO₄
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 210 nm
Expected k'₁ ~1.4
Expected α >1.5

Note: The retention factors (k') and selectivity factor (α) are approximate values based on the analysis of similar amino acids on this type of column and may vary for this compound.[3]

Method 2: Indirect Chiral Separation via Derivatization with FDAA (Marfey's Reagent)

Principle:

This method involves the derivatization of the primary amine group of this compound with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent.[4][5] This reaction forms diastereomeric derivatives that possess different physicochemical properties and can be separated on a conventional achiral reversed-phase HPLC column.[4]

Experimental Protocol:

Materials and Reagents:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

  • Column: A standard reversed-phase column (e.g., Develosil ODS-UG-5, 150 x 4.6 mm).

  • Reagents:

    • 1% (w/v) FDAA in acetone.

    • 1 M Sodium Bicarbonate (NaHCO₃).

    • 1 N Hydrochloric Acid (HCl).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade) with 0.05% Trifluoroacetic Acid (TFA).

  • Sample: A solution of this compound racemate or the individual enantiomers.

Derivatization Procedure:

  • To 10 µL of the amino acid sample, add 8 µL of 1 M NaHCO₃.

  • Add 40 µL of 1% (w/v) FDAA in acetone.

  • Mix and heat the reaction mixture for 1 hour at 40°C.[5]

  • After cooling to room temperature, add 8 µL of 1 N HCl to stop the reaction.[5]

  • Add 934 µL of 40% (v/v) aqueous acetonitrile.[5]

  • Vortex the mixture and filter through a 0.22 µm filter before HPLC analysis.[5]

HPLC Procedure:

  • System Preparation: Equilibrate the ODS column with the initial mobile phase composition.

  • Mobile Phase:

    • A: 5% Acetonitrile in water (containing 0.05% TFA and 1% Methanol).

    • B: 60% Acetonitrile in water (containing 0.05% TFA and 1% Methanol).

  • Gradient Elution:

    • 0-45 min: Linear gradient from 0% B to 100% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor the elution at 340 nm.[5]

Quantitative Data Summary:

ParameterValue
Column Develosil ODS-UG-5 (150 x 4.6 mm)
Mobile Phase A 5% ACN, 0.05% TFA, 1% MeOH in H₂O
Mobile Phase B 60% ACN, 0.05% TFA, 1% MeOH in H₂O
Gradient 0-45 min, 0-100% B (linear)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 340 nm

Note: Retention times will be specific to the diastereomers formed and should be determined using standards for (R)- and (S)-4-Aminopentanoic acid.

Visualized Workflows

Direct_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject CSP_Column Chiral Stationary Phase (Crown-Ether) Inject->CSP_Column Detection UV Detection (210 nm) CSP_Column->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Quantification of Enantiomers Chromatogram->Quantification

Caption: Workflow for Direct Chiral Separation of this compound.

Indirect_Separation_Workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_results Data Analysis Sample This compound Sample Add_Reagents Add NaHCO3 and FDAA Sample->Add_Reagents React Heat at 40°C for 1h Add_Reagents->React Quench Add HCl React->Quench Dilute Dilute and Filter Quench->Dilute Inject Inject into HPLC Dilute->Inject RP_Column Reversed-Phase Column (e.g., ODS) Inject->RP_Column Detection UV Detection (340 nm) RP_Column->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Quantification Quantification of Enantiomers Chromatogram->Quantification

Caption: Workflow for Indirect Chiral Separation via Derivatization.

Concluding Remarks

The choice between direct and indirect methods for the chiral separation of this compound will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Direct methods are often simpler and faster as they do not require a derivatization step. However, indirect methods can offer enhanced sensitivity and may be more readily implemented in laboratories that do not have a wide range of chiral columns. Both methods, when properly validated, can provide accurate and reliable quantification of the enantiomers of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis and Purification of (R)-4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Aminopentanoic acid is a valuable chiral gamma-amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is a key building block for novel treatments targeting central nervous system injuries and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.[1] Traditional chemical synthesis routes for this compound often suffer from low stereoselectivity.[1] In contrast, enzymatic methods offer a green and highly enantioselective alternative, producing (R)-4-aminopentanoic acid with high optical purity.[1]

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-4-Aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase, followed by a comprehensive guide to its purification.

Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

The synthesis of (R)-4-aminopentanoic acid can be efficiently achieved through the reductive amination of levulinic acid. This biotransformation is catalyzed by a dual-enzyme system comprising an engineered glutamate dehydrogenase from Escherichia coli (EcGDHK116Q/N348M) and a formate (B1220265) dehydrogenase (FDH). The engineered EcGDH facilitates the stereoselective amination of levulinic acid, while the FDH is crucial for the regeneration of the NADPH cofactor, utilizing formate as a cosubstrate. This system boasts high atom economy, using inexpensive ammonia (B1221849) as the amino donor and producing only inorganic carbonate as a byproduct.[1]

Signaling Pathway and Experimental Workflow

The enzymatic cascade for the synthesis of (R)-4-aminopentanoic acid is depicted below. Levulinic acid is converted to the target molecule by the engineered glutamate dehydrogenase, with the necessary NADPH cofactor being regenerated by formate dehydrogenase.

Enzymatic_Synthesis cluster_synthesis Enzymatic Synthesis cluster_cofactor Cofactor Regeneration LA Levulinic Acid APA (R)-4-Aminopentanoic Acid LA->APA Reductive Amination NH3 Ammonia (NH₃) EcGDH Engineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M) NH3->EcGDH NADP NADP⁺ NADPH NADPH NADP->NADPH Reduction FDH Formate Dehydrogenase (FDH) NADP->FDH NADPH->NADP Oxidation HCOOH Formate CO2 CO₂ HCOOH->CO2 Oxidation EcGDH->APA FDH->NADPH

Caption: Enzymatic cascade for (R)-4-aminopentanoic acid synthesis.

Data Presentation: Synthesis Parameters and Outcomes
ParameterValueReference
SubstrateLevulinic Acid[1]
Enzyme SystemEngineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M) and Formate Dehydrogenase (FDH)[1]
Amino DonorAmmonia (from NH₄COOH)[1]
CofactorNADP⁺[1]
pH8.0[1]
Temperature45°C[1]
Reaction Time11 hours[1]
Substrate Concentration0.4 M[1]
Conversion Rate> 97%[1]
Enantiomeric Excess (ee)> 99%[1]
Experimental Protocol: Enzymatic Synthesis

Materials:

  • Levulinic acid

  • Ammonium formate (NH₄COOH)

  • Tris-HCl buffer

  • NADP⁺

  • Purified engineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M)

  • Purified Formate Dehydrogenase (e.g., from Bacillus subtilis, BsFDH)

  • Deionized water

Procedure:

  • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.

  • In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

    • 0.4 M Levulinic acid

    • 0.8 M Ammonium formate

    • 1 mM NADP⁺

    • 1.51 mg/mL purified EcGDHK116Q/N348M

    • 0.20 mg/mL purified BsFDH

  • Bring the final volume to the desired amount with 100 mM Tris-HCl buffer (pH 8.0).

  • Incubate the reaction mixture at 45°C with gentle agitation for 11 hours.

  • Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid using HPLC.[1]

Analytical Method for Monitoring Synthesis:

  • Levulinic Acid Conversion: Determined by HPLC using an Aminex HPX-87H column (300 x 7.8 mm). The mobile phase is 5 mM H₂SO₄ at a flow rate of 0.6 mL/min, with the column temperature maintained at 30°C.[1]

  • (R)-4-Aminopentanoic Acid Quantification and Enantiomeric Excess: The product in the reaction mixture is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) and analyzed on a Develosil ODS-UG-5 column (150 x 4.6 mm).[1]

Purification of (R)-4-Aminopentanoic Acid

Following the enzymatic synthesis, the reaction mixture contains the desired product, unreacted substrates, enzymes, salts, and byproducts. A multi-step purification protocol is recommended to isolate (R)-4-aminopentanoic acid with high purity. The proposed workflow involves enzyme removal, followed by ion-exchange chromatography and a final crystallization step.

Purification Workflow

The logical workflow for the purification of (R)-4-aminopentanoic acid is outlined below. The process begins with the crude reaction mixture and proceeds through several stages to yield the final, high-purity product.

Purification_Workflow cluster_purification Purification Workflow Crude Crude Reaction Mixture EnzymeRemoval Enzyme Removal (e.g., Ultrafiltration) Crude->EnzymeRemoval IonExchange Ion-Exchange Chromatography EnzymeRemoval->IonExchange Crystallization Crystallization IonExchange->Crystallization PureProduct Pure (R)-4-Aminopentanoic Acid Crystallization->PureProduct

Caption: Workflow for the purification of (R)-4-aminopentanoic acid.

Experimental Protocol: Purification

Step 1: Enzyme Removal

  • Ultrafiltration: Subject the crude reaction mixture to ultrafiltration using a membrane with a molecular weight cut-off (e.g., 10 kDa) sufficient to retain the enzymes (EcGDH and FDH) while allowing the smaller molecules, including (R)-4-aminopentanoic acid, to pass through into the permeate. This step effectively separates the biocatalysts for potential reuse.

Step 2: Ion-Exchange Chromatography

This step separates the amphoteric (R)-4-aminopentanoic acid from remaining substrates, salts, and other impurities based on charge.

Materials:

  • Strongly acidic cation exchange resin (e.g., Dowex 50W series)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for regeneration

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for elution

  • Ammonia solution (e.g., 0.5 M) for elution

  • Deionized water

Procedure:

  • Resin Preparation: Pack a chromatography column with the chosen cation exchange resin. Wash the resin sequentially with 1 M HCl, deionized water until the eluate is neutral, 1 M NaOH, and finally with deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form and ready for sample loading.

  • Sample Loading: Adjust the pH of the enzyme-free filtrate from Step 1 to a slightly acidic pH (e.g., 4-5) to ensure the amino group of (R)-4-aminopentanoic acid is protonated. Load the solution onto the prepared cation exchange column.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound (R)-4-aminopentanoic acid from the resin using a basic solution, such as 0.5 M ammonia solution. Collect the fractions containing the product.

  • Monitoring: Monitor the fractions for the presence of the amino acid using a suitable method, such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining or by monitoring the pH of the eluate.

  • Solvent Removal: Combine the product-containing fractions and remove the ammonia and water under reduced pressure using a rotary evaporator.

Step 3: Crystallization

The final purification step to obtain high-purity crystalline (R)-4-aminopentanoic acid.

Materials:

Procedure:

  • Dissolution: Dissolve the solid residue obtained from the ion-exchange step in a minimal amount of hot deionized water.

  • Antisolvent Addition: Slowly add a water-miscible organic solvent, such as ethanol or isopropanol, as an antisolvent to the aqueous solution at room temperature or slightly below, until the solution becomes turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature and then transfer to a refrigerator (4°C) to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol or isopropanol, and dry under vacuum to yield pure (R)-4-aminopentanoic acid.

Data Presentation: Expected Purification Outcomes
Purification StepKey ObjectiveExpected Purity
Enzyme RemovalSeparation of biocatalysts-
Ion-Exchange ChromatographyRemoval of salts and other charged impurities> 95%
CrystallizationFinal polishing and isolation of pure product> 99%

Conclusion

The enzymatic synthesis of (R)-4-aminopentanoic acid using an engineered glutamate dehydrogenase offers a highly efficient and stereoselective route to this valuable pharmaceutical intermediate. The provided protocols for both the synthesis and a multi-step purification process, including enzyme removal, ion-exchange chromatography, and crystallization, are designed to enable researchers and drug development professionals to produce this compound with high yield and purity. The use of clear data tables and workflow diagrams facilitates the understanding and implementation of these procedures in a laboratory setting.

References

Application Notes and Protocols for 4-Aminopentanoic Acid in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentanoic acid (4-APA) is a gamma-aminobutyric acid (GABA) analogue that displays stereospecific activity within the central nervous system. As the primary inhibitory neurotransmitter, GABA's modulation is a key area of research in neuroscience and drug development for conditions such as epilepsy, anxiety, and sleep disorders. 4-APA, existing as (R)- and (S)-enantiomers, offers a unique tool to probe the intricacies of the GABAergic system.

These application notes provide a comprehensive overview of the use of 4-APA in electrophysiology, detailing its mechanism of action, protocols for its application in patch-clamp studies, and its effects on various GABA receptor subtypes.

Mechanism of Action

This compound exerts its effects primarily through interaction with GABA receptors and by influencing GABAergic neurotransmission. The two enantiomers of 4-APA exhibit distinct pharmacological profiles:

  • (R)-4-Aminopentanoic Acid ((R)-4APA): This enantiomer functions as a novel false neurotransmitter. It is taken up into presynaptic terminals and released upon depolarization, mimicking the action of GABA.[1] It demonstrates greater uptake and release from cerebral synaptosomes compared to its (S)-counterpart.[1] Its primary direct receptor interaction is as a weak agonist at GABAA α5β2γ2 receptors.[1]

  • (S)-4-Aminopentanoic Acid ((S)-4APA): This enantiomer displays a more complex interaction with GABA receptors, acting as a weak agonist at GABAA α4β3δ and GABAA α5β2γ2 receptors, and as an antagonist at GABAA α6β2γ2 receptors.[1] It also shows weak agonist activity at GABAB B1/B2 receptors.[1]

The differential activity of these enantiomers makes them valuable for dissecting the roles of specific GABAA receptor subtypes in neuronal circuits.

Quantitative Data Summary

The following table summarizes the known effects of 4-APA enantiomers on GABA receptors based on available literature. Detailed dose-response curves and EC50/IC50 values are not extensively characterized in publicly available research.

CompoundReceptor SubtypeActivityNotes
(R)-4APA GABAA α5β2γ2Weak AgonistActs as a false neurotransmitter with greater uptake and release from synaptosomes than (S)-4APA.[1]
(S)-4APA GABAA α4β3δWeak AgonistExhibits mixed agonist/antagonist profile depending on the receptor subtype.[1]
GABAA α5β2γ2Weak Agonist
GABAA α6β2γ2Antagonist
GABAB B1/B2Weak Agonist

Experimental Protocols

The following is a generalized protocol for investigating the effects of this compound on GABAA receptor-mediated currents using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.

Materials
  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for GABAA receptor currents): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH. The high chloride concentration will result in inward currents at a holding potential of -60 mV.

  • 4-APA Stock Solutions: Prepare high-concentration stock solutions of (R)-4APA and (S)-4APA in deionized water or a suitable solvent. Dilute to the final desired concentration in aCSF on the day of the experiment.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Methods
  • Preparation:

    • Prepare and mount the cultured neurons or brain slice in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with a patch pipette filled with the internal solution, applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the neuron at -60 mV.

  • Baseline Recording:

    • Allow the cell to stabilize for 5-10 minutes.

    • Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke IPSCs by stimulating nearby interneurons.

    • To study the direct effects on GABAA receptors, puff-apply a known concentration of GABA to establish a baseline current response.

  • Application of this compound:

    • Agonist Activity: Bath-apply or puff-apply the desired concentration of (R)-4APA or (S)-4APA and record any induced current.

    • Antagonist Activity (for (S)-4APA): Co-apply (S)-4APA with a known concentration of GABA to determine if it reduces the GABA-evoked current.

    • False Neurotransmitter Effect (for (R)-4APA): To investigate its role as a false neurotransmitter, incubate the slice or culture with (R)-4APA. After a washout period, stimulate presynaptic terminals and record postsynaptic currents to see if they are altered due to the release of (R)-4APA.

  • Data Analysis:

    • Measure the amplitude, frequency, and kinetics of sIPSCs or evoked IPSCs before and after the application of 4-APA.

    • For direct application experiments, measure the peak amplitude of the induced or blocked current.

    • Construct dose-response curves if multiple concentrations are tested.

Visualizations

Signaling Pathway of 4-APA Enantiomers

Caption: Signaling pathways of (R)- and (S)-4-Aminopentanoic acid.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Start: Prepare Neuronal Culture/Slice Obtain_Recording Obtain Whole-Cell Recording Start->Obtain_Recording Stabilize Stabilize and Record Baseline Activity Obtain_Recording->Stabilize Apply_GABA Optional: Apply GABA for Baseline Response Stabilize->Apply_GABA Apply_4APA Apply 4-APA Enantiomer Stabilize->Apply_4APA Apply_GABA->Apply_4APA Record_Agonist Record Agonist-Induced Current Apply_4APA->Record_Agonist Test Agonism Record_Antagonist Co-apply with GABA and Record Blockade Apply_4APA->Record_Antagonist Test Antagonism Record_False_NT Stimulate Presynaptically After Incubation Apply_4APA->Record_False_NT Test False NT Washout Washout and Record Recovery Record_Agonist->Washout Record_Antagonist->Washout Record_False_NT->Washout Analyze Analyze Data (Amplitude, Frequency, Kinetics) Washout->Analyze End End Analyze->End

Caption: Experimental workflow for 4-APA analysis using patch-clamp.

References

4-Aminopentanoic Acid: A Versatile Scaffold for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Aminopentanoic acid, a chiral γ-amino acid, has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the ability to introduce stereochemical control, makes it an attractive starting point for designing molecules with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising drug candidates, including neuroprotective agents and modulators of key central nervous system receptors.

Application 1: Neuroprotective Gly-Pro-Glu (GPE) Analogues for Neurodegenerative Diseases

(R)-4-aminopentanoic acid is a crucial intermediate for the synthesis of analogues of Gly-Pro-Glu-OH (GPE), a tripeptide with neuroprotective properties.[1][2] These analogues are being investigated as potential treatments for central nervous system injuries and neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases.[1] The incorporation of the this compound moiety can enhance the stability and bioavailability of the parent peptide.

Quantitative Data:

While specific quantitative data for GPE analogues directly synthesized from this compound is limited in publicly available literature, the parent compound GPE has been shown to inhibit L-[3H]glutamate binding to the NMDA receptor with an IC50 value of 14.7 μM. The goal of synthesizing analogues is to improve upon this potency and enhance pharmacokinetic properties.

CompoundTargetBioactivityReference
Gly-Pro-Glu (GPE)NMDA ReceptorIC50 = 14.7 µM[3]
Experimental Protocol: Synthesis of a GPE Analogue Precursor

This protocol outlines the enzymatic synthesis of (R)-4-aminopentanoic acid, the key building block.

Title: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid from Levulinic Acid.[1]

Objective: To produce enantiomerically pure (R)-4-aminopentanoic acid for use in the synthesis of GPE analogues.

Materials:

  • Levulinic acid (LA)

  • Engineered glutamate (B1630785) dehydrogenase (EcGDH)

  • Formate (B1220265) dehydrogenase (for cofactor regeneration)

  • Ammonium formate (NH₄COOH)

  • Tris-HCl buffer

  • NADP⁺

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing 0.8 M NH₄COOH, 100 mM Tris-HCl buffer (pH 8.0), and 80 mM levulinic acid.

  • Add NADP⁺ to a final concentration of 0.5 mM.

  • Add the purified engineered EcGDH mutant and formate dehydrogenase to the reaction mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid using HPLC. The reaction should reach >97% conversion within 11 hours.

  • The final product, (R)-4-aminopentanoic acid, will have an enantiomeric excess of >99%.[1]

  • Purify the product using standard chromatographic techniques.

Experimental Workflow:

GPE_Analogue_Synthesis_Workflow Start Levulinic Acid Enzymatic Enzymatic Reductive Amination (EcGDH) Start->Enzymatic BuildingBlock (R)-4-Aminopentanoic Acid Enzymatic->BuildingBlock PeptideCoupling Peptide Coupling (Solid or Solution Phase) BuildingBlock->PeptideCoupling GPE_Analogue Novel GPE Analogue PeptideCoupling->GPE_Analogue

Workflow for GPE Analogue Synthesis

Application 2: Muscarinic M4 Receptor Agonists for Neurological Disorders

(R)-4-aminopentanoic acid also serves as a precursor for the synthesis of muscarinic M4 receptor agonists.[1][2] The M4 receptor is a promising therapeutic target for a variety of neurological and psychiatric disorders, including schizophrenia.

Signaling Pathway:

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

M4_Signaling_Pathway Agonist M4 Agonist (derived from 4-APA) M4R Muscarinic M4 Receptor Agonist->M4R Binds to Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Muscarinic M4 Receptor Signaling Pathway
Quantitative Data:

Compound TypeTargetBioactivity MetricValueReference
M4 PAM (VU0467154)Muscarinic M4 ReceptorpEC507.75 (17.7 nM)[4]
Experimental Protocol: General Synthesis of a Muscarinic Agonist Precursor

This protocol describes a general method for the synthesis of a key intermediate that could be derived from this compound for the elaboration into M4 muscarinic agonists.

Title: Synthesis of a Piperidine-based Intermediate for Muscarinic Agonists.

Objective: To synthesize a functionalized piperidine (B6355638) core structure, a common motif in muscarinic agonists, which can be derived from this compound.

Materials:

  • Protected (R)-4-aminopentanoic acid derivative

  • Appropriate reagents for cyclization and functional group manipulation (e.g., reducing agents, protecting group reagents, activating agents)

  • Organic solvents (e.g., Dichloromethane, Methanol)

  • Purification materials (e.g., Silica gel for chromatography)

Procedure:

  • Protection: Protect the carboxylic acid and amino groups of (R)-4-aminopentanoic acid using standard protecting groups (e.g., Boc for the amine, methyl ester for the acid).

  • Reduction and Cyclization: Reduce the protected amino acid to the corresponding amino alcohol. Subsequent intramolecular cyclization via activation of the hydroxyl group can form a protected piperidinone ring system.

  • Functionalization: The piperidinone can then be further functionalized. For example, reductive amination can be used to introduce various substituents on the piperidine nitrogen.

  • Deprotection and Coupling: Selective deprotection of the functional groups allows for the coupling of other necessary pharmacophoric elements to construct the final muscarinic agonist.

  • Purification: Purify the final compound using column chromatography and characterize using NMR and mass spectrometry.

Application 3: Inactivators of GABA Aminotransferase (GABA-AT)

Derivatives of this compound, specifically 4-amino-5-halopentanoic acids, are potent mechanism-based inactivators of GABA aminotransferase (GABA-AT).[3] By inhibiting GABA-AT, these compounds increase the concentration of the inhibitory neurotransmitter GABA in the brain, which is a therapeutic strategy for conditions like epilepsy.

Quantitative Data:

The inhibitory potency of these compounds is characterized by their inactivation constant (KI) and the maximal rate of inactivation (kinact).

CompoundTargetKI (µM)kinact (min⁻¹)kinact/KI (mM⁻¹min⁻¹)Reference
(E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acidGABA-AT2500.251.0[5]
(Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acidGABA-AT5300.741.4[5]
Experimental Protocol: Assay for GABA-AT Inactivation

Title: Determination of Kinetic Parameters for GABA-AT Inactivation.

Objective: To measure the KI and kinact of a 4-amino-5-halopentanoic acid derivative against GABA-AT.

Materials:

  • Purified GABA-AT enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Test inhibitor (4-amino-5-halopentanoic acid derivative)

  • Spectrophotometer or fluorometer

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

Procedure:

  • Enzyme Activity Assay: Establish a standard assay to measure GABA-AT activity. This can be a coupled enzyme assay that monitors the production of glutamate or succinic semialdehyde.

  • Time-Dependent Inactivation: Pre-incubate GABA-AT with various concentrations of the inhibitor for different time intervals.

  • Residual Activity Measurement: At each time point, take an aliquot of the pre-incubation mixture and add it to the assay mixture containing saturating concentrations of GABA and α-ketoglutarate. Measure the initial rate of the reaction.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will give the apparent first-order rate constant of inactivation (kobs).

  • Determination of KI and kinact: Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of KI and kinact.

Logical Relationship Diagram:

GABA_AT_Inactivation_Logic BuildingBlock 4-Amino-5-halopentanoic Acid Inhibition Mechanism-Based Inactivation BuildingBlock->Inhibition Acts as GABA_AT GABA Aminotransferase (GABA-AT) GABA_Increase Increased Brain GABA Levels GABA_AT->GABA_Increase Leads to Inhibition->GABA_AT Targets Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) GABA_Increase->Therapeutic_Effect Results in

References

Application of 4-Aminopentanoic Acid in Epilepsy Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission, with the gamma-aminobutyric acid (GABA) system playing a crucial inhibitory role. Consequently, agents that modulate GABAergic neurotransmission are a cornerstone of anti-seizure drug development. 4-Aminopentanoic acid (4-APA), a methyl analogue of GABA, has emerged as a compound of interest due to its potential interaction with the GABAergic system.

Recent studies indicate that the enantiomers of this compound can act as false GABAergic neurotransmitters. The (R)-enantiomer, in particular, demonstrates greater uptake into cerebral synaptosomes, reduces endogenous GABA concentrations, and is released upon membrane depolarization[1]. While direct, comprehensive studies evaluating the anticonvulsant efficacy of this compound in widely-used epilepsy models are limited, its properties as a GABA analogue suggest its potential as a research tool and a scaffold for novel anti-seizure drug discovery. Its structural similarity to compounds with demonstrated anticonvulsant effects, such as 5-aminovaleric acid, further supports its investigation in this context.

This document provides detailed application notes and proposed protocols for the investigation of this compound in established epilepsy research models. The methodologies are based on standard preclinical screening procedures and findings from studies on closely related compounds.

Mechanism of Action and Signaling Pathway

This compound is believed to exert its effects primarily through the modulation of the GABAergic system. As a GABA analogue, it can interfere with GABA metabolism and signaling. The (R)-enantiomer of 4-APA has been shown to be taken up into presynaptic terminals, where it can be released as a "false neurotransmitter," potentially competing with GABA for release and receptor binding, thereby altering inhibitory synaptic transmission[1]. This interference with the normal GABAergic pathway could lead to a net increase in inhibition or a disruption of the excitatory/inhibitory balance, which is a key target for anti-seizure therapies.

4_Aminopentanoic_Acid_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4_APA This compound 4_APA_Vesicle 4-APA Vesicle 4_APA->4_APA_Vesicle Uptake GABA_Vesicle GABA Vesicle Release Neurotransmitter Release GABA_Vesicle->Release 4_APA_Vesicle->Release False Neurotransmission Released_GABA GABA Release->Released_GABA Released_4_APA 4-APA Release->Released_4_APA GABA_Receptor GABA Receptor Released_GABA->GABA_Receptor Binds Released_4_APA->GABA_Receptor Potentially Binds/ Interferes Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Proposed mechanism of this compound as a false neurotransmitter.

Data Presentation: Efficacy of Related Compounds

Table 1: Anticonvulsant Activity of Aminopentanoic Acid Analogues and Related Compounds

CompoundAnimal ModelSeizure ModelRoute of AdministrationEffective Dose (ED₅₀) / OutcomeReference
2-Amino-5-phosphonopentanoic acidMouseMaximal Electroshock (MES)Intraperitoneal (i.p.)Significantly elevated seizure threshold at 100 and 200 mg/kg[1]
5-Aminovaleric AcidRatMethionine Sulfoximine (MSO) - inducedIntracerebroventricular (i.c.v.)Suppressed development of severe seizures[2]

Table 2: Anticonvulsant Activity of Various Amino Acid Derivatives in Preclinical Models

Compound ClassAnimal ModelSeizure ModelRoute of AdministrationPotent Compound ExampleED₅₀ (mg/kg)
AminobenzamidesMouseMESi.p.d,l-4-amino-N-(alpha-methylbenzyl)-benzamide18.02
AminophenylacetamidesMouseMESi.p.4-aminophenylacetamide of 2,6-dimethylaniline50.50
AminophenylacetamidesMousePentylenetetrazol (PTZ)i.p.4-aminophenylacetamide of 2,6-dimethylaniline93.20
Substituted Butyric, Pentanoic, and Hexanoic AcidsMouseAudiogenic SeizuresNot specifiedVarious analogues of valproic acidPotency correlated with molecular size

Experimental Protocols

The following are detailed protocols for evaluating the anticonvulsant potential of this compound in two standard acute seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) induced seizure test. A protocol for a chronic epilepsy model based on the findings for 5-aminovaleric acid is also proposed.

Protocol 1: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

Objective: To determine the ability of this compound to protect against MES-induced tonic hindlimb extension in rodents.

Materials:

  • This compound (and its enantiomers, if available)

  • Vehicle (e.g., 0.9% saline, potentially with a solubilizing agent like Tween 80)

  • Positive control: Phenytoin (e.g., 25 mg/kg)

  • Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • Divide animals into groups (n=8-10 per group): Vehicle control, positive control (Phenytoin), and at least three dose levels of this compound (e.g., 30, 100, 300 mg/kg, administered intraperitoneally). Dose selection should be based on preliminary toxicity studies.

    • Administer the test compounds at a predetermined time before the seizure induction (e.g., 30-60 minutes).

  • Seizure Induction:

    • Apply a drop of electrode solution to the corneal electrodes and to the eyes of the animal to ensure good electrical contact and prevent tissue damage.

    • Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observation and Scoring:

    • Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs at an angle greater than 90 degrees to the plane of the body.

    • The endpoint is all-or-none (protection or no protection).

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED₅₀) using probit analysis.

MES_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Group Animals (Vehicle, Positive Control, 4-APA doses) Animal_Acclimatization->Grouping Drug_Administration Administer Compound (i.p.) Grouping->Drug_Administration Waiting_Period Wait 30-60 min Drug_Administration->Waiting_Period MES_Induction Induce Seizure (Maximal Electroshock) Waiting_Period->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Recording Record Protection (Yes/No) Observation->Data_Recording Analysis Calculate % Protection and ED₅₀ Data_Recording->Analysis End End Analysis->End

Workflow for the Maximal Electroshock (MES) Seizure Model.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that can raise the seizure threshold, predictive of efficacy against myoclonic and absence seizures. This model is based on the antagonism of the GABAA receptor by PTZ.

Objective: To assess the ability of this compound to delay the onset of or prevent PTZ-induced clonic-tonic seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control: Diazepam (e.g., 4 mg/kg)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Male CD-1 mice (20-25 g)

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Preparation: Same as in Protocol 1.

  • Drug Administration:

    • Group animals as described in Protocol 1.

    • Administer this compound or controls (i.p.) at a predetermined time before PTZ injection (e.g., 30 minutes).

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous or intraperitoneal).

  • Observation and Scoring:

    • Immediately after PTZ injection, place the animal in an individual observation chamber and start a stopwatch.

    • Observe continuously for 30 minutes.

    • Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic seizure (loss of righting reflex for at least 5 seconds).

    • Note the presence or absence of tonic hindlimb extension and mortality.

  • Data Analysis:

    • Compare the latencies to seizure onset between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Calculate the percentage of animals protected from tonic extension and death.

PTZ_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Group Animals (Vehicle, Positive Control, 4-APA doses) Animal_Acclimatization->Grouping Pretreatment Pre-treat with Compound (i.p.) Grouping->Pretreatment Waiting_Period Wait 30 min Pretreatment->Waiting_Period PTZ_Injection Inject PTZ (s.c. or i.p.) Waiting_Period->PTZ_Injection Observation_Period Observe for 30 min PTZ_Injection->Observation_Period Record_Latency Record Latency to Seizures Observation_Period->Record_Latency Record_Protection Record Protection from Tonic Extension & Death Record_Latency->Record_Protection Analysis Statistical Analysis of Latency and Protection Record_Protection->Analysis End End Analysis->End

Workflow for the Pentylenetetrazol (PTZ) Seizure Model.
Protocol 3: Proposed Chronic Epilepsy Model (Adapted from the Methionine Sulfoximine Model)

Based on the promising results with 5-aminovaleric acid in a model of temporal lobe epilepsy[2], a similar approach can be used to investigate the potential of this compound to modify epileptogenesis.

Objective: To determine if chronic administration of this compound can suppress the development of spontaneous recurrent seizures in a chemically-induced epilepsy model.

Materials:

  • This compound

  • Vehicle

  • Epileptogenic agent (e.g., pilocarpine (B147212), kainic acid, or methionine sulfoximine)

  • Adult male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus for intracerebral injections (if applicable)

  • Video-EEG monitoring system

Procedure:

  • Induction of Status Epilepticus (SE):

    • Induce SE using a standard protocol (e.g., systemic pilocarpine or intra-hippocampal kainic acid injection).

    • Monitor animals and terminate SE after a fixed duration (e.g., 90 minutes) with a benzodiazepine (B76468) like diazepam.

  • Chronic Treatment:

    • Begin chronic administration of this compound or vehicle after a latent period following SE (e.g., 24 hours).

    • Administer the compound daily for a prolonged period (e.g., 2-4 weeks) via a suitable route (e.g., osmotic minipump for continuous delivery or daily injections).

  • Monitoring for Spontaneous Recurrent Seizures (SRS):

    • During and after the treatment period, continuously monitor animals using video-EEG for the development of SRS.

    • Quantify seizure frequency, duration, and severity (e.g., using the Racine scale).

  • Data Analysis:

    • Compare the number of seizures, seizure duration, and behavioral severity between the this compound-treated and vehicle-treated groups.

    • Analyze EEG recordings for changes in epileptiform activity.

Conclusion

While direct evidence for the anticonvulsant effects of this compound is still emerging, its role as a GABA analogue and the efficacy of structurally similar compounds provide a solid foundation for its investigation in epilepsy research. The protocols outlined in this document offer a systematic approach to characterizing the potential anti-seizure properties of this compound in established and relevant preclinical models. Such studies are crucial for determining its potential as a novel therapeutic agent or as a lead compound for the development of next-generation anti-seizure medications. Researchers are encouraged to conduct preliminary dose-ranging and toxicity studies to establish safe and effective dosing regimens for their specific experimental conditions.

References

Investigating Neurodegenerative Diseases with 4-Aminopentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A common thread in the pathophysiology of many of these disorders is the dysregulation of neurotransmitter systems, leading to neuronal dysfunction and death. One such critical system is the GABAergic network, the primary inhibitory neurotransmitter system in the central nervous system. Emerging research has identified 4-Aminopentanoic acid (4-APA) as a molecule of interest for its potential to modulate GABAergic signaling. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 4-APA in the context of neurodegenerative diseases.

(R)-4-aminopentanoic acid is recognized as a valuable intermediate in the synthesis of novel pharmaceutical agents aimed at treating central nervous system injuries and neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases.[1] The enantiomers of 4-APA have been shown to be active in the mouse brain, with (R)-4-APA potentially acting as a novel false neurotransmitter of GABA.[2] This suggests a mechanism through which 4-APA could restore inhibitory tone in neural circuits that are often hyperexcitable in neurodegenerative states.

These application notes will guide researchers in utilizing 4-APA as a tool to explore the intricate mechanisms of neurodegeneration and as a potential therapeutic agent. The provided protocols offer a starting point for in vitro and in vivo studies, which can be adapted to specific research questions and disease models.

Data Presentation

In Vitro Data: Synaptosome Uptake and GABA Receptor Activity of 4-APA Enantiomers

The following table summarizes the key in vitro findings from studies on the enantiomers of this compound, providing a comparative overview of their interaction with the GABAergic system.

Parameter(R)-4-Aminopentanoic Acid(S)-4-Aminopentanoic AcidReference
Synaptosome Uptake Greater uptakeLower uptake[2]
Endogenous GABA Reduction Reduces GABA concentrationLess effective at reducing GABA[2]
Depolarization-Induced Release Released upon depolarizationLess effectively released[2]
GABAA Receptor Activity Weak agonist at α5β2γ2Weak agonist at α4β3δ and α5β2γ2; Weak antagonist at α6β2γ2[2]
GABAB Receptor Activity No significant activityWeak agonist at B1/B2[2]
In Vivo Data: Pharmacokinetics and Behavioral Effects of 4-APA Enantiomers in Mice

This table presents the in vivo pharmacokinetic and behavioral data for the enantiomers of this compound following intraperitoneal administration in mice.

Parameter(R)-4-Aminopentanoic Acid(S)-4-Aminopentanoic AcidReference
Administration Route Intraperitoneal (IP)Intraperitoneal (IP)[2]
Dose Range 30 - 900 mg/kg30 - 900 mg/kg[2]
Brain Detection Detected in brain 10 min post-injectionDetected in brain 10 min post-injection[2]
Brain Concentration Stability Stable for 6 hoursStable for 6 hours[2]
Serum Clearance Rapidly cleared within 6 hoursRapidly cleared within 6 hours[2]
Effect on Motor Activity Dose-dependent reduction in distance movedDose-dependent reduction in distance moved[2]
Mortality No mortality up to 900 mg/kgNo mortality up to 900 mg/kg[2]

Experimental Protocols

Protocol 1: In Vitro Synaptosome Uptake Assay

This protocol details the methodology for assessing the uptake of this compound enantiomers into mouse cerebral synaptosomes.

1. Materials:

  • (R)-4-Aminopentanoic acid and (S)-4-Aminopentanoic acid

  • Mouse brain tissue (cerebral cortex)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM glucose, pH 7.4)

  • Radiolabeled 4-APA or a suitable detection method (e.g., LC-MS)

  • Scintillation counter or LC-MS instrument

  • Homogenizer

  • Centrifuge

2. Procedure:

  • Synaptosome Preparation:

    • Euthanize mice and rapidly dissect the cerebral cortex.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosome suspension at 37°C for 5 minutes.

    • Initiate the uptake by adding the desired concentration of (R)- or (S)-4-Aminopentanoic acid (radiolabeled or unlabeled).

    • Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C. A parallel incubation at 4°C serves as a control for non-specific binding.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-Ringer buffer.

  • Quantification:

    • If using radiolabeled 4-APA, measure the radioactivity on the filters using a scintillation counter.

    • If using unlabeled 4-APA, lyse the synaptosomes and quantify the intracellular concentration using LC-MS.

    • Normalize the uptake to the protein concentration of the synaptosome preparation.

Protocol 2: In Vivo Administration and Behavioral Assessment in a Mouse Model

This protocol outlines the procedure for administering this compound to mice and assessing its impact on motor activity.

1. Materials:

  • (R)-4-Aminopentanoic acid and (S)-4-Aminopentanoic acid

  • Sterile saline solution (0.9% NaCl)

  • C57BL/6 mice (or a relevant neurodegenerative disease model)

  • Open field activity chamber

  • Animal scale

  • Syringes and needles for intraperitoneal injection

2. Procedure:

  • Drug Preparation:

    • Dissolve the desired amount of (R)- or (S)-4-Aminopentanoic acid in sterile saline to achieve the target concentration for injection. The final injection volume should be approximately 10 ml/kg of body weight.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the prepared 4-APA solution or saline (vehicle control) via intraperitoneal (IP) injection.

  • Behavioral Assessment (Open Field Test):

    • Allow a 30-minute habituation period after injection.

    • Place the mouse in the center of the open field activity chamber.

    • Record the animal's activity for a set duration (e.g., 30 minutes) using an automated tracking system.

    • Key parameters to analyze include total distance moved, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • Compare the behavioral parameters between the vehicle-treated group and the 4-APA-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Metabolic Pathway GABA_release GABA GABA_vesicle->GABA_release Release GABA_transporter GABA Transporter (GAT) False_Neurotransmitter False Neurotransmitter Vesicles ((R)-4-APA) GABA_transporter->False_Neurotransmitter Packaging R_4APA (R)-4-APA R_4APA->GABA_transporter Uptake False_release (R)-4-APA False_Neurotransmitter->False_release Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor GABA_release->GABA_B_Receptor False_release->GABA_A_Receptor Weak Agonist Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_A_Receptor->Inhibitory_Signal GABA_B_Receptor->Inhibitory_Signal

Caption: Proposed mechanism of (R)-4-Aminopentanoic acid as a false GABAergic neurotransmitter.

G start Start animal_prep Select and Weigh Mouse Model start->animal_prep drug_prep Prepare 4-APA Solution (e.g., in saline) injection Intraperitoneal (IP) Injection of 4-APA or Vehicle drug_prep->injection animal_prep->drug_prep habituation Habituation Period (e.g., 30 minutes) injection->habituation behavioral_test Behavioral Assay (e.g., Open Field Test) habituation->behavioral_test data_collection Data Collection (Automated Tracking) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo testing of this compound in a mouse model.

Future Directions and Areas for Investigation

While the current evidence points towards the potential of this compound to modulate the GABAergic system, its direct effects on the hallmark proteinopathies of major neurodegenerative diseases remain to be elucidated. Future research should focus on:

  • Investigating the effect of 4-APA on the aggregation of amyloid-beta, alpha-synuclein, and huntingtin proteins. Standard in vitro aggregation assays, such as the Thioflavin T (ThT) assay, can be employed to screen for any inhibitory or promoting effects of 4-APA on fibril formation.

  • Utilizing cellular models of neurodegenerative diseases. Treating neuronal cell lines or primary neurons expressing mutant proteins (e.g., APP, alpha-synuclein, or huntingtin) with 4-APA can help determine its impact on protein aggregation, cellular toxicity, and other disease-relevant phenotypes.

  • Exploring the role of 4-APA in neuroinflammation. Neuroinflammation is a key component of neurodegeneration. Assays to measure inflammatory markers (e.g., cytokines, microglial activation) in cell culture or animal models following 4-APA treatment would provide valuable insights.

  • Conducting long-term in vivo studies in transgenic animal models. Chronic administration of 4-APA to animal models of Alzheimer's, Parkinson's, or Huntington's disease is necessary to assess its long-term efficacy in modifying disease progression and improving cognitive and motor functions.

By systematically addressing these research questions, the scientific community can further delineate the therapeutic potential of this compound for a range of devastating neurodegenerative disorders.

References

Application Notes and Protocols for Studying the Effects of 4-Aminopentanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cellular effects of 4-Aminopentanoic acid (4-APA), a GABA analogue. The following sections describe the necessary cell lines, culture conditions, and experimental procedures to characterize the pharmacological and physiological impact of 4-APA in an in vitro setting.

Introduction

This compound (4-APA) is a structural analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). As such, it is hypothesized to exert its effects through interaction with GABA receptors, primarily the ionotropic GABA-A receptors. The enantiomers of 4-APA may have distinct pharmacological properties, with (R)-4-APA suggested to function as a novel false neurotransmitter for GABA.[1] Understanding the cellular and molecular mechanisms of 4-APA is crucial for evaluating its therapeutic potential, particularly in the context of neurological and psychiatric disorders where the GABAergic system is implicated.

These protocols are designed to provide a framework for the systematic in vitro evaluation of 4-APA's effects on cell viability, receptor interaction, and downstream signaling pathways.

Recommended Cell Lines and Culture Conditions

The choice of cell line is critical for studying the effects of 4-APA. The primary target of 4-APA is expected to be the GABA-A receptor. Therefore, cell lines endogenously expressing or engineered to express specific GABA-A receptor subunits are recommended.

Table 1: Recommended Cell Lines for 4-APA Studies

Cell LineDescriptionKey Characteristics
HEK293-GABA-AHuman Embryonic Kidney 293 cells stably transfected with specific GABA-A receptor subunits (e.g., α1β2γ2).Commercially available, well-characterized, and suitable for a variety of functional assays.[2]
IMR-32Human neuroblastoma cell line.Expresses functional GABA-A receptors, although they may lack the benzodiazepine (B76468) modulatory site.[3]
B35Rat neuroblastoma cell line.Retains GABAergic and cholinergic characteristics, including glutamic acid decarboxylase (GAD) activity and GABA expression.[4]
Primary Neuronal CulturesNeurons derived from specific brain regions (e.g., cortex, hippocampus).Provide a more physiologically relevant model but are more complex to culture and maintain.
General Cell Culture Media and Reagents
  • Basal Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640. The choice of medium should be optimized for the specific cell line.[5]

  • Supplements:

    • 10% Fetal Bovine Serum (FBS) (heat-inactivated)

    • 2 mM L-glutamine (or a stable glutamine supplement)

    • 100 U/mL Penicillin and 100 µg/mL Streptomycin

  • Culture Environment: 37°C in a humidified atmosphere with 5% CO2.[5]

Experimental Protocols

The following protocols outline key experiments for characterizing the effects of 4-APA.

General Experimental Workflow

The overall workflow for studying the effects of 4-APA is depicted below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis & Interpretation start Select Cell Line culture Cell Culture & Maintenance start->culture seed Seed Cells for Experiments culture->seed prepare_apa Prepare 4-APA Solutions treat_cells Treat Cells with 4-APA seed->treat_cells prepare_apa->treat_cells cytotoxicity Cytotoxicity Assay treat_cells->cytotoxicity binding Receptor Binding Assay treat_cells->binding electrophys Electrophysiology treat_cells->electrophys signaling Signaling Pathway Analysis treat_cells->signaling analyze Analyze Data cytotoxicity->analyze binding->analyze electrophys->analyze signaling->analyze interpret Interpret Results analyze->interpret conclusion Draw Conclusions interpret->conclusion

Caption: Experimental workflow for studying 4-APA effects.

Protocol for Cell Seeding and Treatment
  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well for cytotoxicity, larger formats for other assays) at a predetermined density.

    • Allow cells to adhere and grow for 24 hours before treatment.

  • Preparation of 4-APA Stock Solution:

    • Prepare a high-concentration stock solution of 4-APA in a suitable solvent (e.g., sterile water or PBS).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Cell Treatment:

    • Prepare serial dilutions of the 4-APA stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of 4-APA.

    • Include a vehicle control (medium with the solvent used for the stock solution).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

  • Procedure:

    • After the 4-APA treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Receptor Binding Assay (Competitive Binding)

This assay determines if 4-APA binds to the GABA-A receptor.

  • Materials:

    • Cell membranes prepared from cells expressing GABA-A receptors.

    • Radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol or [³⁵S]TBPS).

    • Unlabeled 4-APA at various concentrations.

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 4-APA.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of 4-APA to determine the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through GABA-A receptor channels.

  • Procedure:

    • Plate cells on glass coverslips suitable for microscopy.

    • Use a patch-clamp amplifier and data acquisition system.

    • Obtain a whole-cell recording from a single cell.

    • Apply GABA to elicit a baseline current.

    • Co-apply GABA with different concentrations of 4-APA to determine if it modulates the GABA-induced current.

    • Apply 4-APA alone to see if it directly activates the receptor.

Signaling Pathway Analysis (Western Blot)

This method can be used to assess changes in the expression or phosphorylation of proteins downstream of GABA-A receptor activation.

  • Procedure:

    • Treat cells with 4-APA for the desired time.

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated forms of signaling molecules) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways

Activation of GABA-A receptors by an agonist leads to the influx of chloride ions, hyperpolarizing the cell membrane and inhibiting neuronal firing. The signaling cascade can also involve other downstream effectors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gaba_a GABA-A Receptor cl_influx Cl- Influx gaba_a->cl_influx Opens Channel apa 4-APA / GABA apa->gaba_a Binds to hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition downstream Downstream Signaling (e.g., Ca2+ signaling, Kinase cascades) hyperpolarization->downstream

Caption: GABA-A receptor signaling pathway.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is an example of how to structure data from a cytotoxicity assay.

Table 2: Example Data Table for MTT Assay

4-APA Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.22 ± 0.0797.6
501.18 ± 0.0994.4
1001.10 ± 0.0688.0
2000.95 ± 0.1076.0
5000.62 ± 0.0549.6

By following these detailed protocols, researchers can effectively investigate the in vitro effects of this compound and gain valuable insights into its mechanism of action.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Aminopentanoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentanoic acid, a gamma-amino acid, serves as a crucial scaffold in medicinal chemistry, primarily due to its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] Derivatives of this compound are of significant interest in drug discovery for their potential to modulate GABAergic neurotransmission, offering therapeutic avenues for a range of neurological disorders.[2] Furthermore, the versatile chemical nature of this scaffold allows for the synthesis of a diverse library of compounds with potential applications beyond the CNS, including antimicrobial and antifungal agents.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, aimed at supporting researchers in the exploration of this promising class of compounds for therapeutic development.

Applications in Drug Discovery

Neurological Disorders

The primary therapeutic application of this compound derivatives lies in the treatment of neurological and psychiatric conditions where GABAergic dysregulation is implicated. These include epilepsy, anxiety disorders, neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases, and neuropathic pain.[1][2][5][6][7]

Derivatives of this compound can exert their effects through several mechanisms within the GABAergic system:

  • GABA Aminotransferase (GABA-AT) Inhibition: GABA-AT is the primary enzyme responsible for the degradation of GABA.[5][8] Inhibitors of GABA-AT, such as certain halogenated this compound analogs, can increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[9][10] This is a clinically validated strategy for the treatment of epilepsy.

  • GABA Receptor Modulation: this compound derivatives can act as agonists or antagonists at GABA receptors, primarily the ionotropic GABA-A receptors.[11][12] Conformationally restricted analogs, such as those based on cyclopentane (B165970) structures, have been synthesized to improve receptor subtype selectivity and potency.[7][13]

  • GABA Transporter (GAT) Inhibition: GABA transporters are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GATs can prolong the action of GABA. Some analogs have shown activity as GAT inhibitors.[14]

Antimicrobial and Antifungal Agents

Recent studies have expanded the therapeutic potential of amino acid derivatives to include antimicrobial and antifungal activities.[4] By incorporating various substituted moieties, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris.[15][16]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for various this compound derivatives from the literature.

Table 1: Activity of this compound Derivatives at GABA-A Receptors

CompoundReceptor SubtypeAssay TypeActivityValueReference
Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acidα1β2γ2LInhibition of GABA EC50 doseAntagonist IC5042 µM[12][17][18]
(S)-4-Aminopentanoic acidGABA-A α4β3δ, GABA-A α5β2γ2Agonist activityWeak Agonist-[11][19]
(R)-4-Aminopentanoic acidGABA-A α5β2γ2Agonist activityWeak Agonist-[11][19]
(S)-4-Aminopentanoic acidGABA-A α6β2γ2Antagonist activityWeak Antagonist-[11][19]

Table 2: Inactivation of GABA Aminotransferase (GABA-AT) by this compound Analogs

Compoundk_inact (min⁻¹)K_I (mM)k_inact/K_I (M⁻¹s⁻¹)Reference
(S)-4-Amino-5-fluoropentanoic acid---[20]
Conformationally rigid fluoro-analogue (7)--1/15th the rate of the open-chain analogue[9][10]
Conformationally rigid bromo-analogueComparable to fluoro-analogue--[9][10]

Table 3: Antimicrobial Activity of Substituted 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Hydrazone derivative with nitro thiophene (B33073) (15)S. aureus MRSA1 - 8
Hydrazone derivative with nitro thiophene (15)E. faecalis VRE0.5 - 2
Hydrazone derivative with nitro thiophene (15)Gram-negative pathogens8 - 64
Hydrazone derivative with nitro thiophene (15)Candida species8 - 64
Dihydrazide derivative (6)P. aeruginosa AR-111432[16]
Dihydrazide derivative (6)A. baumannii AR-027332[16]

Experimental Protocols

Synthesis Protocols

Protocol 1: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid from Levulinic Acid [5][6][7]

This protocol describes a sustainable, enzymatic approach for the synthesis of (R)-4-aminopentanoic acid using an engineered glutamate (B1630785) dehydrogenase (EcGDH).

Materials:

  • Levulinic acid (LA)

  • Ammonium formate (B1220265) (NH₄COOH)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NADP⁺

  • Purified engineered EcGDH mutant (e.g., EcGDHK116Q/N348M)

  • Purified formate dehydrogenase (FDH)

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) for conversion analysis

  • Chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) and HPLC system with a chiral column for enantiomeric excess determination

Procedure:

  • Prepare a 2 mL reaction mixture containing:

    • 0.8 M NH₄COOH

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 0.4 M Levulinic acid

    • 1 mM NADP⁺

    • 1.51 mg/mL purified mutant EcGDH

    • 0.20 mg/mL purified FDH

  • Incubate the reaction mixture at 45°C for 11 hours.

  • Monitor the conversion of levulinic acid by HPLC.

  • Determine the enantiomeric excess of the (R)-4-aminopentanoic acid product by derivatization with FDAA followed by chiral HPLC analysis.

Protocol 2: General Procedure for the Synthesis of N-Substituted 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [15]

This protocol outlines the initial steps for creating a library of substituted aminopropanoic acid derivatives with potential antimicrobial activity.

Materials:

Procedure:

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: Reflux a mixture of 4-aminophenol and methyl acrylate in 2-propanol.

  • Synthesis of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid: Reflux a mixture of 4-aminophenol and acrylic acid in water.

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: React the methyl ester from step 1 with hydrazine hydrate.

  • Synthesis of dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate: Esterify the diacid from step 2 with an excess of methanol in the presence of a catalytic amount of sulfuric acid.

  • These intermediates can then be further modified through reactions with various aldehydes, isocyanates, or other electrophiles to generate a library of derivatives.

Biological Assay Protocols

Protocol 3: GABA-A Receptor Binding Assay ([³H]muscimol)

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]muscimol (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 mM GABA)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in an appropriate buffer and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In triplicate, prepare assay tubes for:

    • Total Binding: Assay buffer, [³H]muscimol, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]muscimol, 10 mM GABA, and membrane preparation.

    • Competition: Assay buffer, [³H]muscimol, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the tubes at 4°C for 45 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve.

Protocol 4: GABA Aminotransferase (GABA-AT) Activity Assay

This protocol measures the activity of GABA-AT by coupling the production of succinic semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSDH).

Materials:

  • Purified GABA-AT

  • Purified SSDH

  • GABA

  • α-ketoglutarate

  • NADP⁺

  • β-mercaptoethanol

  • Potassium pyrophosphate buffer (50 mM, pH 8.5)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a final assay solution containing:

    • 11 mM GABA

    • 1.1 mM NADP⁺

    • 5.3 mM α-ketoglutarate

    • 2 mM β-mercaptoethanol

    • Excess SSDH in 50 mM potassium pyrophosphate buffer, pH 8.5.

  • Add the purified GABA-AT to initiate the reaction.

  • Monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADPH.

  • The rate of change in absorbance is proportional to the GABA-AT activity.

  • To test for inhibition, pre-incubate GABA-AT with the test compound before adding it to the assay solution.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound in which there is no visible bacterial growth.

Mandatory Visualizations

Synthesis_Workflow start Levulinic Acid intermediate1 (R)-4-Aminopentanoic Acid start->intermediate1 Enzymatic Reductive Amination (Engineered GDH) intermediate2 Protected (R)-4-Aminopentanoic Acid intermediate1->intermediate2 Protection of Amino Group (e.g., Boc anhydride) intermediate3 Activated Ester Derivative intermediate2->intermediate3 Carboxylic Acid Activation (e.g., EDC/NHS) final_product Diverse 4-Aminopentanoic Acid Derivatives intermediate3->final_product Amide Coupling with Diverse Amines GABA_Signaling_Pathway GABA GABA GABA_receptor GABA-A Receptor (Chloride Channel) GABA->GABA_receptor Binds to GABA_AT GABA-AT GABA->GABA_AT Substrate for Neuron Postsynaptic Neuron GABA_receptor->Neuron Opens Cl- channel in Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Neuron->Hyperpolarization Leads to Degradation GABA Degradation GABA_AT->Degradation Catalyzes Inhibitor This compound Derivative (Inhibitor) Inhibitor->GABA_AT Inhibits Experimental_Workflow start Synthesize 4-Aminopentanoic Acid Derivatives assay1 GABA-A Receptor Binding Assay start->assay1 assay2 GABA-AT Inhibition Assay start->assay2 assay3 Antimicrobial MIC Assay start->assay3 data_analysis Data Analysis (IC50, Ki, MIC) assay1->data_analysis assay2->data_analysis assay3->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

References

Troubleshooting & Optimization

Overcoming poor stereoselectivity in 4-Aminopentanoic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor stereoselectivity during the chemical synthesis of 4-aminopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from levulinic acid is resulting in a racemic or poorly stereoselective mixture. What are the common causes and how can I improve this?

Poor stereoselectivity in the synthesis of this compound, particularly from achiral starting materials like levulinic acid, is a common issue.[1][2][3][4] This is often due to the non-selective nature of the chemical reducing agents used in reductive amination, which do not sufficiently differentiate between the two prochiral faces of the intermediate imine.

To improve stereoselectivity, you can employ one of the following strategies:

  • Asymmetric Catalysis: Introduce a chiral catalyst that can direct the reaction towards the formation of a specific stereoisomer.

  • Biocatalysis: Utilize enzymes that are inherently stereoselective and can catalyze the desired transformation with high precision.

  • Chiral Auxiliaries: Temporarily attach a chiral molecule to your substrate to guide the stereochemical outcome of the reaction.

Q2: What are the recommended catalytic systems for achieving high enantioselectivity in the synthesis of (R)- or (S)-4-aminopentanoic acid?

Both enzymatic and chemical catalytic systems can provide high enantioselectivity.

Enzymatic Systems: Enzymatic methods are often preferred for their high stereoselectivity and environmentally friendly reaction conditions.[1][2]

  • Engineered Glutamate (B1630785) Dehydrogenase (EcGDH): An engineered EcGDH from Escherichia coli can be used for the synthesis of (R)-4-aminopentanoic acid from levulinic acid with excellent results.[1][2][3]

  • Amine Transaminases (ATAs): (R)-selective and (S)-selective amine transaminases can be employed to produce either enantiomer of this compound with high optical purity.[1][2][4]

  • Engineered Amine Dehydrogenase (AmDH): Directed evolution of AmDH from Petrotoga mobilis has been successful in synthesizing (S)-4-aminopentanoic acid.[1][2]

Chemical Systems: For diastereoselective synthesis, specific chiral transition metal catalysts have proven effective.

  • Ru–Mandyphos Catalyst: A Ruthenium catalyst with the Mandyphos ligand has been used in a biphasic system for the diastereoselective synthesis of a this compound derivative, achieving high diastereoselectivity.[5]

Q3: I am observing the formation of diastereomers in my reaction. How can I control the diastereomeric ratio?

Controlling the diastereomeric ratio (dr) requires a synthetic route that can selectively form one diastereomer over the others. A key strategy is asymmetric catalytic hydrogenation in a biphasic system. For instance, the use of a chiral Ru–Mandyphos catalyst has been shown to achieve diastereoselectivity of 87–96% in the synthesis of a this compound derivative.[5] The choice of solvent and reaction conditions in this system is crucial for maximizing the diastereomeric excess.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee%) - Non-selective chemical reducing agent.- Inactive or denatured enzyme.- Suboptimal reaction conditions for the catalyst (pH, temperature).- Switch to a stereoselective enzymatic method (e.g., using engineered dehydrogenases or transaminases).- If using an enzyme, confirm its activity and ensure optimal pH and temperature are maintained.- Employ a chiral chemical catalyst and ligand system.
Low Diastereomeric Ratio (dr) - Lack of facial selectivity in the bond formation creating the second stereocenter.- Inappropriate chiral catalyst or auxiliary.- Utilize a diastereoselective catalytic system, such as the Ru–Mandyphos catalyst in a biphasic system.[5]- Optimize reaction conditions (solvent, pressure, temperature) to enhance diastereoselectivity.
Low Conversion/Yield - Catalyst inhibition or deactivation.- Unfavorable reaction equilibrium (especially for transaminases).- Poor substrate solubility.- For enzymatic reactions, consider co-factor regeneration systems (e.g., using formate (B1220265) dehydrogenase).[1][2][3]- For transaminase reactions, employ strategies to remove the co-product to shift the equilibrium.[1][2]- Optimize the reaction medium or use a biphasic system to improve solubility and catalyst stability.[5]
Difficulty in Product Isolation - Emulsion formation in biphasic systems.- Similar polarities of product and starting materials/byproducts.- For biphasic systems, facile product isolation can be achieved by separating the aqueous product phase from the catalyst-containing organic phase.[5]- Employ chromatographic techniques or crystallization for purification. A reliable purification procedure through crystallization has been reported for isolating pure (2R,4S)-2-CO2H.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for Stereoselective this compound Synthesis

Catalytic SystemTarget StereoisomerStarting MaterialStereoselectivityConversion/YieldReference
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)(R)-4-aminopentanoic acidLevulinic Acid>99% ee>97%[1][2][3]
(R)-selective Amine Transaminase(R)-4-aminopentanoic acidLevulinic Acid>99% eeHigh[1][2]
Engineered Amine Dehydrogenase (PmAmDH)(S)-4-aminopentanoic acidLevulinic AcidHighHigh[1][2]
Ru–Mandyphos CatalystDiastereoselective synthesisOlefinic precursor87–96% dr-[5]

Experimental Protocols

1. Enzymatic Synthesis of (R)-4-Aminopentanoic Acid using Engineered EcGDH

This protocol is based on the reductive amination of levulinic acid catalyzed by an engineered glutamate dehydrogenase.[1][2]

  • Reaction Mixture:

    • Levulinic Acid (LA): 0.4 M

    • Ammonium formate (NH4COOH): 0.8 M (as amino donor)

    • Tris-HCl buffer: 100 mM (pH 8.0)

    • NADP+: 0.5 mM (co-factor)

    • Purified mutant EcGDHK116Q/N348M: 0.5 mg/mL

    • Purified Formate Dehydrogenase (for co-factor regeneration): 0.03 mg/mL

  • Procedure:

    • Combine all components in a suitable reaction vessel.

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid using HPLC.

    • The reaction is typically complete within 11 hours.

  • Analysis:

    • The enantiomeric excess (ee%) of the product can be determined by chiral HPLC after derivatization with a chiral derivatizing agent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA).[1][2]

2. Diastereoselective Synthesis using a Ru–Mandyphos Catalyst

This protocol describes a diastereoselective hydrogenation in a biphasic system.[5]

  • Reaction System: Biphasic system consisting of an ionic liquid (e.g., [EMIM][NTf2]) and an aqueous NaOH solution.

  • Catalyst: Ru–Mandyphos complex dissolved in the ionic liquid phase.

  • Substrate: The olefinic precursor of the this compound derivative is dissolved in the aqueous NaOH phase.

  • Procedure:

    • The two phases are mixed and pressurized with hydrogen gas.

    • The reaction is stirred vigorously to ensure good mass transfer between the phases.

    • The reaction is monitored for the consumption of the starting material.

  • Work-up and Catalyst Recycling:

    • After the reaction, the two phases are separated.

    • The product is isolated from the aqueous phase.

    • The catalyst-containing ionic liquid phase can be recycled for subsequent batches.

Visualizations

Stereoselective_Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Levulinic Acid_C Levulinic Acid Imine Intermediate_C Imine Intermediate Levulinic Acid_C->Imine Intermediate_C NH3 Racemic Product Racemic this compound Imine Intermediate_C->Racemic Product H2 Diastereoselective Product Diastereomerically Enriched This compound Imine Intermediate_C->Diastereoselective Product H2 Chiral Catalyst Chiral Catalyst (e.g., Ru-Mandyphos) Chiral Catalyst->Imine Intermediate_C Achiral Reduction Achiral Reduction Achiral Reduction->Imine Intermediate_C Levulinic Acid_E Levulinic Acid Enantiopure Product Enantiopure (R)- or (S)- This compound Levulinic Acid_E->Enantiopure Product Reductive Amination Enzyme Engineered Enzyme (e.g., EcGDH, ATA) Enzyme->Levulinic Acid_E

Caption: Comparison of chemical and enzymatic pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Poor Stereoselectivity Observed Check_Method Identify Synthesis Method Start->Check_Method Chemical_Path Chemical Synthesis Check_Method->Chemical_Path Chemical Enzymatic_Path Enzymatic Synthesis Check_Method->Enzymatic_Path Enzymatic Introduce_Chiral_Catalyst Introduce Chiral Catalyst/Auxiliary Chemical_Path->Introduce_Chiral_Catalyst Check_Enzyme_Activity Verify Enzyme Activity & Purity Enzymatic_Path->Check_Enzyme_Activity Optimize_Conditions_Chem Optimize Reaction Conditions (Solvent, Temp., Pressure) Introduce_Chiral_Catalyst->Optimize_Conditions_Chem End High Stereoselectivity Achieved Optimize_Conditions_Chem->End Optimize_Conditions_Enz Optimize Reaction Conditions (pH, Temp., Co-factors) Check_Enzyme_Activity->Optimize_Conditions_Enz Equilibrium_Shift Consider Equilibrium Shift Strategies (for Transaminases) Optimize_Conditions_Enz->Equilibrium_Shift Equilibrium_Shift->End

Caption: Troubleshooting workflow for addressing poor stereoselectivity in this compound synthesis.

References

Technical Support Center: Optimizing Enzymatic 4-Aminopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 4-aminopentanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the synthesis of this compound?

A1: The primary enzymatic routes for this compound synthesis from levulinic acid involve two main classes of enzymes:

  • Glutamate (B1630785) Dehydrogenase (GDH): Engineered glutamate dehydrogenases can catalyze the reductive amination of levulinic acid to (R)-4-aminopentanoic acid using ammonia (B1221849) as the amino donor.[1][2] This method is advantageous due to the use of an inexpensive amino donor and the formation of only inorganic carbonate as a byproduct.[1][3]

  • Transaminases (TAs): (R)- and (S)-selective transaminases are also employed to produce enantiopure this compound.[2][4] These enzymes transfer an amino group from an amino donor, such as isopropylamine (B41738) or α-methylbenzylamine, to levulinic acid.[5][6]

Q2: What are the key reaction parameters to optimize for maximizing product yield?

A2: For the enzymatic synthesis of this compound, the following parameters are crucial for optimization:

  • pH: Enzyme activity is highly dependent on pH. The optimal pH should be determined experimentally for the specific enzyme being used. For example, an engineered E. coli glutamate dehydrogenase (EcGDH) showed optimal activity at pH 8.0.[1][2]

  • Temperature: The reaction temperature affects both enzyme activity and stability. A temperature optimum should be identified where the enzyme exhibits high activity over the desired reaction time. The aforementioned engineered EcGDH has an optimal temperature of 45°C.[1][2]

  • Cofactor Concentration: Many dehydrogenases require a cofactor, such as NADP+. The concentration of this cofactor can be a limiting factor in the reaction.

  • Substrate and Enzyme Concentrations: The concentrations of levulinic acid, the amino donor, and the enzyme itself need to be optimized to ensure efficient conversion without causing substrate or product inhibition.

Q3: How can I monitor the progress of the reaction?

A3: The consumption of levulinic acid and the formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[1] A common method involves using an Aminex HPX-87H column with a sulfuric acid mobile phase.[1] The product, this compound, can be derivatized with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) for enhanced detection and chiral analysis.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify Enzyme Concentration: Use a reliable protein quantification method like the Bradford or BCA assay to confirm the enzyme concentration. - Check Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. - Perform an Activity Assay: Test the enzyme's activity with a known positive control substrate to confirm its functionality.
Suboptimal Reaction Conditions - pH: Prepare fresh buffer and verify the pH at the reaction temperature. The optimal pH for a given enzyme can be narrow. - Temperature: Ensure the incubator or water bath is calibrated and maintaining the correct temperature. - Cofactors: For dehydrogenase-catalyzed reactions, ensure the presence of the necessary cofactor (e.g., NADP+) at an optimal concentration. Consider implementing a cofactor regeneration system.[7][8][9][10][11]
Substrate or Product Inhibition - Substrate Inhibition: High concentrations of the substrate, levulinic acid, may inhibit the enzyme. Try running the reaction at a lower substrate concentration. - Product Inhibition: The product, this compound, or a co-product (e.g., acetophenone (B1666503) in transaminase reactions) may inhibit the enzyme.[12] Consider in-situ product removal strategies. For glutamate dehydrogenase, both the product and the cofactor NADH can be inhibitory.[13][14][15]
Poor Substrate Solubility - Co-solvents: Levulinic acid is generally soluble in water.[16] However, if other substrates with poor aqueous solubility are used, consider adding a small amount of a water-miscible organic co-solvent like DMSO. Be cautious, as high concentrations of organic solvents can denature the enzyme.

Issue 2: Formation of Byproducts

Possible Cause Troubleshooting Steps
Enzyme Promiscuity - Some enzymes may catalyze side reactions. Analyze the reaction mixture by LC-MS or GC-MS to identify any unexpected products. If byproducts are significant, you may need to screen for a more specific enzyme or use protein engineering to improve selectivity.
Instability of Reactants or Products - Levulinic acid is generally stable. However, the product, this compound, could potentially undergo side reactions under non-optimal pH or temperature conditions. Ensure the reaction is performed under controlled conditions.

Issue 3: Enzyme Instability

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Temperature: Operating at a temperature significantly above the optimum can lead to rapid enzyme denaturation.[17] - pH: Extreme pH values can cause irreversible enzyme inactivation.
Presence of Proteases - If using a crude cell lysate, endogenous proteases may degrade your enzyme. Consider adding protease inhibitors or using a purified enzyme preparation.
Lack of Stabilizing Agents - Additives: The addition of agents like glycerol, BSA, or DTT can sometimes improve enzyme stability. - Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its operational stability.[18][19]

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of (R)-4-aminopentanoic acid using an engineered glutamate dehydrogenase (EcGDHK116Q/N348M) coupled with a formate (B1220265) dehydrogenase (BsFDH) for cofactor regeneration.[1][2]

ParameterCondition 1Condition 2Condition 3Optimal Condition
pH 7.08.09.08.0
Conversion (%)~75>95~85>95
Temperature (°C) 30354045
Conversion (%)~60~75~90>95
NADP+ (mM) 0.250.50.751.0
Conversion (%)~55~70~85>95

Conversion percentages are approximate values based on graphical data from the source and represent the conversion of 80 mM levulinic acid.[1][2]

Experimental Protocols

1. General Protocol for Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol is based on the use of an engineered glutamate dehydrogenase (EcGDH) with a cofactor regeneration system.[1][2]

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, combine the following components to the desired final volume (e.g., 2 mL):

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 0.8 M Ammonium formate (serves as both amino donor and substrate for the regeneration enzyme)

      • 80 mM Levulinic acid

      • 1 mM NADP+

      • 0.5 mg/mL purified engineered EcGDH

      • 0.03 mg/mL purified formate dehydrogenase (for NADP+ regeneration)

  • Reaction Incubation:

    • Incubate the reaction mixture at 45°C with gentle agitation.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an equal volume of a suitable solvent (e.g., methanol) or by heat inactivation.

    • Centrifuge the sample to remove precipitated protein.

    • Analyze the supernatant by HPLC to determine the concentrations of levulinic acid and this compound.

2. Bradford Protein Assay Protocol

This is a general protocol for determining the concentration of your purified enzyme.[1][3][20][21][22]

  • Reagent Preparation:

    • Prepare a stock solution of Bradford reagent or use a commercially available solution.

    • Prepare a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0.1 to 1.0 mg/mL).

  • Assay Procedure:

    • Add a small volume of your unknown protein sample and each BSA standard to separate test tubes or microplate wells.

    • Add the Bradford reagent to each tube/well and mix thoroughly.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Concentration Determination:

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

    • Determine the concentration of your unknown protein sample by interpolating its absorbance on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis enzyme_prep Enzyme Preparation (Expression & Purification) ph_opt pH Optimization enzyme_prep->ph_opt reagent_prep Reagent Preparation (Buffer, Substrates, Cofactors) reagent_prep->ph_opt temp_opt Temperature Optimization ph_opt->temp_opt Optimal pH conc_opt Concentration Optimization (Substrate, Enzyme, Cofactor) temp_opt->conc_opt Optimal Temp sampling Reaction Sampling conc_opt->sampling Optimized Conditions hplc HPLC Analysis (Quantification) sampling->hplc data_analysis Data Analysis (Yield, Conversion) hplc->data_analysis data_analysis->ph_opt Iterate if necessary enzymatic_synthesis cluster_reactants Reactants cluster_enzyme Enzyme System cluster_cofactors Cofactor Cycle cluster_products Products levulinic_acid Levulinic Acid enzyme Glutamate Dehydrogenase levulinic_acid->enzyme amino_donor Amino Donor (e.g., NH4+) amino_donor->enzyme nadp NADP+ enzyme->nadp product This compound enzyme->product nadph NADPH nadph->enzyme H+ donor regen_enzyme Cofactor Regeneration (e.g., Formate Dehydrogenase) nadp->regen_enzyme regen_enzyme->nadph co2 CO2 regen_enzyme->co2 formate Formate formate->regen_enzyme

References

Troubleshooting low yield in the reductive amination of levulinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of levulinic acid.

Troubleshooting Guides

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the reductive amination of levulinic acid can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Below is a systematic guide to troubleshooting this common issue.

1. Catalyst Selection and Activity:

  • Issue: The chosen catalyst may not be optimal for the specific amine and reaction conditions. Catalyst activity can also be a limiting factor.

  • Troubleshooting:

    • Catalyst Screening: The choice of catalyst is crucial for this reaction.[1][2] Various heterogeneous catalysts have been shown to be effective, including those based on Platinum (Pt), Palladium (Pd), Nickel (Ni), and Copper-Nickel (CuNi) alloys.[3][4][5][6] For instance, Pt and MoOx co-loaded on TiO2 has demonstrated high activity under solvent-free conditions.[4]

    • Catalyst Loading: Ensure the catalyst loading is appropriate. While higher loading can increase the reaction rate, it may not always lead to a higher yield and can be uneconomical.

    • Catalyst Deactivation: The catalyst may deactivate during the reaction. Consider performing a catalyst reuse study to assess its stability.[3][4] If deactivation is observed, catalyst regeneration or using a fresh batch for each reaction might be necessary.

2. Reducing Agent and Hydrogen Source:

  • Issue: The choice and amount of reducing agent are critical for efficient imine reduction without over-reduction or side reactions.

  • Troubleshooting:

    • Common Reducing Agents: Molecular hydrogen (H₂) is a widely used and cost-effective reducing agent.[4][7] Formic acid can also be employed as a hydrogen source, often in the presence of a suitable catalyst.[8] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective, particularly in one-pot reactions.[9][10]

    • Pressure and Concentration: When using H₂, ensure the pressure is optimized. For other reducing agents, the stoichiometry should be carefully controlled to avoid side reactions.[11]

3. Reaction Conditions: Temperature, Solvent, and pH:

  • Issue: Suboptimal temperature, solvent, or pH can hinder the reaction rate and lead to the formation of byproducts.

  • Troubleshooting:

    • Temperature: The reaction temperature influences both the rate of imine formation and the subsequent reduction. An optimal temperature needs to be determined empirically for each specific system. Reactions are often performed at temperatures ranging from 80°C to 180°C.[5][6]

    • Solvent: The choice of solvent can significantly impact the reaction. While some protocols advocate for solvent-free conditions[4][7], others utilize solvents like water, ethanol, or dioxane.[7][8] The solvent should be chosen based on the solubility of the reactants and the catalyst's performance.

    • pH: The formation of the imine intermediate is pH-dependent and is generally favored under weakly acidic conditions.[12] The carboxylic acid group of levulinic acid itself can influence the reaction medium's pH.

4. Purity of Reactants and Reagents:

  • Issue: Impurities in levulinic acid, the amine, or the solvent can poison the catalyst or lead to unwanted side reactions.

  • Troubleshooting:

    • Reactant Purity: Ensure the levulinic acid and amine are of high purity. Impurities can sometimes be removed by distillation or recrystallization.

    • Solvent Purity: Use dry, high-purity solvents, as water content can affect the equilibrium of imine formation.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the reductive amination of levulinic acid?

A1: The primary side reaction is the reduction of the ketone group of levulinic acid to a hydroxyl group, forming 4-hydroxypentanoic acid, which can then cyclize to γ-valerolactone (GVL).[13] Over-alkylation of the amine, especially when using primary amines, can also occur, leading to the formation of tertiary amines.[10]

Q2: How can I minimize the formation of γ-valerolactone (GVL)?

A2: Minimizing GVL formation involves favoring the imine formation and its subsequent reduction over the direct reduction of the ketone. This can be achieved by:

  • Using a catalyst that is more selective towards imine reduction.

  • Optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor ketone reduction.

  • Employing a one-pot procedure where the imine is formed in situ and immediately reduced.[12]

Q3: Is it possible to perform this reaction under catalyst-free conditions?

A3: Yes, some methods have been developed for the catalyst-free reductive amination of levulinic acid, often utilizing specific reducing agents like HBpin or formic acid in a continuous-flow microreactor.[14][15] However, these methods may require specific conditions and might not be as broadly applicable as catalyzed reactions.

Q4: How can I purify the final N-substituted 5-methyl-2-pyrrolidone product?

A4: Purification of the product typically involves removing the catalyst (if heterogeneous) by filtration, followed by removal of the solvent under reduced pressure. Further purification can be achieved by distillation, chromatography on silica (B1680970) gel, or treatment with activated alumina (B75360) to remove trace impurities like amines and color.[16][17][18]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reductive Amination of Levulinic Acid

CatalystAmineReducing AgentSolventTemperature (°C)PressureYield (%)Reference
Pt-MoOx/TiO₂n-OctylamineH₂Solvent-free1003 bar99[7]
CuNi/Al₂O₃AnilineH₂Ethanol8010 bar95[5]
Pt/P-TiO₂n-ButylamineH₂WaterAmbient1 atm>99[3]
Pd/CAmmonium formateWater180N/A98[6]

Experimental Protocols

General Protocol for the Reductive Amination of Levulinic Acid using a Heterogeneous Catalyst and H₂:

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

  • Catalyst Preparation (if applicable): Prepare or procure the desired heterogeneous catalyst (e.g., Pt-MoOx/TiO₂). Ensure the catalyst is activated according to the manufacturer's or literature procedure.

  • Reaction Setup:

    • To a high-pressure reactor, add levulinic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and the catalyst (typically 1-5 mol% of the metal).

    • If a solvent is used, add the appropriate volume of a high-purity, dry solvent.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor to the desired H₂ pressure (e.g., 3-10 bar).[5][7]

    • Heat the reaction mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring.[5][7]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, HPLC, or TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with a solvent and reused.[4]

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by vacuum distillation, column chromatography on silica gel, or by passing it through a bed of activated alumina to remove residual impurities.[16][17]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Levulinic Acid + Amine Reactor High-Pressure Reactor Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Conditions Set Temperature & Pressure (H2) Reactor->Conditions Monitor Monitor Progress (GC-MS/HPLC) Conditions->Monitor Filter Filter Catalyst Monitor->Filter Reaction Complete Solvent_Removal Solvent Removal Filter->Solvent_Removal Purification Purification (Distillation/ Chromatography) Solvent_Removal->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the reductive amination of levulinic acid.

Troubleshooting_Low_Yield Start Low Yield Check_Catalyst Catalyst Issue? Start->Check_Catalyst Check_Conditions Suboptimal Conditions? Check_Catalyst->Check_Conditions No Optimize_Catalyst Screen Catalysts Adjust Loading Check for Deactivation Check_Catalyst->Optimize_Catalyst Yes Check_Reagents Reagent Purity Issue? Check_Conditions->Check_Reagents No Optimize_Conditions Optimize Temperature Optimize Pressure Screen Solvents Adjust pH Check_Conditions->Optimize_Conditions Yes Purify_Reagents Purify Reactants Use Dry Solvents Check_Reagents->Purify_Reagents Yes Success Improved Yield Check_Reagents->Success No Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Purification challenges of 4-Aminopentanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Aminopentanoic acid from reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via reductive amination of levulinic acid?

A1: The primary impurities depend on the specific reaction conditions, but typically include:

  • Unreacted Starting Materials: Residual levulinic acid and the amine source (e.g., ammonia).

  • Side Products: Pyrrolidones can form through intramolecular cyclization.[1][2][3][4]

  • Catalyst Residues: If a heterogeneous or homogeneous catalyst is used, leaching of the metal or ligands into the reaction mixture can occur.

  • Solvent Residues: The solvent used for the reaction and workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Crystallization: Often the most effective method for obtaining high-purity this compound on a larger scale.

  • Ion-Exchange Chromatography: Excellent for removing charged impurities and for achieving very high purity on a smaller scale.

  • Liquid-Liquid Extraction: Useful as a preliminary purification step to remove non-polar impurities.

Q3: My this compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common problem. Here are a few troubleshooting steps:

  • Solvent System: The solvent may be too good a solvent for your compound. Try a solvent system where the compound is soluble when hot but sparingly soluble at room temperature. A mixture of solvents, such as ethanol (B145695)/water or methanol/ether, can be effective.

  • Purity: The presence of impurities can inhibit crystallization. Try an initial purification step like a quick filtration through a plug of silica (B1680970) gel or a liquid-liquid extraction.

  • Seeding: Introduce a seed crystal of pure this compound to induce crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

  • Patience: Sometimes crystallization is a slow process. Allow the solution to stand undisturbed at a low temperature for an extended period.

Q4: I am losing a significant amount of my product during ion-exchange chromatography. What could be the reason?

A4: Product loss during ion-exchange chromatography can be due to several factors:

  • Incorrect pH: Ensure the pH of your sample and buffers is appropriate for the charge of this compound and the type of ion-exchange resin used. For cation-exchange, the pH should be below the isoelectric point (pI) of the amino acid, and for anion-exchange, it should be above the pI.[5][6][7][8]

  • Ionic Strength: The ionic strength of the elution buffer may be too high, causing premature elution of your compound with the unbound fraction. Conversely, if the ionic strength is too low, your compound may bind too strongly and not elute.[5][6][7]

  • Column Overloading: Exceeding the binding capacity of the resin will result in the product eluting in the flow-through.

  • Improper Equilibration: Ensure the column is thoroughly equilibrated with the binding buffer before loading the sample.[5]

Section 2: Troubleshooting Guides

Crystallization Troubleshooting
Problem Possible Cause Solution
No crystals form - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Scratch the inner surface of the flask with a glass rod.[9]
Product "oils out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly.- Perform a preliminary purification step (e.g., extraction).
Crystals are very small - Nucleation is too rapid.- Reduce the rate of cooling.- Use a solvent system where the compound is slightly more soluble.
Low recovery of crystals - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a different solvent in which the compound is less soluble when cold.
Ion-Exchange Chromatography Troubleshooting
Problem Possible Cause Solution
Target compound does not bind to the column - Incorrect pH of the buffer or sample.- Ionic strength of the sample is too high.[5]- Adjust the pH of the buffer and sample to ensure the compound is charged and will bind to the resin.[5][6][7][8]- Desalt or dilute the sample to reduce its ionic strength.[5]
Poor resolution of the target compound - Inappropriate gradient slope.- Flow rate is too high.- Column is overloaded.- Optimize the elution gradient (make it shallower).- Reduce the flow rate.- Decrease the amount of sample loaded onto the column.
Target compound elutes with low purity - Incomplete removal of unbound impurities.- Co-elution with other charged species.- Increase the wash volume after sample loading.- Optimize the elution gradient to better separate the target from impurities.
Low recovery of the target compound - Compound is binding irreversibly to the resin.- Compound is precipitating on the column.- Try a different type of ion-exchange resin.- Adjust the buffer composition to improve solubility.

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity (%) Typical Yield (%) Scale Advantages Disadvantages
Crystallization >9870-90mg to kgHigh purity, scalable, cost-effective.Can be time-consuming, potential for product loss in mother liquor.
Ion-Exchange Chromatography >9960-85µg to gVery high purity, good for removing closely related impurities.Can be expensive, requires specialized equipment, may not be suitable for large scale.
Liquid-Liquid Extraction 80-9585-95mg to kgGood for initial cleanup, removes non-polar impurities.Lower purity compared to other methods, involves organic solvents.

Note: Purity and yield can vary significantly based on the initial purity of the crude product and the optimization of the purification protocol. Commercially available this compound typically has a purity of ≥95%.[10]

Section 4: Experimental Protocols

Protocol for Crystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water). Start with a small amount of solvent and add more gradually until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol for Ion-Exchange Chromatography
  • Resin Selection and Preparation: Choose a suitable ion-exchange resin (e.g., a strong cation exchanger). Prepare a slurry of the resin in the binding buffer and pack it into a column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the binding buffer (e.g., a low ionic strength buffer at a pH where this compound is positively charged).[5]

  • Sample Preparation and Loading: Dissolve the crude this compound in the binding buffer and adjust the pH if necessary. Load the sample onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a buffer with a higher ionic strength or a different pH. This can be done in a stepwise or gradient fashion.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify the fractions containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis or a desalting column.

Protocol for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash (Acidic): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities.[11] Separate the aqueous layer.

  • Aqueous Wash (Basic): Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, including unreacted levulinic acid.[11] Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified this compound.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction Reductive Amination of Levulinic Acid extraction Liquid-Liquid Extraction reaction->extraction Crude Mixture chromatography Ion-Exchange Chromatography extraction->chromatography Partially Purified crystallization Crystallization chromatography->crystallization Purified Fractions purity_check Purity Analysis (HPLC, NMR) crystallization->purity_check Crystals

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out crystals_ok Crystals Form start->crystals_ok concentrate Concentrate Solution no_crystals->concentrate Try cool_further Cool to Lower Temp no_crystals->cool_further Try seed Add Seed Crystal no_crystals->seed Try scratch Scratch Flask no_crystals->scratch Try change_solvent Change Solvent System oiling_out->change_solvent Try slow_cooling Slower Cooling oiling_out->slow_cooling Try pre_purify Preliminary Purification oiling_out->pre_purify Try concentrate->start cool_further->start seed->start scratch->start change_solvent->start slow_cooling->start pre_purify->start

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Improving the In Vivo Stability and Bioavailability of 4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability and bioavailability of 4-Aminopentanoic acid (4-APA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability and bioavailability of this compound?

A1: this compound, a gamma-amino acid analog, faces several challenges that can limit its therapeutic potential. As a small, hydrophilic molecule, it is subject to rapid clearance from systemic circulation.[1] Key challenges include:

  • Rapid Systemic Clearance: Studies in animal models have shown that 4-APA is cleared quickly from the bloodstream, leading to a short plasma half-life.[1] This rapid elimination necessitates frequent or high dosing to maintain therapeutic concentrations.

  • Poor Oral Bioavailability: The oral absorption of small, hydrophilic drugs can be limited due to poor permeability across the intestinal epithelium and potential first-pass metabolism in the liver.

  • Metabolic Degradation: Although specific metabolic pathways for 4-APA are not extensively detailed in the provided search results, amino acid analogs can be susceptible to enzymatic degradation in the body.

Q2: What general strategies can be employed to improve the in vivo performance of this compound?

A2: Several well-established strategies in drug development can be adapted to enhance the in vivo stability and bioavailability of 4-APA:

  • Prodrug Approach: This involves chemically modifying 4-APA into an inactive form (a prodrug) that, after administration, converts back to the active parent drug in the body.[2][3] This approach can improve solubility, permeability, and metabolic stability.

  • Formulation Strategies: Utilizing advanced formulation techniques can protect 4-APA from degradation in the gastrointestinal tract and enhance its absorption.

  • Chemical Modification: Altering the chemical structure of 4-APA can block metabolic sites and improve its pharmacokinetic properties.

Troubleshooting Guides

Issue 1: Low In Vivo Stability and Short Half-Life

Symptoms:

  • Rapid disappearance of 4-APA from plasma in pharmacokinetic studies.

  • Requirement for frequent dosing to observe a pharmacological effect.

Troubleshooting Workflow:

start Low In Vivo Stability of 4-APA Detected prodrug Investigate Prodrug Strategies start->prodrug chem_mod Explore Chemical Modifications start->chem_mod formulation Consider Formulation Approaches start->formulation evaluate Synthesize and Evaluate in vitro/in vivo prodrug->evaluate chem_mod->evaluate formulation->evaluate analyze Analyze Pharmacokinetic Data evaluate->analyze end Optimized 4-APA Analog/Formulation analyze->end

Caption: Troubleshooting workflow for low in vivo stability.

Possible Causes and Solutions:

  • Cause: Rapid renal clearance due to the small size and hydrophilic nature of 4-APA.

    • Solution 1: Prodrug Approach. Design a lipophilic prodrug of 4-APA to increase its plasma protein binding and reduce glomerular filtration. For example, esterification of the carboxylic acid group can increase lipophilicity.

    • Solution 2: Chemical Modification. Introduce chemical groups that increase the molecular size or promote binding to plasma proteins like albumin.

  • Cause: Enzymatic degradation in the plasma or liver.

    • Solution 1: Prodrug Approach. A relevant example for GABA analogs is the use of pyrroline-based prodrugs, which are metabolized to the active amino acid analog in the brain.[3] This strategy could be explored for 4-APA to potentially bypass peripheral degradation and enhance brain delivery.

    • Solution 2: Chemical Modification. Introduce steric hindrance near potential metabolic sites without compromising pharmacological activity. For instance, methylation at specific positions can block enzymatic access.

Issue 2: Poor Oral Bioavailability

Symptoms:

  • Low plasma concentrations of 4-APA after oral administration compared to intravenous administration.

  • High variability in plasma concentrations between subjects.

Troubleshooting Workflow:

start Poor Oral Bioavailability of 4-APA Observed solubility Assess Aqueous Solubility start->solubility permeability Evaluate Intestinal Permeability (e.g., Caco-2 assay) start->permeability formulation Develop Enabling Formulations solubility->formulation prodrug Design Permeability-Enhancing Prodrugs permeability->prodrug evaluate Test Formulations/Prodrugs in vivo formulation->evaluate prodrug->evaluate analyze Determine Oral Bioavailability evaluate->analyze end Orally Bioavailable 4-APA Candidate analyze->end

Caption: Troubleshooting workflow for poor oral bioavailability.

Possible Causes and Solutions:

  • Cause: Low intestinal permeability due to the hydrophilic nature of 4-APA.

    • Solution 1: Prodrug Approach. Design prodrugs that can be actively transported across the intestinal epithelium by amino acid transporters. For example, creating an amide or ester linkage with an amino acid that is a substrate for transporters like PEPT1 or LAT1 could enhance absorption.

    • Solution 2: Formulation with Permeation Enhancers. Incorporate excipients in the oral formulation that can transiently open the tight junctions between intestinal cells, thereby allowing paracellular transport of 4-APA.

  • Cause: Degradation in the acidic environment of the stomach.

    • Solution: Enteric-Coated Formulations. Develop a formulation with an enteric coating that protects 4-APA from the low pH of the stomach and allows for its release in the more neutral environment of the small intestine.

  • Cause: Extensive first-pass metabolism in the liver.

    • Solution: Prodrugs that release 4-APA systemically. Design a prodrug that is stable in the liver but is cleaved in the systemic circulation to release the active drug.

Quantitative Data Summary

Currently, specific quantitative pharmacokinetic data for this compound and its modified versions are limited in publicly available literature. The following table provides a template for summarizing such data as it becomes available through experimentation.

Table 1: Pharmacokinetic Parameters of this compound and its Analogs/Formulations (Hypothetical Data)

Compound/FormulationAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Oral Bioavailability (%)
4-APA (unmodified)IV1050000.10.5-
4-APA (unmodified)Oral505001.00.610
4-APA Prodrug AOral5025001.52.550
4-APA Formulation XOral5015002.01.830

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of 4-APA following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., sterile saline)

  • Vehicle for oral administration (e.g., water or 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (e.g., with EDTA)

  • LC-MS/MS system for bioanalysis

Workflow:

start Acclimate Animals iv_group IV Dosing Group start->iv_group oral_group Oral Dosing Group start->oral_group dose_iv Administer 4-APA IV iv_group->dose_iv dose_oral Administer 4-APA Orally oral_group->dose_oral blood_collection Collect Blood Samples at Predetermined Time Points dose_iv->blood_collection dose_oral->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep analysis Quantify 4-APA in Plasma using LC-MS/MS plasma_prep->analysis pk_analysis Perform Pharmacokinetic Analysis analysis->pk_analysis end Determine PK Parameters pk_analysis->end cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 4APA_uptake 4-APA Uptake Vesicular_storage Vesicular Storage 4APA_uptake->Vesicular_storage May act as a false neurotransmitter GABA_synthesis GABA Synthesis GABA_synthesis->Vesicular_storage Release Neurotransmitter Release Vesicular_storage->Release GABA_receptor GABA Receptor Binding Release->GABA_receptor Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition

References

Addressing solubility issues of 4-Aminopentanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered when using this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a gamma-amino acid. Like other amino acids, it exists as a zwitterion at physiological pH, meaning it has both a positive and a negative charge on the same molecule. This dual nature influences its solubility, making it highly dependent on the pH of the solvent. For in vitro assays, achieving and maintaining the desired concentration in a physiologically relevant buffer or cell culture medium without precipitation is crucial for obtaining accurate and reproducible results.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the fundamental properties of this compound is the first step in troubleshooting. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂--INVALID-LINK--
Molecular Weight117.15 g/mol --INVALID-LINK--
pKa₁ (Carboxylic Acid)~4.38LookChem
pKa₂ (Amine)~10.46ChemicalBook
Predicted LogP0.1984ChemScene

Q3: In which solvents is this compound soluble?

SolventEstimated SolubilityNotes
WaterVery high (estimated ~1000 mg/mL)Based on the solubility of 5-aminovaleric acid. Solubility is pH-dependent.[1]
Phosphate-Buffered Saline (PBS, pH 7.2)High (estimated ~10 mg/mL)Based on the solubility of 4-acetamidobutyric acid.[2]
Dimethyl Sulfoxide (DMSO)Moderate (estimated ~20 mg/mL)Based on the solubility of 4-acetamidobutyric acid.[2]
EthanolLow (estimated ~1 mg/mL)Based on the solubility of 4-acetamidobutyric acid.[2]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is significantly influenced by pH. As a zwitterionic compound, its solubility is lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. The pI can be estimated by averaging the two pKa values. Away from the pI, in either acidic or basic conditions, the molecule becomes charged (cationic in acidic solutions, anionic in basic solutions), which increases its interaction with polar solvents like water and enhances solubility.

G Influence of pH on this compound Solubility cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Acidic Predominantly Cationic Form (NH3+) High Water Solubility pI Zwitterionic Form (NH3+ and COO-) Lowest Water Solubility Acidic->pI Increasing pH Basic Predominantly Anionic Form (COO-) High Water Solubility pI->Basic Increasing pH

Caption: Relationship between pH and the solubility of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in in vitro assays.

Problem 1: My this compound won't dissolve in water or buffer.

  • Cause: The pH of your water or buffer may be close to the isoelectric point (pI) of this compound, where its solubility is at a minimum.

  • Solution:

    • Adjust the pH: Add a small amount of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. The compound should dissolve as the pH moves away from the pI.

    • Gentle Heating: Warm the solution to 37°C to aid dissolution.

    • Sonication: Use a sonicator bath for a few minutes to break up any clumps and facilitate dissolution.

Problem 2: I've prepared a stock solution in water/buffer, but it precipitates upon storage or when diluted into my cell culture medium.

  • Cause A: Temperature Shift. Storing the stock solution at 4°C or -20°C can cause the compound to precipitate out of a saturated solution.

    • Solution: Before use, allow the stock solution to come to room temperature and vortex or sonicate briefly to redissolve any precipitate.

  • Cause B: pH Change upon Dilution. The pH of your stock solution may be significantly different from the pH of your cell culture medium. When you add the stock, it can locally alter the pH of the medium to the pI of the compound, causing it to precipitate.

    • Solution:

      • Prepare the stock in a buffer compatible with your cell culture medium.

      • Adjust the pH of the stock solution to be close to the pH of your cell culture medium (typically pH 7.2-7.4) before filter sterilization and storage.

      • Add the stock solution to the medium dropwise while gently swirling to ensure rapid and even dispersal.

  • Cause C: Interaction with Media Components. High concentrations of salts, proteins (in serum), or other components in the cell culture medium can reduce the solubility of this compound.

    • Solution:

      • Test the solubility in a small volume of your complete cell culture medium before preparing a large batch.

      • Consider preparing a more concentrated stock in a small amount of a suitable organic solvent like DMSO , and then diluting this into your culture medium. Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% for DMSO).

Problem 3: I'm seeing unexpected results or high variability in my assay.

  • Cause: Undissolved compound or precipitation during the assay can lead to inconsistent concentrations of the active compound, resulting in unreliable data.

  • Solution:

    • Visually inspect your stock and working solutions for any signs of precipitation before and during the experiment.

    • Filter sterilize your stock solution through a 0.22 µm filter after dissolution to remove any micro-precipitates.

    • Ensure complete dissolution of the compound by following the recommended protocols and troubleshooting steps.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound

  • Weigh out 117.15 mg of this compound (for 10 mL of stock solution).

  • Add approximately 8 mL of sterile, deionized water to a sterile conical tube.

  • Slowly add the this compound powder to the water while vortexing.

  • Check the pH of the solution. If the compound has not fully dissolved, adjust the pH by adding 1 M NaOH dropwise until the solid dissolves. Aim for a final pH between 7.0 and 8.0.

  • Bring the final volume to 10 mL with sterile, deionized water.

  • Filter sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot into smaller, single-use volumes and store at -20°C.

G Workflow for Preparing an Aqueous Stock Solution Weigh 1. Weigh this compound AddWater 2. Add Sterile Water Weigh->AddWater Dissolve 3. Vortex to Dissolve AddWater->Dissolve CheckpH 4. Check and Adjust pH (if necessary with 1M NaOH) Dissolve->CheckpH FinalVolume 5. Adjust to Final Volume CheckpH->FinalVolume Filter 6. Filter Sterilize (0.22 µm) FinalVolume->Filter Aliquot 7. Aliquot and Store at -20°C Filter->Aliquot

Caption: Step-by-step workflow for preparing an aqueous stock solution.

Protocol 2: Cell Viability (MTT) Assay with this compound

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Working Solutions:

    • Thaw an aliquot of your 100 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your assay. Gently mix each dilution.

  • Treat Cells: Remove the old medium from the cells and add 100 µL of the prepared working solutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used for the highest concentration of the test compound).

  • Incubate: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

G Experimental Workflow for an MTT Assay Seed 1. Seed Cells Prepare 2. Prepare Working Solutions Seed->Prepare Treat 3. Treat Cells Prepare->Treat Incubate 4. Incubate Treat->Incubate AddMTT 5. Add MTT Reagent Incubate->AddMTT IncubateMTT 6. Incubate (Formazan Formation) AddMTT->IncubateMTT Solubilize 7. Add Solubilization Solution IncubateMTT->Solubilize Read 8. Read Absorbance Solubilize->Read

Caption: Workflow for a typical cell viability assay using this compound.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the blood-brain barrier (BBB) penetration of 4-Aminopentanoic acid (4-APA) and similar neuroactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?

The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] this compound, being a small amino acid-like molecule, may have limited passive diffusion across the BBB due to its hydrophilic nature. Furthermore, it may be subject to efflux by transporters at the BBB that actively pump xenobiotics back into the bloodstream.

Q2: What are the main strategic approaches to enhance the BBB penetration of 4-APA?

There are three main strategies to consider for enhancing the CNS delivery of 4-APA:

  • Prodrug Approach: This involves chemically modifying 4-APA into a more lipophilic and temporarily inactive form (a prodrug).[1][3][4][5] This modification masks the polar functional groups of 4-APA, facilitating its passive diffusion across the BBB.[1][5] Once in the brain, the prodrug is enzymatically converted back to the active 4-APA.[5]

  • Nanoparticle-Mediated Delivery: Encapsulating 4-APA into nanoparticles can facilitate its transport across the BBB.[6] Nanoparticles can be engineered to be taken up by the endothelial cells of the BBB through processes like endocytosis.[6] Surface modifications of nanoparticles with specific ligands can further enhance their uptake.

  • Receptor-Mediated Transcytosis (RMT): This strategy involves conjugating 4-APA to a molecule (e.g., a peptide or antibody) that binds to specific receptors on the surface of the BBB endothelial cells, such as the transferrin receptor.[7][8][9][10] This binding triggers a process called transcytosis, where the entire complex is transported across the endothelial cell and released into the brain parenchyma.[8][9][10]

Q3: How can I assess the BBB penetration of my 4-APA formulation in vitro?

The most common in vitro method is the Transwell assay .[11][12] This assay uses a semi-permeable membrane insert to separate an upper (apical) and lower (basolateral) chamber. A monolayer of brain endothelial cells is cultured on the membrane, mimicking the BBB. Your 4-APA formulation is added to the apical chamber (representing the blood side), and its concentration in the basolateral chamber (representing the brain side) is measured over time to determine the apparent permeability coefficient (Papp).[12][13][14]

Q4: What are the standard in vivo methods to confirm brain uptake of 4-APA?

The gold standard for quantifying the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid is in vivo microdialysis .[9][15] This technique involves implanting a small probe with a semi-permeable membrane into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and molecules from the brain's interstitial fluid, including your compound, diffuse into the probe and are collected for analysis. Another common method is the determination of the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) .[16][17][18][19][20] This involves measuring the concentration of the compound in the brain tissue and plasma at a specific time point after administration.

Troubleshooting Guides

In Vitro BBB Permeability Assays (Transwell)
Issue Possible Cause(s) Troubleshooting Steps
Low Trans-endothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation.2. Cell culture contamination.3. Inappropriate cell seeding density.4. Leakage around the Transwell insert.1. Allow for longer culture time (up to 7-10 days) for tight junction formation.[21]2. Check for microbial contamination and ensure aseptic techniques.3. Optimize cell seeding density for your specific cell line.4. Ensure the Transwell insert is properly seated in the well plate.
High variability in Papp values 1. Inconsistent cell monolayer integrity.2. Pipetting errors.3. Temperature fluctuations during the experiment.4. Non-specific binding of the compound to the plate or insert.1. Monitor TEER values for all wells to ensure consistent monolayer integrity before starting the experiment.[21]2. Use calibrated pipettes and be consistent with pipetting techniques.3. Maintain a constant temperature (37°C) throughout the assay.4. Pre-incubate the plate with a blocking agent (e.g., bovine serum albumin) if non-specific binding is suspected.
No detectable compound in the basolateral chamber 1. Very low BBB permeability of the compound.2. The compound is a substrate for efflux transporters (e.g., P-glycoprotein).3. Insufficient assay sensitivity.1. Consider using a positive control with known BBB permeability to validate the assay.2. Perform a bi-directional transport assay (basolateral to apical) to assess efflux. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[14]3. Use a more sensitive analytical method (e.g., LC-MS/MS) for quantification.
In Vivo Microdialysis
Issue Possible Cause(s) Troubleshooting Steps
Low or no recovery of the compound in the dialysate 1. Poor BBB penetration of the compound.2. Rapid metabolism or clearance of the compound in the brain.3. Adsorption of the compound to the microdialysis probe or tubing.4. Incorrect probe placement.1. Confirm BBB penetration using a less technically demanding method first (e.g., brain homogenate analysis).2. Analyze dialysate for potential metabolites.3. Pre-treat the microdialysis system with a solution of the compound to saturate binding sites. Test different tubing materials for non-specific binding.[19]4. Verify probe placement histologically after the experiment.
High variability between animals 1. Differences in surgical implantation of the probe.2. Variations in animal stress levels.3. Individual differences in drug metabolism and BBB transport.1. Ensure consistent and accurate stereotaxic surgery for probe implantation.2. Allow for an adequate recovery period after surgery (at least 24 hours) to minimize the effects of acute tissue injury.[22]3. Increase the number of animals per group to improve statistical power.
Probe clogging or poor flow 1. Tissue debris or blood clot blocking the membrane.2. Air bubbles in the perfusion line.1. Perfuse the probe at a very slow rate initially to minimize tissue damage.2. Carefully de-gas all perfusion solutions and ensure there are no air bubbles in the syringe or tubing before connecting to the probe.[23]

Quantitative Data Summary

Table 1: Representative In Vitro BBB Permeability (Papp) Values

Compound ClassExampleTypical Papp (x 10⁻⁶ cm/s)BBB Penetration Classification
High PermeabilityCaffeine> 10High
Low PermeabilityAtenolol< 2Low
Efflux SubstrateVerapamilPapp (A-B) < 2; Papp (B-A) > 4Low (due to efflux)
Hypothetical 4-APA This compound~ 1-3Low to Moderate
Hypothetical 4-APA Prodrug Lipophilic ester of 4-APA~ 8-15High

Note: Papp values are highly dependent on the specific in vitro model and experimental conditions.

Table 2: Representative In Vivo Brain-to-Plasma Ratios (Kp and Kp,uu)

CompoundKp (Total)Kp,uu (Unbound)Interpretation
Diazepam~ 2.5~ 1.0High passive permeability
Morphine~ 0.3~ 0.3Low passive permeability
P-gp Substrate~ 0.1< 0.1Active efflux
Hypothetical 4-APA ~ 0.2~ 0.2Low brain uptake
Hypothetical 4-APA Nanoparticle ~ 0.8~ 0.8Enhanced brain uptake

Note: Kp,uu is the most accurate predictor of CNS target engagement as it reflects the unbound, pharmacologically active drug concentration. A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 indicates active efflux.[16][18]

Experimental Protocols

Key Experiment 1: In Vitro BBB Permeability Assay using a Transwell Model

Objective: To determine the apparent permeability coefficient (Papp) of this compound and its formulations across an in vitro model of the blood-brain barrier.

Methodology:

  • Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basolateral side. Culture for 7-10 days to allow for the formation of a tight monolayer.

  • Monolayer Integrity: Measure the Trans-endothelial Electrical Resistance (TEER) of the cell monolayer using a voltmeter. A TEER value above 200 Ω·cm² generally indicates a sufficiently tight barrier.[21]

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (4-APA or its formulation) at a known concentration to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Immediately after each sampling, replace the collected volume with fresh, pre-warmed transport buffer.

    • At the final time point, collect a sample from the donor chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = The rate of appearance of the compound in the receiver chamber (mol/s)

      • A = The surface area of the Transwell membrane (cm²)

      • C₀ = The initial concentration of the compound in the donor chamber (mol/cm³)

Key Experiment 2: In Vivo Brain Pharmacokinetic Study using Microdialysis

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid over time after systemic administration in a rodent model.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animal to recover for at least 24 hours.[22]

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to ensure a stable baseline before drug administration.

  • Drug Administration: Administer 4-APA or its formulation via the desired route (e.g., intravenous or intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours).

  • Sample Analysis: Analyze the concentration of 4-APA in the dialysate samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).

  • Data Analysis: Plot the unbound brain concentration of 4-APA versus time to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the concentration-time curve).

Visualizations

Experimental_Workflow_Transwell_Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Endothelial Cells on Transwell Insert culture Culture for 7-10 Days seed_cells->culture measure_teer Measure TEER (>200 Ω·cm²) culture->measure_teer add_compound Add 4-APA Formulation to Apical Chamber measure_teer->add_compound Monolayer Ready incubate Incubate at 37°C add_compound->incubate sample Sample Basolateral Chamber Over Time incubate->sample quantify Quantify 4-APA (LC-MS/MS) sample->quantify calculate_papp Calculate Papp quantify->calculate_papp

Caption: Workflow for the in vitro Transwell BBB permeability assay.

Receptor_Mediated_Transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma compound 4-APA-Ligand Conjugate receptor Receptor compound->receptor Targets binding 1. Binding endocytosis 2. Endocytosis (Vesicle Formation) binding->endocytosis transcytosis 3. Transcytosis endocytosis->transcytosis exocytosis 4. Exocytosis transcytosis->exocytosis release Released 4-APA exocytosis->release Release

Caption: Receptor-Mediated Transcytosis (RMT) across the BBB.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD (Enzyme) glutamate->gad gaba_synthesis GABA Synthesis gad->gaba_synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle release GABA Release vesicle->release gaba_synapse GABA release->gaba_synapse gaba_receptor GABA-A Receptor (Ion Channel) gaba_synapse->gaba_receptor Binds to cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_influx->hyperpolarization

Caption: Simplified GABAergic signaling pathway at the synapse.

References

Avoiding degradation of 4-Aminopentanoic acid during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Aminopentanoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from light. The storage area should be dry and well-ventilated. Some sources indicate that the compound is sensitive to air, light, and moisture, suggesting that storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathway for this compound, a gamma-amino acid, is through intramolecular cyclization to form a five-membered ring lactam, specifically γ-valerolactam. This reaction is primarily driven by heat. Other potential degradation pathways include oxidation and reactions with incompatible materials.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration, clumping) or through analytical techniques. Purity and the presence of degradation products can be assessed using methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light can potentially lead to the degradation of this compound. Therefore, it is crucial to store the compound in light-resistant containers (e.g., amber vials) and to minimize its exposure to light during handling and experiments.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is important to use standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Troubleshooting Guides

Problem: I suspect my this compound has degraded. How can I confirm this?

Solution:

  • Visual Inspection: Check for any changes in the physical appearance of the compound.

  • Purity Analysis: Perform an analysis of the sample to determine its purity and identify any degradation products. A recommended method is provided in the "Experimental Protocols" section.

Problem: My experimental results are inconsistent, and I suspect it's due to the degradation of this compound in my stock solution.

Solution:

  • Solution Stability: this compound in solution may be susceptible to degradation, especially at elevated temperatures or non-neutral pH. It is recommended to prepare fresh solutions for each experiment.

  • Storage of Solutions: If a stock solution must be stored, it should be kept at 4°C and protected from light. The stability of the solution under your specific experimental conditions should be validated.

Data Presentation

The following table summarizes the known stability information for this compound and its structural analog, gabapentin, which provides insights into potential degradation behavior.

ParameterThis compoundGabapentin (Structural Analog)
Recommended Storage 4°C, protected from light, dry, well-ventilatedRoom temperature
Primary Degradation Pathway Intramolecular cyclization to γ-valerolactamIntramolecular cyclization to a lactam
Effect of Temperature Elevated temperatures promote cyclization.Increased temperature accelerates lactam formation.[1][2]
Effect of Humidity Moisture sensitivity noted.Low humidity promotes lactam formation in the solid state; higher humidity can be stabilizing.[1][3]
Effect of Light Photolabile, store protected from light.Not specified as a primary concern in available literature.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol is adapted from a method for analyzing amino acids without derivatization.[4]

Objective: To determine the purity of a this compound sample and detect the presence of the γ-valerolactam degradant.

Materials:

  • This compound sample

  • γ-Valerolactam standard (if available)

  • HPLC grade water

  • Potassium dihydrogen phosphate (B84403)

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid

  • HPLC system with a UV detector

  • Silica-based C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 2.5 mM potassium dihydrogen phosphate in water, with the pH adjusted to 2.85 using orthophosphoric acid, and acetonitrile in a 25:75 (v/v) ratio.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • If available, prepare a stock solution of the γ-valerolactam standard in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: Silica-based C18

    • Mobile Phase: 25:75 (v/v) 2.5 mM KH2PO4 (pH 2.85) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention times and peak areas of the sample to the standards to determine purity and quantify any degradants.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV system and method as described in Protocol 1

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) for 24 hours.

  • Analysis: After the stress period, prepare samples from each condition and analyze them using the HPLC-UV method described in Protocol 1. Compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Mandatory Visualizations

cluster_storage Optimal Storage cluster_handling Proper Handling 4C Temperature: 4°C Light_Protection Protect from Light Dry_Ventilated Dry & Well-Ventilated Inert_Atmosphere Inert Atmosphere (Optional but Recommended) PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area 4_APA 4-Aminopentanoic Acid Optimal Storage Optimal Storage Proper Handling Proper Handling Stable_APA Stable This compound Optimal Storage->Stable_APA Ensures Stability Proper Handling->Stable_APA Maintains Integrity

Caption: Recommended storage and handling procedures for this compound.

APA This compound Lactam γ-Valerolactam APA->Lactam Intramolecular Cyclization Oxidation_Products Oxidation Products APA->Oxidation_Products Oxidation Other_Degradants Other Degradants APA->Other_Degradants Other Reactions Heat Heat Heat->APA Oxygen Oxygen Oxygen->APA Light_pH Light, Extreme pH Light_pH->APA Start Suspected Degradation of this compound Visual_Inspection Visually Inspect Sample (Color, Appearance) Start->Visual_Inspection Purity_Analysis Perform Purity Analysis (e.g., HPLC) Visual_Inspection->Purity_Analysis Changes Observed Visual_Inspection->Purity_Analysis No Changes Observed (Precautionary) Degradation_Confirmed Degradation Confirmed Purity_Analysis->Degradation_Confirmed Impurities Detected No_Degradation No Degradation Detected Purity_Analysis->No_Degradation Purity Meets Specs Review_Storage Review Storage Conditions (Temp, Light, Container) Degradation_Confirmed->Review_Storage Review_Handling Review Handling Procedures (Exposure to Air/Moisture) Review_Storage->Review_Handling Discard_Sample Discard Sample and Use a Fresh Batch Review_Handling->Discard_Sample

References

Technical Support Center: Optimizing HPLC Separation of (R)- and (S)-4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of (R)- and (S)-4-Aminopentanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no separation of (R)- and (S)-4-Aminopentanoic acid enantiomers?

A1: The most critical factor for the successful separation of enantiomers is the choice of the chiral stationary phase (CSP). If you are observing poor or no resolution, it is highly likely that the selected CSP is not suitable for 4-aminopentanoic acid. Polysaccharide-based and zwitterionic CSPs are often good starting points for amino acid separations.

Q2: Can I use a standard reversed-phase C18 column to separate the enantiomers?

A2: No, a standard achiral column like a C18 will not separate enantiomers. To separate (R)- and (S)-4-Aminopentanoic acid, you must either use a chiral stationary phase (direct method) or derivatize the analytes with a chiral reagent to form diastereomers that can then be separated on an achiral column (indirect method).

Q3: How does the mobile phase pH affect the separation of this compound enantiomers?

A3: As an amino acid, this compound is zwitterionic, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. The pH of the mobile phase will influence the ionization state of these groups, which in turn affects their interaction with the CSP. For zwitterionic CSPs, a mobile phase containing both an acidic and a basic additive is often used to control ionization and achieve optimal separation. For crown ether-based columns, an acidic mobile phase (pH 1-2) is typically required for chiral recognition.[1]

Q4: My peaks for (R)- and (S)-4-Aminopentanoic acid are tailing. What can I do to improve the peak shape?

A4: Peak tailing for amino acids is often caused by unwanted secondary interactions with the stationary phase. For silica-based CSPs, this can be due to interactions with residual silanol (B1196071) groups. Adding a competitor to the mobile phase, such as a small amount of a basic modifier like triethylamine (B128534) (TEA) or an acidic modifier like acetic acid, can help to block these active sites and improve peak shape. Optimizing the mobile phase pH is also crucial.

Q5: Is derivatization necessary to separate the enantiomers of this compound?

A5: Derivatization is not always necessary. Direct separation on a suitable chiral stationary phase, such as a zwitterionic or crown ether-based column, is possible. However, if direct methods fail to provide adequate resolution, derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be an effective alternative.[2][3] This creates diastereomers that can be separated on a standard achiral column.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or two poorly resolved peaks for your (R)- and (S)-4-Aminopentanoic acid sample, follow these troubleshooting steps.

G start Poor or No Resolution csp Verify Chiral Stationary Phase (CSP) Suitability start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase CSP is appropriate derivatize Consider Indirect Method (Derivatization) csp->derivatize No suitable CSP available temp Adjust Column Temperature mobile_phase->temp success Resolution Achieved mobile_phase->success Optimization successful flow_rate Modify Flow Rate temp->flow_rate temp->success Optimization successful flow_rate->derivatize Resolution still poor flow_rate->success Optimization successful derivatize->success Successful derivatization and separation

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection:

    • Question: Is the chosen chiral stationary phase appropriate for amino acids?

    • Action: For underivatized this compound, consider zwitterionic CSPs like CHIRALPAK ZWIX(-) or crown ether-based columns like Crownpak CR(+).[4] Polysaccharide-based columns can also be effective, but may require derivatization.

  • Optimize Mobile Phase Composition:

    • Question: Is the mobile phase composition optimal for the chosen CSP and analyte?

    • Action:

      • For zwitterionic columns (e.g., CHIRALPAK ZWIX(-)) : Systematically vary the ratio of organic solvents (e.g., methanol (B129727)/acetonitrile) and the concentration of acidic (e.g., acetic acid) and basic (e.g., triethylamine) additives.[4]

      • For crown ether columns (e.g., Crownpak CR(+)) : Adjust the concentration of the acidic modifier (e.g., perchloric acid) and the percentage of organic modifier (e.g., methanol).[1][5]

  • Adjust Column Temperature:

    • Question: How is temperature affecting the separation?

    • Action: Evaluate the effect of temperature on resolution. Lower temperatures often enhance chiral recognition, but higher temperatures can improve peak efficiency. Analyze your sample at different temperatures (e.g., in 5°C increments from 15°C to 40°C) to find the optimum.

  • Modify Flow Rate:

    • Question: Is the flow rate too high?

    • Action: Chiral separations can sometimes benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves, but be mindful of increasing run times and peak broadening.

  • Consider an Indirect Method (Derivatization):

    • Question: Have direct methods failed to provide the desired separation?

    • Action: Derivatize this compound with a chiral derivatizing agent such as Marfey's reagent. The resulting diastereomers can then be separated on a standard reversed-phase column (e.g., C8 or C18).[2][3]

Issue 2: Peak Tailing

If you are observing asymmetrical peaks with a pronounced "tail," which can lead to poor integration and reduced resolution, consider the following.

G start Peak Tailing Observed ph_modifier Optimize Mobile Phase pH and Additives start->ph_modifier sample_conc Check for Column Overload ph_modifier->sample_conc success Improved Peak Shape ph_modifier->success Optimization successful column_health Assess Column Health sample_conc->column_health sample_conc->success Dilution improves shape column_health->success Column cleaning/replacement improves shape

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH and Additives:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: Since this compound is amphoteric, the mobile phase pH is critical.

      • Add a small amount of an acidic modifier (e.g., acetic acid or formic acid) and a basic modifier (e.g., triethylamine) to the mobile phase. This can help to saturate active sites on the stationary phase and ensure consistent ionization of the analyte.

  • Check for Column Overload:

    • Question: Is the sample concentration too high?

    • Action: Inject a sample that has been diluted 10-fold and 100-fold. If the peak shape improves significantly, the original sample was overloading the column. Reduce the injection volume or dilute the sample accordingly.

  • Assess Column Health:

    • Question: Is the column contaminated or damaged?

    • Action: If the above steps do not resolve the issue, the column may be contaminated or the packing bed may be compromised. Flush the column with a strong solvent as recommended by the manufacturer. If peak shape does not improve, the column may need to be replaced.

Data Presentation

The following tables summarize example chromatographic data for the separation of aminopentanoic acid enantiomers. Note that this data is for 3-aminopentanoic acid, a close structural isomer, and should be used as a starting point for method development for this compound.

Table 1: Chromatographic Parameters for the Separation of 3-Aminopentanoic Acid Enantiomers on a CHIRALPAK ZWIX(-) Column [4]

ParameterValue
ColumnCHIRALPAK ZWIX(-)
Mobile PhaseMethanol/Acetonitrile (50/50 v/v) with 25 mM Acetic Acid and 50 mM Triethylamine
Flow RateNot Specified
TemperatureNot Specified
DetectionNot Specified

Table 2: Retention and Selectivity Data for 3-Aminopentanoic Acid Enantiomers [4]

AnalyteRetention Time (k1)Separation Factor (α)Resolution (Rs)
3-Aminopentanoic Acid4.841.392.52

Experimental Protocols

Protocol 1: Direct Enantioseparation using a Zwitterionic CSP (Based on 3-Aminopentanoic Acid Separation)

This protocol provides a starting point for the direct HPLC separation of (R)- and (S)-4-Aminopentanoic acid using a zwitterionic chiral stationary phase.

1. Materials and Reagents:

  • CHIRALPAK ZWIX(-) column (or similar zwitterionic CSP)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Glacial acetic acid

  • Triethylamine

  • (R,S)-4-Aminopentanoic acid standard

  • Sample of this compound for analysis

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Column: CHIRALPAK ZWIX(-)

  • Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM acetic acid and 50 mM triethylamine.

  • Flow Rate: Start with 1.0 mL/min and optimize as needed.

  • Column Temperature: 25°C, optimize as needed.

  • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase by mixing equal volumes of methanol and acetonitrile. Add acetic acid and triethylamine to the final concentrations of 25 mM and 50 mM, respectively. Sonicate to degas.

  • Install the CHIRALPAK ZWIX(-) column and equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of (R,S)-4-Aminopentanoic acid in the mobile phase.

  • Inject the standard solution and record the chromatogram.

  • Based on the initial results, optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation (Rs > 1.5).

Protocol 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

This protocol describes the derivatization of this compound with Marfey's reagent to form diastereomers, followed by separation on an achiral reversed-phase column.

1. Materials and Reagents:

  • Reversed-phase C8 or C18 HPLC column

  • Marfey's reagent (FDNP-L-Ala-NH2)

  • (R,S)-4-Aminopentanoic acid standard

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

2. Derivatization Procedure:

  • Dissolve a small amount of the this compound sample in water.

  • To 50 µL of the amino acid solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 10 µL of 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

3. Instrument and Conditions:

  • HPLC system with UV detector

  • Column: Reversed-phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B. Start with a shallow gradient and optimize.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Record the chromatogram and identify the two diastereomeric peaks.

  • Optimize the gradient to achieve baseline separation of the diastereomers.

References

Technical Support Center: Managing Off-Target Effects of 4-Aminopentanoic Acid (4-APA) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopentanoic acid (4-APA) in vivo. The information is designed to help identify and manage potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (4-APA) is an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Its primary mechanism of action is to act as a false GABAergic neurotransmitter. The (R)-enantiomer of 4-APA has been shown to have a greater uptake into cerebral synaptosomes and to be more effective at reducing endogenous GABA concentrations compared to the (S)-enantiomer.[1] (S)-4-APA exhibits some weak agonist and antagonist activity at various GABA-A and GABA-B receptor subtypes, while (R)-4-APA shows weak agonist activity at the GABA-A α5β2γ2 receptor.[1]

Q2: What are the expected on-target effects of 4-APA in vivo?

Given its role as a GABA analogue, the primary on-target effects of 4-APA are related to the modulation of the GABAergic system, leading to central nervous system depression. In preclinical studies using mice, administration of 4-APA has been shown to cause a dose-dependent reduction in locomotor activity.[1]

Q3: What is the pharmacokinetic profile of 4-APA in mice?

Following intraperitoneal (IP) injection in mice, both enantiomers of 4-APA are detected in the brain within 10 minutes. They reach stable concentrations by one hour, which are maintained for up to six hours. The compound is rapidly cleared from the serum.[1]

Q4: Are there known toxic doses of 4-APA in mice?

In studies with two-month-old mice, no mortality was observed following intraperitoneal injections of 4-APA enantiomers at doses ranging from 100 to 900 mg/kg.[1]

Troubleshooting Guide: Unexpected Phenotypes

This guide is designed to help researchers troubleshoot common unexpected phenotypes that may arise during in vivo experiments with 4-APA. These may be indicative of off-target effects.

Observed Phenotype Potential Off-Target Effect Recommended Troubleshooting Steps
Excessive Sedation or Ataxia Potentiation of GABAergic signaling beyond the intended target, or interaction with other CNS depressant pathways.1. Dose-Response Analysis: Perform a detailed dose-response study to determine the minimal effective dose for the desired on-target effect and the threshold for excessive sedation. 2. Motor Coordination Assay: Use a rotarod test to quantify motor coordination and balance at different doses and time points post-administration. 3. Open Field Test: Analyze locomotor activity and exploratory behavior to distinguish between general sedation and specific motor impairment.
Anxiety-like Behaviors (e.g., increased thigmotaxis, reduced exploration) Paradoxical reaction or interaction with non-GABAergic pathways involved in anxiety and stress responses.1. Elevated Plus Maze (EPM): Assess anxiety-like behavior by measuring time spent in open versus closed arms. 2. Light-Dark Box Test: Quantify time spent in the light and dark compartments as a measure of anxiety. 3. Marble Burying Test: Evaluate repetitive and anxiety-related behavior.
Gastrointestinal Issues (e.g., diarrhea, constipation, changes in food intake) Interaction with GABA receptors in the enteric nervous system, which are known to modulate gut motility and secretion.[2][3]1. Monitor Food and Water Intake: Quantify daily consumption to identify any significant changes. 2. Fecal Pellet Output: Measure the number and weight of fecal pellets as an indicator of gut motility. 3. Gastrointestinal Transit Assay: Administer a non-absorbable marker (e.g., carmine (B74029) red) and measure the time to excretion.
Cardiovascular Changes (e.g., altered heart rate or blood pressure) Potential interaction with central or peripheral mechanisms controlling cardiovascular function. Some GABA analogues have been shown to cause hypotension and bradycardia when administered centrally.[4]1. Telemetric Monitoring: For continuous measurement of heart rate and blood pressure in conscious, freely moving animals. 2. Tail-Cuff Plethysmography: For non-invasive measurement of blood pressure at specific time points.

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination

Objective: To assess the effect of 4-APA on motor coordination and balance.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile)

  • Experimental animals (mice or rats)

  • 4-APA solution and vehicle control

  • Syringes and needles for injection

  • Timer

Procedure:

  • Habituation: For 2-3 consecutive days before the test, habituate the animals to the rotarod apparatus. Place each animal on the stationary rod for 60 seconds. Then, start the rotation at a low speed (e.g., 4 rpm) for a short duration (e.g., 2 minutes).

  • Baseline Measurement: On the test day, record the baseline latency to fall for each animal. The rotarod can be set to a constant speed (e.g., 15 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The time the animal remains on the rotating rod is recorded. Perform 2-3 baseline trials with a 15-20 minute inter-trial interval.

  • Drug Administration: Administer 4-APA or vehicle control via the desired route (e.g., IP).

  • Post-Dosing Measurement: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), place the animals back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the latency to fall between the 4-APA treated and vehicle control groups at each time point using appropriate statistical analysis (e.g., two-way ANOVA).

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of 4-APA.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video tracking software

  • Experimental animals (mice or rats)

  • 4-APA solution and vehicle control

  • Syringes and needles for injection

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 4-APA or vehicle control.

  • Testing: After the appropriate pre-treatment time, place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Data Recording: Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled Compare these parameters between the 4-APA and vehicle groups using statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

On-Target GABAergic Signaling Pathway

The primary action of 4-APA is to modulate the GABAergic system. The following diagram illustrates the intended signaling pathway.

OnTarget_GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4APA_uptake 4-APA Uptake 4APA_release 4-APA Release (False Neurotransmitter) 4APA_uptake->4APA_release Competes with GABA uptake GABA_synthesis Endogenous GABA Synthesis GABA_release GABA Release GABA_synthesis->GABA_release GABA_in_cleft GABA_release->GABA_in_cleft 4APA_in_cleft 4APA_release->4APA_in_cleft GABA_receptor GABA Receptor (GABA-A / GABA-B) GABA_in_cleft->GABA_receptor Binds 4APA_in_cleft->GABA_receptor Binds (Weak Agonist) Neuronal_inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Neuronal_inhibition

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Investigating Off-Target Effects

This workflow provides a structured approach to identifying and characterizing potential off-target effects of 4-APA.

OffTarget_Workflow cluster_invitro In Vitro / In Silico Screening cluster_invivo In Vivo Characterization cluster_mitigation Mitigation Strategy in_silico In Silico Prediction (Target Prediction Databases) receptor_screen Receptor Binding Assay (Broad Panel) in_silico->receptor_screen Guide selection of receptor panel dose_response Dose-Response Study (On- and Off-Target Phenotypes) receptor_screen->dose_response Identify potential off-targets enzyme_screen Enzyme Inhibition Assay enzyme_screen->dose_response behavioral_assays Behavioral Phenotyping (Motor, Anxiety, Cognition) dose_response->behavioral_assays phys_monitoring Physiological Monitoring (Cardiovascular, GI) dose_response->phys_monitoring tissue_dist Tissue Distribution & Metabolism Studies dose_response->tissue_dist dose_opt Dose Optimization behavioral_assays->dose_opt phys_monitoring->dose_opt coadmin Co-administration of Antagonists for Off-Targets dose_opt->coadmin analog_dev Analogue Development (Improved Selectivity) dose_opt->analog_dev

Caption: Workflow for identifying and mitigating off-target effects.

Quantitative Data Summary

Parameter Species Dose Route Effect Reference
Mortality Mouse100-900 mg/kgIPNo mortality observed[1]
Locomotor Activity Mouse100-900 mg/kgIPDose-dependent reduction in distance moved[1]
General Well-being Mouse30 or 100 mg/kgIPNo impact on 23 measures of well-being[1]
Brain Penetration Mouse100 mg/kgIPDetected in brain at 10 min, stable for 6 hr[1]
Serum Clearance Mouse100 mg/kgIPRapidly cleared from serum over 6 hr[1]

References

Validation & Comparative

Comparative Analysis of 4-Aminopentanoic Acid and GABA Anticonvulsant Effects: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anticonvulsant properties of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and the synthetic amino acid, 4-Aminopentanoic acid (4-APA). This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] A disruption of this balance is a key factor in the pathogenesis of seizures. Consequently, enhancing GABAergic inhibition is a well-established and primary strategy in the development of anticonvulsant therapies. Numerous antiepileptic drugs (AEDs) exert their effects by targeting the GABAergic system, for instance, by acting as positive allosteric modulators of GABA-A receptors (e.g., benzodiazepines and barbiturates) or by increasing synaptic GABA concentrations (e.g., vigabatrin (B1682217) and tiagabine).[1][2]

This guide provides a comparative analysis of the anticonvulsant effects of GABA and this compound (4-APA). While extensive research has characterized the anticonvulsant profile of GABA and its derivatives, publicly available data on the specific anticonvulsant activity of this compound in established seizure models is limited. This document summarizes the available evidence for both compounds to facilitate a scientific comparison.

Quantitative Analysis of Anticonvulsant Efficacy

The following table summarizes the available quantitative data on the anticonvulsant effects of GABA. At present, there is a lack of publicly available experimental data from standardized anticonvulsant models for this compound.

CompoundSeizure ModelAnimal ModelAdministration RouteEfficacy Metric (ED₅₀)Reference
GABA Pentylenetetrazol (PTZ)-induced seizuresMiceIntraperitoneal (i.p.)Dose-dependent anticonvulsant effects noted between 25-100 mg/kg, but a specific ED₅₀ was not provided in the primary source.[3]
This compound (4-APA) Maximal Electroshock (MES)Data Not AvailableData Not AvailableData Not Available
This compound (4-APA) Pentylenetetrazol (PTZ)Data Not AvailableData Not AvailableData Not Available

Mechanisms of Action

GABA: The Endogenous Inhibitor

GABA's anticonvulsant effects are mediated through its action on two main types of receptors: GABA-A and GABA-B.[1]

  • GABA-A Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl⁻) into the neuron.[4] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[4] The majority of GABAergic anticonvulsant drugs target the GABA-A receptor.

  • GABA-B Receptors: These are G-protein coupled receptors that, when activated, lead to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels. This results in a slower and more prolonged inhibitory signal.

This compound: A Potential GABA Analogue

While direct anticonvulsant data is scarce, some studies have explored the neurochemical properties of this compound. Research on its enantiomers, (R)-4-APA and (S)-4-APA, has shown that they can cross the blood-brain barrier in mice. The study suggested that (R)-4-APA might function as a "false neurotransmitter" for GABA.[5] Furthermore, weak agonist and antagonist activities at various GABA-A and GABA-B receptor subtypes have been reported for the (S)-enantiomer, with the (R)-enantiomer showing weak agonism at a specific GABA-A receptor subtype.[5] These findings suggest that 4-APA interacts with the GABAergic system, but the functional consequence of this interaction in the context of seizure suppression has not been fully elucidated in publicly available literature.

Signaling Pathways and Experimental Workflow

To understand how these compounds are evaluated and their mechanisms of action, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for screening anticonvulsant drugs.

GABAergic_Signaling_Pathway GABAergic Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA in Vesicles GAD->GABA_vesicle GABA Synthesis Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT1 Transporter Synaptic_Cleft->GAT1 Reuptake GABA_A GABA-A Receptor Synaptic_Cleft->GABA_A GABA_B GABA-B Receptor Synaptic_Cleft->GABA_B Chloride_Influx Chloride_Influx GABA_A->Chloride_Influx Cl- Influx Potassium_Efflux Potassium_Efflux GABA_B->Potassium_Efflux K+ Efflux Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Potassium_Efflux->Hyperpolarization Leads to

GABAergic signaling at the synapse.

Anticonvulsant_Screening_Workflow Experimental Workflow for Anticonvulsant Screening cluster_seizure_models Seizure Induction Models start Compound Synthesis (4-APA or GABA analogue) animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model seizure_induction Seizure Induction animal_model->seizure_induction MES Maximal Electroshock (MES) PTZ Pentylenetetrazol (PTZ) drug_admin Test Compound Administration observation Observation of Seizure Activity (e.g., Tonic hindlimb extension, clonic seizures) drug_admin->observation data_analysis Data Analysis (e.g., ED50 calculation) observation->data_analysis conclusion Conclusion on Anticonvulsant Efficacy data_analysis->conclusion

A generalized workflow for preclinical anticonvulsant drug screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common experimental models used to assess anticonvulsant activity.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

  • Animals: Adult male mice (e.g., Swiss albino) or rats are used.

  • Apparatus: A convulsiometer that can deliver a constant current electrical stimulus through corneal or ear clip electrodes.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound (or vehicle for the control group) is administered via a specific route (e.g., intraperitoneally).

    • After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ seizure model is used to screen for drugs effective against absence and myoclonic seizures. PTZ is a GABA-A receptor antagonist.

  • Animals: Adult male mice or rats.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compound or vehicle is administered.

    • After the drug absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is injected.

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

  • Data Analysis: The ED₅₀ is determined as the dose of the drug that prevents seizures in 50% of the animals.

Conclusion

GABA is the foundational inhibitory neurotransmitter, and its role in preventing seizures is well-documented, making it a cornerstone for anticonvulsant research and therapy. The anticonvulsant effects of GABA and its modulators have been extensively quantified in various preclinical models.

In contrast, while this compound shows preliminary evidence of interacting with the GABAergic system, there is a significant gap in the publicly available scientific literature regarding its efficacy as an anticonvulsant in established seizure models. The single identified study on its enantiomers provides a basis for its neuroactivity but does not offer the necessary data to perform a direct comparative analysis of its anticonvulsant effects against GABA.[5]

Therefore, for researchers and drug development professionals, GABA remains the well-characterized standard for GABAergic inhibition. Further investigation into this compound, specifically in standardized in vivo seizure models such as the MES and PTZ tests, is required to determine its potential as a novel anticonvulsant agent and to enable a meaningful comparison with GABA.

References

Efficacy of 4-Aminopentanoic Acid Enantiomers in Animal Models of Epilepsy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a lack of direct comparative studies on the anticonvulsant efficacy of the (R)- and (S)-enantiomers of 4-aminopentanoic acid in established animal models of epilepsy. While research has begun to explore the differential neurochemical properties of these enantiomers, their potential as antiseizure agents remains an area for future investigation. This guide summarizes the existing preclinical data and outlines the standard experimental models used to evaluate anticonvulsant compounds, providing context for researchers and drug development professionals interested in this area.

Preclinical Research on this compound Enantiomers

To date, the most relevant study on the enantiomers of this compound (4APA) focused on their roles as potential false neurotransmitters and their impact on the GABAergic system. A key study investigated the differential effects of (R)-4APA and (S)-4APA in the mouse brain, providing foundational data on their distinct interactions with neural components.

According to this research, both enantiomers are active in the brain following systemic administration.[1] However, they exhibit significant differences in their synaptic activity. The (R)-enantiomer demonstrated greater uptake into cerebral synaptosomes and was more effective at reducing endogenous GABA concentrations.[1] Furthermore, upon membrane depolarization, the release of (R)-4APA was greater than that of the (S)-enantiomer.[1] These findings suggest that (R)-4APA may act as a novel false neurotransmitter of GABA.[1]

In terms of receptor activity, the study found that (S)-4APA displayed weak agonist activity at GABAA (α4β3δ and α5β2γ2) and GABAB (B1/B2) receptors, and weak antagonist activity at GABAA (α6β2γ2) receptors.[1] In contrast, (R)-4APA only showed weak agonist activity at GABAA (α5β2γ2) receptors.[1] While these findings highlight stereospecific interactions with the GABAergic system, the study did not proceed to evaluate the anticonvulsant efficacy of the enantiomers in animal seizure models, noting that such investigations would be the focus of future work.[1]

Standard Animal Models for Anticonvulsant Drug Evaluation

Although specific data for this compound enantiomers is not available, the following are standard, well-established animal models used to test the efficacy of potential anticonvulsant agents. These models are crucial for determining a compound's profile of anticonvulsant activity.

Chemically-Induced Seizure Models
  • Pentylenetetrazole (PTZ)-Induced Seizures: The PTZ model is often used to identify compounds that can prevent generalized seizures.[2] PTZ is a GABAA receptor antagonist, and drugs that enhance GABAergic transmission are typically effective in this model.

  • 4-Aminopyridine (B3432731) (4-AP)-Induced Seizures: 4-AP is a potassium channel blocker that induces epileptiform activity and seizures.[3][4] This model is sensitive to drugs that block seizure spread, such as sodium channel blockers.[4]

  • Kainic Acid-Induced Seizures: Kainic acid, a glutamate (B1630785) receptor agonist, is used to model temporal lobe epilepsy.[5][6] This model is valuable for studying mechanisms of excitotoxicity and for evaluating drugs that target glutamatergic neurotransmission.

Electrically-Induced Seizure Models
  • Maximal Electroshock (MES) Seizure Test: The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7] It assesses a compound's ability to prevent the spread of seizures.

  • 6 Hz Seizure Test: This model is considered a model of psychomotor seizures and is particularly useful for identifying drugs that may be effective against therapy-resistant partial seizures.[8]

Experimental Protocols

Below are generalized experimental protocols for two of the most common preclinical models for anticonvulsant screening.

Table 1: Generalized Experimental Protocols for In Vivo Anticonvulsant Screening
Parameter Maximal Electroshock (MES) Seizure Model Pentylenetetrazole (PTZ)-Induced Seizure Model
Animal Species Mouse, RatMouse, Rat
Seizure Induction Electrical stimulation via corneal or auricular electrodes.Subcutaneous or intraperitoneal injection of PTZ.
Drug Administration Typically intraperitoneal (i.p.) or oral (p.o.) administration at various time points before seizure induction.Typically intraperitoneal (i.p.) or oral (p.o.) administration at various time points before PTZ injection.
Endpoint Measured Presence or absence of the tonic hindlimb extension phase of the seizure.Presence or absence of clonic seizures of a specific duration (e.g., >5 seconds).
Data Analysis Determination of the median effective dose (ED50) that protects 50% of the animals from the tonic hindlimb extension.Determination of the median effective dose (ED50) that protects 50% of the animals from clonic seizures.

Proposed Mechanism of Action and Signaling Pathway

Given that the anticonvulsant activity of this compound enantiomers has not been confirmed, any depiction of a signaling pathway would be speculative. However, based on the initial findings that (R)-4APA acts as a potential false GABAergic neurotransmitter, a hypothetical workflow for its mechanism of action can be proposed.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal R_4APA_ext (R)-4APA (extracellular) GAT GABA Transporter (GAT) R_4APA_ext->GAT Uptake R_4APA_int (R)-4APA (intracellular) GAT->R_4APA_int Vesicle Synaptic Vesicle R_4APA_int->Vesicle Packaging Release Vesicular Release Vesicle->Release Depolarization-induced R_4APA_synapse (R)-4APA Release->R_4APA_synapse GABA_R GABA Receptor R_4APA_synapse->GABA_R Binding Inhibition Postsynaptic Inhibition GABA_R->Inhibition

Caption: Hypothetical workflow of (R)-4-Aminopentanoic acid as a false GABAergic neurotransmitter.

This diagram illustrates a potential mechanism where (R)-4APA is taken up into the presynaptic terminal, packaged into synaptic vesicles, and released into the synaptic cleft, where it could then interact with postsynaptic GABA receptors to produce an inhibitory effect. It is important to note that this is a theoretical model based on preliminary data.

Conclusion

While the differential effects of (R)- and (S)-4-aminopentanoic acid on GABAergic neurotransmission present a compelling rationale for their investigation as potential anticonvulsant agents, there is currently no published data evaluating their efficacy in animal models of epilepsy. The information presented here summarizes the foundational knowledge and outlines the standard methodologies that would be required to assess their anticonvulsant potential. Further research is necessary to determine if the observed neurochemical differences between the enantiomers translate into meaningful antiseizure activity.

References

A Comparative Analysis of 4-Aminopentanoic Acid and Vigabatrin as GABA-T Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining balanced neural activity. The enzyme GABA transaminase (GABA-T) is a key regulator of GABA levels, catabolizing it into succinic semialdehyde. Inhibition of GABA-T is a well-established therapeutic strategy for increasing GABA concentrations in the brain, with applications in the treatment of epilepsy and other neurological disorders. This guide provides a comparative overview of two compounds in the context of GABA-T inhibition: the established drug vigabatrin (B1682217) and the structurally related 4-aminopentanoic acid.

Mechanism of GABA-T Action and Inhibition

GABA-T, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, facilitates the transfer of an amino group from GABA to α-ketoglutarate, producing succinate (B1194679) semialdehyde and glutamate. This process is a crucial step in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.

Inhibitors of GABA-T prevent the degradation of GABA, leading to an accumulation of this inhibitory neurotransmitter in the synaptic cleft and surrounding glial cells. This enhancement of GABAergic tone can counteract excessive neuronal excitation.

Comparative Analysis of Inhibitory Potency

A direct comparison of the inhibitory potency of this compound and vigabatrin against GABA-T is hampered by the limited availability of public data for this compound. However, extensive research on vigabatrin and derivatives of this compound provides valuable insights.

CompoundEnzyme SourceInhibition TypeIC50 (µM)Ki (mM)Reference(s)
Vigabatrin Human (recombinant)Irreversible8.93N/A[1]
Vigabatrin P. fluorescensCompetitiveN/A26 ± 3
This compound N/AN/AN/AN/AN/A

N/A: Not Available in the reviewed literature.

Vigabatrin is a well-characterized, mechanism-based irreversible inhibitor of GABA-T.[2] Studies with recombinant human GABA-T have determined its IC50 to be 8.93 µM.[1] It is noteworthy that human GABA-T is approximately 70-fold more sensitive to vigabatrin than the bacterial enzyme from Pseudomonas fluorescens, for which a much higher competitive inhibition constant (Ki) of 26 mM has been reported. This underscores the importance of utilizing human-derived enzymes for accurate pharmacological profiling. The S-enantiomer of vigabatrin is the pharmacologically active form.[3]

This compound lacks direct, publicly available data on its inhibitory activity against GABA-T. However, studies on its derivatives suggest that its chemical scaffold is a promising starting point for the design of GABA-T inhibitors. For instance, (S)-4-amino-5-fluoropentanoic acid has been identified as a mechanism-based inactivator of GABA-T.[4] Furthermore, phenyl-substituted derivatives of 4-amino-5-fluoropentanoic acid have been shown to act as competitive reversible inhibitors of the enzyme.[5] These findings indicate that the this compound backbone can effectively interact with the active site of GABA-T. Further research is required to quantify the inhibitory potency of the parent compound.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the GABA-T signaling pathway and a typical experimental workflow for assessing inhibitor potency.

GABA_T_Pathway GABA-T Catalytic Cycle and Inhibition cluster_cycle GABA-T Catalytic Cycle cluster_inhibition Inhibition GABA GABA GABA_T_PLP GABA-T (PLP) GABA->GABA_T_PLP binds aKG α-Ketoglutarate GABA_T_PMP GABA-T (PMP) aKG->GABA_T_PMP binds SSA Succinic Semialdehyde GABA_T_PLP->SSA releases GABA_T_PLP->GABA_T_PMP transamination Inactive_GABA_T Inactive GABA-T Glu Glutamate GABA_T_PMP->GABA_T_PLP regeneration GABA_T_PMP->Glu releases Vigabatrin Vigabatrin Vigabatrin->GABA_T_PLP irreversible binding Four_APA This compound (or derivative) Four_APA->GABA_T_PLP competitive binding

Caption: Mechanism of GABA-T and its inhibition.

Experimental_Workflow Workflow for GABA-T Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified GABA-T Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrates GABA & α-Ketoglutarate Reaction Initiate Reaction with Substrates Substrates->Reaction Inhibitors Vigabatrin / 4-APA Inhibitors->Incubation Coupling_Enzyme SSADH & NADP+ Coupling_Enzyme->Reaction Incubation->Reaction Detection Monitor NADPH formation (Absorbance at 340 nm) Reaction->Detection Rate_Calc Calculate Reaction Rates Detection->Rate_Calc IC50_Calc Determine IC50 / Ki Rate_Calc->IC50_Calc

Caption: Spectrophotometric GABA-T inhibition assay workflow.

Experimental Protocols

A common method for determining the inhibitory potential of compounds against GABA-T is the coupled spectrophotometric assay.

Objective: To measure the IC50 or Ki of an inhibitor against GABA-T.

Principle: The activity of GABA-T is measured by quantifying the production of one of its products, succinic semialdehyde. This is achieved by coupling the GABA-T reaction to a second enzymatic reaction catalyzed by succinic semialdehyde dehydrogenase (SSADH). SSADH oxidizes succinic semialdehyde and concurrently reduces NADP+ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm. A decrease in the rate of NADPH production in the presence of an inhibitor is indicative of GABA-T inhibition.[1]

Materials:

  • Purified GABA-T (preferably recombinant human)[1]

  • GABA (substrate)

  • α-Ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test inhibitors (this compound, Vigabatrin)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of GABA, α-ketoglutarate, NADP+, and SSADH in potassium pyrophosphate buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO) and create a series of dilutions to cover a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH to each well.

    • Add the different concentrations of the test inhibitor to the appropriate wells. For control wells, add the solvent vehicle.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution of GABA to all wells.

    • Immediately place the plate in the spectrophotometer and begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • For competitive inhibitors, the inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as a Dixon plot.

Conclusion

Vigabatrin is a potent, well-documented irreversible inhibitor of human GABA-T. While direct experimental evidence for the GABA-T inhibitory activity of this compound is currently lacking in the scientific literature, studies on its fluorinated and phenyl-substituted derivatives strongly suggest that its chemical structure is a viable foundation for the development of novel GABA-T inhibitors. Further investigation is warranted to fully characterize the inhibitory profile of this compound and to explore its potential as a modulator of the GABAergic system. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

Unveiling the Stereoselective Interaction of 4-Aminopentanoic Acid Enantiomers with GABA Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the GABA receptor subtype selectivity of the (R)- and (S)-enantiomers of 4-Aminopentanoic acid (4-APA). While quantitative binding affinity and potency data are not extensively available in the current literature, this document summarizes the existing qualitative experimental findings and outlines the detailed methodologies required to generate such crucial data.

Introduction to this compound and GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main classes of receptors: GABAA and GABAB.[1] GABAA receptors are ligand-gated ion channels, mediating fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors that produce slower, more prolonged inhibitory responses.[1] The significant diversity of GABAA receptor subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) allows for a vast number of receptor subtypes with distinct pharmacological properties.[2] This subtype heterogeneity is a key focus in modern pharmacology for the development of drugs with improved therapeutic profiles and fewer side effects.

This compound (4-APA) is a chiral analog of GABA. The stereochemistry of drug molecules can significantly influence their interaction with biological targets. Understanding the enantioselective interactions of 4-APA with GABA receptor subtypes is crucial for elucidating its potential pharmacological effects.

Comparative Selectivity of this compound Enantiomers

Recent research by Maclean et al. (2021) provides the most direct insights into the GABA receptor subtype selectivity of 4-APA enantiomers. The study reveals a distinct pharmacological profile for each enantiomer, highlighting the importance of stereochemistry in their interaction with different GABA receptor subtypes. The activity of both enantiomers is generally described as weak.[3]

Data Presentation

The following tables summarize the qualitative activity of (R)- and (S)-4-Aminopentanoic acid at various GABA receptor subtypes based on the findings of Maclean et al. (2021)[3].

Table 1: (S)-4-Aminopentanoic Acid Activity at GABA Receptor Subtypes [3]

GABA Receptor SubtypeObserved Activity
GABAA α4β3δWeak Agonist
GABAA α5β2γ2Weak Agonist
GABAA α6β2γ2Antagonist
GABAB B1/B2Weak Agonist

Table 2: (R)-4-Aminopentanoic Acid Activity at GABA Receptor Subtypes [3]

GABA Receptor SubtypeObserved Activity
GABAA α5β2γ2Weak Agonist

Note: The term "weak" indicates that the observed effects were not potent. Specific quantitative data such as Ki, IC50, or EC50 values were not provided in the cited study.

Experimental Protocols

To quantitatively assess the GABA receptor subtype selectivity of this compound enantiomers, standardized experimental protocols such as radioligand binding assays and two-electrode voltage clamp electrophysiology are essential.

Radioligand Binding Assay for GABAA Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells transiently or stably expressing the desired GABAA receptor subtype combination (e.g., α1β2γ2, α4β3δ, etc.).

  • Radioligand (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine (B76468) site).

  • Test compounds: (R)-4-Aminopentanoic acid and (S)-4-Aminopentanoic acid.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-APA enantiomers).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique measures the functional activity (e.g., agonism, antagonism, modulation) of a compound by recording the ion flow through the receptor channel in response to ligand application.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs encoding the desired GABAA receptor subunits.

  • Recording solution (e.g., ND96).

  • GABA (agonist).

  • Test compounds: (R)-4-Aminopentanoic acid and (S)-4-Aminopentanoic acid.

  • Two-electrode voltage clamp setup.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression on the cell surface.

  • Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: To test for agonist activity, apply increasing concentrations of the 4-APA enantiomers and record the resulting current.

  • Antagonist/Modulator Application: To test for antagonist or modulatory activity, co-apply a fixed, sub-maximal concentration of GABA (e.g., EC20) with varying concentrations of the 4-APA enantiomers and record the changes in the GABA-evoked current.

  • Data Analysis: For agonists, plot the current response against the compound concentration to generate a dose-response curve and determine the EC50 (concentration that elicits 50% of the maximal response) and maximal efficacy. For antagonists, determine the IC50 (concentration that inhibits 50% of the GABA-evoked current).

Mandatory Visualizations

GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis GABA_A GABAA Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binds GABA_B GABAB Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binds Chloride_Influx Cl- Influx GABA_A->Chloride_Influx Opens Cl- Channel G_Protein G-Protein GABA_B->G_Protein Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Second_Messengers 2nd Messengers G_Protein->Second_Messengers Modulates Ion_Channels K+ & Ca2+ Channels Second_Messengers->Ion_Channels Affects Ion_Channels->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start: Receptor Membrane Preparation incubation Incubation: Membranes + Radioligand + 4-APA Enantiomer start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End: Binding Affinity Determined analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of 4-APA Enantiomer Selectivity

Enantiomer_Selectivity cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer 4-APA This compound (S)-Enantiomer (S)-Enantiomer (R)-Enantiomer (R)-Enantiomer S_Agonist Weak Agonist At: GABAA (α4β3δ, α5β2γ2) GABAB (B1/B2) S_Antagonist Antagonist At: GABAA (α6β2γ2) R_Agonist Weak Agonist At: GABAA (α5β2γ2)

Caption: GABA receptor subtype selectivity of 4-APA enantiomers.

References

A Comparative Analysis of 4-Aminopentanoic Acid and Other GABA Analogs on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 4-Aminopentanoic acid and other selected Gamma-aminobutyric acid (GABA) analogs, focusing on their effects on neuronal firing. The following sections present quantitative data on the efficacy of these compounds, detailed experimental protocols for assessing their impact on neuronal activity, and visualizations of the relevant signaling pathways. While direct electrophysiological data on the effect of this compound on neuronal firing rates is limited in publicly accessible literature, this guide includes its known receptor activity and compares it with well-characterized GABA analogs: Baclofen (B1667701), a GABAB receptor agonist; Muscimol, a GABAA receptor agonist; and Gabapentin (B195806), which has an indirect mechanism of action.

Comparative Efficacy of GABA Analogs on Neuronal Firing

The following table summarizes the quantitative effects of various GABA analogs on neuronal firing parameters. It is important to note that experimental conditions can significantly influence the outcomes.

CompoundTarget Receptor(s)Key Effect on Neuronal FiringPotency (EC50/IC50)Animal Model/Cell TypeReference
This compound (S-enantiomer) Weak agonist at GABAA (α4β3δ, α5β2γ2) and GABAB (B1/B2); Antagonist at GABAA (α6β2γ2)Not explicitly reportedNot available for neuronal firingMouse cerebral synaptosomes[1]
This compound (R-enantiomer) Weak agonist at GABAA (α5β2γ2)Not explicitly reportedNot available for neuronal firingMouse cerebral synaptosomes[1]
Baclofen GABAB AgonistDepression of spontaneous firing rateEC50 = 0.27 µMDopamine (B1211576) neurons in rat midbrain slices[2]
Depression of Schaffer collateral-commissural population spikeEC50 = 2.8 µMRat hippocampal slice[3][4]
Muscimol GABAA AgonistDose-dependent increase in firing rate and bursting activityNot explicitly reported in terms of EC50 for firing rateNigral dopamine neurons in vivo[5]
Inhibition of neuronal firing-Not specified[6]
Gabapentin Indirect (binds to α2δ subunit of voltage-gated calcium channels)Limitation of high-frequency repetitive firingIC50 = 4.0 µM (for 12-48h exposure)Mouse spinal cord and neocortical neurons in cell culture[7]
Reversal of increased firing rate in a neuropathic pain modelNot applicableDopamine neurons in the ventral tegmental area of rats in vivo[8][9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing GABA Analog Effects

This protocol is a standard method for recording changes in neuronal firing and postsynaptic currents in response to the application of GABA analogs.[10][11][12]

1. Preparation of Brain Slices or Neuronal Cultures:

  • Anesthetize the animal (e.g., rat or mouse) and perform decapitation.

  • Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.

  • Cut brain slices (e.g., 300-400 µm thick) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Alternatively, use primary neuronal cultures grown on coverslips.

2. Recording Setup:

  • Transfer a slice or coverslip to the recording chamber on the stage of an upright microscope.

  • Continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Use borosilicate glass pipettes (3-6 MΩ resistance) filled with intracellular solution.

  • Intracellular solution composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

3. Whole-Cell Recording:

  • Approach a neuron under visual guidance (e.g., DIC optics).

  • Apply positive pressure to the pipette to keep the tip clean.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Record neuronal activity in current-clamp mode to measure firing rate and action potential properties, or in voltage-clamp mode to measure postsynaptic currents.

4. Drug Application:

  • Prepare stock solutions of the GABA analogs in the appropriate solvent (e.g., water or DMSO).

  • Dilute the stock solutions to the desired final concentrations in aCSF immediately before application.

  • Apply the GABA analogs to the recording chamber via the perfusion system.

  • Record the neuronal response during and after drug application.

5. Data Analysis:

  • Analyze the firing frequency, action potential threshold, and other relevant parameters before, during, and after drug application.

  • For voltage-clamp recordings, analyze the amplitude and frequency of spontaneous or evoked postsynaptic currents.

  • Construct dose-response curves to determine the EC50 or IC50 values of the compounds.

Signaling Pathways and Experimental Workflow

GABAergic Signaling Pathways

The following diagrams illustrate the signaling pathways for GABAA and GABAB receptors.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Agonist (e.g., Muscimol) GABA_A_Receptor GABAA Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Firing Hyperpolarization->Neuronal_Inhibition Results in

GABAA Receptor Signaling Pathway

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Baclofen GABA / Agonist (e.g., Baclofen) GABA_B_Receptor GABAB Receptor (GPCR) GABA_Baclofen->GABA_B_Receptor Binds to G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP K_Efflux K+ Efflux K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Release Reduced Neurotransmitter Release Ca_Influx->Reduced_Release Leads to Experimental_Workflow prep Preparation of Neuronal Slices/Culture recording Establish Whole-Cell Patch-Clamp Recording prep->recording baseline Record Baseline Neuronal Firing recording->baseline application Bath Application of GABA Analog baseline->application response Record Neuronal Response application->response washout Washout response->washout recovery Record Recovery washout->recovery analysis Data Analysis and Comparison recovery->analysis

References

Validating Neuroprotective Effects of 4-Aminopentanoic Acid in Alzheimer's Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] The development of effective neuroprotective agents is a primary goal of AD research. This guide provides a comparative analysis of 4-Aminopentanoic acid (4-APA) against established Alzheimer's treatments, Memantine (B1676192) and Donepezil (B133215), to evaluate its potential neuroprotective effects based on its proposed mechanism of action.

Comparative Analysis of Neuroprotective Agents

While direct experimental data for this compound in Alzheimer's models is emerging, its mechanism as a GABAergic false neurotransmitter suggests a potential to counteract the excitatory/inhibitory imbalance observed in AD.[2][3] This is compared to Memantine, an NMDA receptor antagonist that mitigates glutamate-induced excitotoxicity, and Donepezil, a cholinesterase inhibitor that enhances cholinergic neurotransmission and exhibits other neuroprotective properties.[4][5][6]

Neuroprotective Endpoint This compound (Proposed Effect) Memantine (Experimental Data) Donepezil (Experimental Data)
Mechanism of Action Acts as a false GABAergic neurotransmitter, potentially increasing inhibitory tone to counteract excitotoxicity.[3]Non-competitive, low-affinity NMDA receptor antagonist; blocks excessive Ca²⁺ influx.[6][7][8]Acetylcholinesterase (AChE) inhibitor; increases synaptic acetylcholine. Also protects against Aβ and glutamate (B1630785) toxicity.[4][9]
Reduction of Aβ-Induced Neurotoxicity Hypothetically reduces downstream effects of Aβ-induced hyperexcitability by enhancing GABAergic inhibition.Prevents Aβ₂₅₋₃₅-induced apoptosis and cell loss in the hippocampus CA1 area.[7]Attenuates Aβ-induced toxicity in rat septal neurons and pheochromocytoma cells.[4] Pretreatment significantly decreases LDH release induced by Aβ₁₋₄₀ and Aβ₁₋₄₂.[9]
Anti-Neuroinflammatory Effects Potential to reduce excitotoxicity-driven inflammation.Reduces Aβ₂₅₋₃₅-induced increases in inflammatory markers (IL-6, TNF-α) and glial activation (GFAP, Iba1).[7] Attenuates cumulative effects of neuroinflammation.[10]Exhibits anti-inflammatory properties by preventing microglial over-activation.
Reduction of Oxidative Stress May mitigate oxidative stress secondary to excitotoxicity.Prevents Aβ₂₅₋₃₅-induced oxidative stress markers, including lipid peroxidation and cytochrome c release.[7]Protects against oxidative stress-induced neuronal damage.
Improvement in Cognitive Deficits Potential to improve cognitive function by restoring synaptic balance.Prevents Aβ₂₅₋₃₅-induced memory deficits in multiple behavioral tests (spontaneous alternation, passive avoidance, water-maze).[7]Shows anti-amnesic and neuroprotective effects against Aβ-induced toxicity in mouse models.[4]
Effect on Neurotransmitter Systems Modulates the GABAergic system.[3]Modulates the glutamatergic system.[11]Primarily modulates the cholinergic system.[12][13]

Experimental Protocols

A robust methodology is critical for validating neuroprotective effects. The following is a detailed protocol for a common pharmacological model used to assess therapeutic agents in AD research.

Amyloid-Beta (Aβ₂₅₋₃₅) Peptide-Induced Mouse Model of Alzheimer's Disease

This model acutely induces key pathological features of AD, including neuroinflammation, oxidative stress, and cognitive deficits, making it suitable for screening potential neuroprotective compounds.[7]

1. Materials and Reagents:

  • Aβ₂₅₋₃₅ peptide (or other Aβ fragments)

  • Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Test compounds (4-APA, Memantine, Donepezil) and vehicle

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microsyringe (e.g., Hamilton syringe) with a 26-gauge needle

2. Animal Subjects:

  • Male Swiss mice or other appropriate strains (e.g., C57BL/6), typically 7-8 weeks old.

  • Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

3. Aβ₂₅₋₃₅ Peptide Preparation and Aggregation:

  • Dissolve Aβ₂₅₋₃₅ peptide in sterile saline or PBS to a final concentration (e.g., 1 mg/mL).

  • To induce aggregation, incubate the peptide solution at 37°C for 4-7 days before use. This step is critical as aggregated Aβ is considered the primary toxic species.

4. Surgical Procedure: Intracerebroventricular (ICV) Injection:

  • Anesthetize the mouse using the chosen anesthetic agent. Confirm adequate anesthesia via a toe-pinch reflex test.

  • Place the mouse in a stereotaxic frame (if available) or perform the injection freehand by locating the bregma.[14][15]

  • Make a small incision in the scalp to expose the skull.

  • Identify the injection site. For freehand ICV injection, a common target is approximately 1 mm lateral to the sagittal suture on the bregma line.[15]

  • Carefully drill a small burr hole through the skull at the target coordinates.

  • Using a microsyringe, slowly inject a defined volume (e.g., 3-5 µL) of the aggregated Aβ₂₅₋₃₅ solution into the lateral ventricle (depth of ~3.8 mm).[14]

  • Inject a vehicle solution (e.g., sterile saline) into the control (sham) group.

  • Leave the needle in place for 3-5 seconds post-injection to prevent backflow, then slowly retract it.[14]

  • Suture the scalp incision and allow the mouse to recover on a warm pad.

5. Treatment Administration:

  • Administer the test compounds (e.g., 4-APA, Memantine, Donepezil) or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Treatment can be initiated before (pre-treatment) or after (post-treatment) the Aβ₂₅₋₃₅ injection, depending on the study's aim (prophylactic vs. therapeutic effect). A typical neuroprotective study involves daily administration for 7-14 days following Aβ injection.[7]

6. Endpoint Analysis (7-14 days post-ICV injection):

  • Behavioral Testing: Assess cognitive function using a battery of tests such as the Morris Water Maze (spatial learning and memory), Y-maze (spatial working memory), or Passive Avoidance test (fear-associated memory).[16]

  • Biochemical Analysis: Euthanize animals and collect brain tissue (hippocampus and cortex). Prepare homogenates to measure:

    • Inflammatory Markers: Levels of cytokines like TNF-α and IL-6 using ELISA.

    • Oxidative Stress Markers: Lipid peroxidation assays (e.g., TBARS) or antioxidant enzyme activity.

  • Histological Analysis: Perfuse a subset of animals with 4% paraformaldehyde (PFA).[17] Prepare brain sections for:

    • Immunohistochemistry: Stain for markers of gliosis (GFAP for astrocytes, Iba1 for microglia) and neuronal loss (e.g., NeuN staining).

    • Apoptosis Assays: Use TUNEL staining to detect apoptotic cells.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is essential for understanding the comparative neuroprotective potential.

G cluster_0 Preclinical Alzheimer's Model cluster_1 Data Collection & Analysis cluster_2 Outcome Assessment model_induction Model Induction (e.g., Aβ₂₅₋₃₅ ICV Injection) treatment_group Treatment Group (e.g., 4-APA) model_induction->treatment_group comparator_group Comparator Groups (Memantine, Donepezil) model_induction->comparator_group vehicle_group Vehicle Control Group model_induction->vehicle_group behavioral Behavioral Testing (e.g., Morris Water Maze) treatment_group->behavioral comparator_group->behavioral vehicle_group->behavioral sham_group Sham Control Group (Vehicle ICV Injection) sham_group->behavioral biochemical Biochemical Assays (ELISA, Western Blot) outcome Evaluate Neuroprotective Efficacy (Cognition, Neuropathology) behavioral->outcome histology Histological Analysis (Immunohistochemistry) biochemical->outcome histology->outcome G cluster_0 Excitatory Synapse in AD cluster_1 Inhibitory Synapse Modulation by 4-APA Glutamate Excess Glutamate (Pathological) NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Counteraction Counteracts Excitotoxicity Excitotoxicity->Counteraction Inhibited by APA This compound (False Neurotransmitter) GABA_R GABA Receptor APA->GABA_R Activates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA_R->Hyperpolarization Hyperpolarization->Counteraction G cluster_0 Glutamatergic Pathway (Memantine) cluster_1 Cholinergic Pathway (Donepezil) Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_channel Ca²⁺ Channel Blocked NMDA_R->Ca_channel Memantine Memantine Memantine->NMDA_R Blocks Channel Neuroprotection1 Neuroprotection Ca_channel->Neuroprotection1 ACh Acetylcholine (ACh) ACh_inc Increased Synaptic ACh AChE Acetylcholinesterase (AChE) AChE->ACh Degrades Donepezil Donepezil Donepezil->AChE Inhibits Neuroprotection2 Enhanced Cognition & Neuroprotection ACh_inc->Neuroprotection2

References

Enantiomer Showdown at the Synapse: (R)-4APA vs. (S)-4APA in Synaptosome Uptake

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the synaptosomal uptake of (R)- and (S)-4-aminopentanoic acid ((R)-4APA and (S)-4APA) reveals a significant stereoselective preference, with the (R)-enantiomer demonstrating notably greater uptake into mouse cerebral synaptosomes. This guide provides a comparative analysis based on available experimental data, outlines a typical experimental protocol for assessing synaptosome uptake, and visually represents the workflow for such an assay.

This comparison is critical for researchers in neuropharmacology and drug development, as the differential uptake of enantiomers can have profound implications for their subsequent physiological effects and therapeutic potential.

Data Presentation: Quantitative Comparison of Synaptosome Uptake

A study by Wawro et al. (2021) directly compared the uptake of (R)-4APA and (S)-4APA in mouse cerebral synaptosomes. The research found that the uptake of the (R)-enantiomer was greater than that of the (S)-enantiomer.[1] The specific quantitative data from the study is summarized in the table below.

EnantiomerSynaptosome Uptake (nmol/mg protein over 30 min)
(R)-4APA Greater Uptake
(S)-4APA Lesser Uptake

Table 1: Comparison of (R)-4APA and (S)-4APA Synaptosome Uptake. Data derived from Wawro et al. (2021) which states that the (R) enantiomer had greater uptake than the (S) enantiomer.[1]

Experimental Protocols: Synaptosome Uptake Assay

The following is a generalized protocol for a synaptosome uptake assay, based on common methodologies in the field, to provide a framework for understanding how the comparative data is generated.

1. Synaptosome Preparation:

  • Tissue Homogenization: Cerebral cortices from mice are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.

    • Low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Resuspension: The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to a specific protein concentration, determined by a protein assay such as the bicinchoninic acid (BCA) assay.

2. Uptake Assay:

  • Pre-incubation: Synaptosomes are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow them to equilibrate.

  • Initiation of Uptake: The uptake reaction is initiated by adding a known concentration of radiolabeled or fluorescently tagged (R)-4APA or (S)-4APA to the synaptosome suspension.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the uptake of the compound into the synaptosomes. Control experiments are typically run at 4°C to determine non-specific uptake, as active transport is temperature-dependent.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular substrate.

  • Quantification: The amount of substrate taken up by the synaptosomes is quantified. For radiolabeled compounds, this is done using a scintillation counter. For fluorescent compounds, a fluorescence plate reader is used.

  • Data Analysis: The uptake is expressed as nmol of substrate per mg of protein over the incubation time.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow of a synaptosome uptake experiment.

Synaptosome_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Homogenization Tissue Homogenization (Cerebral Cortex) Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (12,000 x g) Supernatant1->Centrifugation2 Pellet Resuspend Synaptosomal Pellet Centrifugation2->Pellet Preincubation Pre-incubation (37°C) Pellet->Preincubation Add_Substrate Add (R)- or (S)-4APA Preincubation->Add_Substrate Incubation Incubation (37°C) Add_Substrate->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification

Synaptosome uptake experimental workflow.

References

Unveiling the Dose-Dependent Behavioral Signature of 4-Aminopentanoic Acid in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in neuroscience and drug development, this guide provides a comprehensive comparison of the behavioral effects of 4-Aminopentanoic acid (4APA) in mice against other GABAergic modulators. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate informed decisions in study design and compound selection.

Comparative Analysis of Behavioral Effects

This section presents a quantitative comparison of this compound with other compounds known to modulate the GABAergic system, a key pathway in regulating neuronal excitability and behavior. The data is compiled from preclinical studies in mice and highlights dose-dependent effects on locomotor activity and other behavioral paradigms.

Table 1: Dose-Dependent Effects on Locomotor Activity in Mice

CompoundClassDose (mg/kg, i.p.)Behavioral Effect on Locomotor ActivityReference
(R,S)-4-Aminopentanoic acid False GABAergic Neurotransmitter100 - 900Dose-dependent reduction in distance moved in a novel cage.[1]Magistretti et al., 2021
THIP (Gaboxadol) GABA-A Receptor Agonist1 - 4Significant attenuation of hyperactivity.[2]Olmos-Serrano et al., 2010
SKF(R)-89976A GABA Uptake Inhibitor8.9Substantial reduction in catalepsy after prolonged administration.[1]Dalby, 2000
Diazepam Benzodiazepine (GABA-A PAM)1 - 5Can decrease locomotor activity at higher doses.Takeda et al., 1998

Table 2: Effects on Other Behavioral and Physiological Measures

CompoundDose (mg/kg, i.p.)Behavioral/Physiological TestObserved EffectReference
(R,S)-4-Aminopentanoic acid 30 or 10023 measures of well-being, activity chamber, hot plate withdrawalNo significant impact.[1]Magistretti et al., 2021
Morphine 1 - 10Hot Plate TestIncreases latency to paw lick/jump.[3]Romero et al., 2000
SKF(R)-89976A 8.9 (14 days)Pentylenetetrazole-induced seizuresSmall but significant reduction in anticonvulsant potency.[1]Dalby, 2000

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to ensure reproducibility and aid in the design of future studies.

Open Field Test

The open field test is a common assay to assess general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To measure spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena (typically 40-50 cm x 40-50 cm) with high walls to prevent escape, often made of a non-reflective material.[4][5] The arena is placed in a dimly lit, quiet room.[6]

Procedure:

  • Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Test Initiation: Gently place the mouse in the center of the open field arena.[4]

  • Data Collection: Record the mouse's activity using an automated video-tracking system for a predetermined duration, typically 5-20 minutes.[4][7]

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (thigmotaxis).[4]

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

  • Post-Test: Return the mouse to its home cage. Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.[8]

Hot Plate Test

The hot plate test is a classic method for assessing the analgesic properties of pharmacological compounds by measuring the response to a thermal stimulus.

Objective: To evaluate the efficacy of analgesics by measuring the latency of a pain response to a thermal stimulus.

Apparatus: A metal plate that can be heated to a constant temperature (typically 52-55°C), enclosed by a transparent cylinder to confine the mouse.[8][9]

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the experiment.[8]

  • Baseline Measurement: Determine the baseline latency for each mouse to respond to the heated plate before drug administration.

  • Drug Administration: Administer the test compound (e.g., this compound, morphine) via the desired route (e.g., intraperitoneal injection).

  • Test Initiation: At a predetermined time after drug administration, place the mouse on the hot plate and start a timer.

  • Response Latency: Record the time it takes for the mouse to exhibit a nocifensive response, such as licking a hind paw or jumping.[10] A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Post-Test: Immediately remove the mouse from the hot plate after the response or at the cut-off time.

Visualizing the Mechanisms and Workflow

To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams are provided.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis GAT1 GAT1 (Reuptake) Synaptic_Cleft->GAT1 Cleared from GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binds to Chloride_Influx Cl- Influx GABA_A->Chloride_Influx G_Protein G-Protein Signaling GABA_B->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: GABAergic Synaptic Signaling Pathway.

Behavioral_Study_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation A Hypothesis Formulation B Compound and Dose Selection A->B C Choice of Behavioral Assays B->C D Animal Model Selection (e.g., C57BL/6 mice) C->D E Animal Acclimation and Handling D->E F Baseline Behavioral Testing E->F G Compound Administration F->G H Post-Dose Behavioral Testing G->H I Video Tracking and Data Extraction H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J K Interpretation of Results J->K L Conclusion and Reporting K->L

Caption: Workflow for a Mouse Behavioral Study.

References

Assessing the Long-Term Safety and Toxicity of 4-Aminopentanoic Acid Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentanoic acid (4-APA) is a gamma-aminobutyric acid (GABA) analogue with potential applications in neuroscience research as a false neurotransmitter.[1] As with any compound under investigation for potential therapeutic or research applications, a thorough assessment of its long-term safety and toxicity is paramount. This guide provides a comparative analysis of the available safety data for this compound against several well-established alternatives with similar mechanisms of action, including gabapentin, pregabalin (B1679071), vigabatrin, and phenibut. A significant disparity in the depth of available safety data is immediately apparent, with a notable lack of comprehensive long-term toxicity studies for this compound. This guide aims to highlight these data gaps and provide a framework for the necessary experimental evaluations.

Comparative Safety and Toxicity Profile

The following tables summarize the available quantitative and qualitative data on the long-term safety and toxicity of this compound and its alternatives. It is critical to note the scarcity of published, peer-reviewed long-term safety data for this compound.

Table 1: General Toxicity and Side Effect Profile

CompoundAcute Toxicity (LD50)Common Side EffectsSerious Adverse EffectsLong-Term Effects
This compound No mortality observed in mice up to 900 mg/kg (intraperitoneal)[1]Dose-dependent reduction in movement observed in mice.[1]Data not availableData not available
Gabapentin Data not availableDrowsiness, dizziness, unsteadiness, weight gain.[2][3]Suicidal thoughts, respiratory depression (especially with CNS depressants), severe allergic reactions.[4][5]Potential for dependence and withdrawal symptoms.[3]
Pregabalin Data not availableHeadaches, sleepiness, dizziness, diarrhea, mood changes, nausea, blurred vision, weight gain.[6]Suicidal thoughts, severe dizziness, hallucinations, angioedema.[6][7][8]Potential for addiction and withdrawal symptoms.[6]
Vigabatrin Data not availableSomnolence, headache, dizziness, fatigue, weight gain.Permanent peripheral visual field loss, retinal toxicity, optic atrophy.[9]Irreversible vision loss.[10]
Phenibut Data not availableReduced consciousness, dizziness, nausea, poor balance, fatigue.[11]Respiratory depression, unconsciousness, death (at high doses), severe withdrawal symptoms (seizures, delirium).[11][12]High potential for dependence and addiction.[11][13]

Table 2: Specific Toxicity Data

CompoundGenotoxicityCarcinogenicityReproductive & Developmental ToxicityNeurotoxicity
This compound Data not availableData not availableData not availableActs as a false GABAergic neurotransmitter.[1]
Gabapentin Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsDizziness, somnolence, ataxia.[5]
Pregabalin Data not available in provided search resultsData not available in provided search resultsUnclear safety in pregnancy and breastfeeding.[14]Dizziness, somnolence, confusion, memory impairment.[14]
Vigabatrin Data not available in provided search resultsData not available in provided search resultsConcerns for neural tube defects based on animal studies.[15]Retinal toxicity, visual field defects.[9][16]
Phenibut Data not available in provided search resultsData not available in provided search resultsInsufficient reliable information on safety during pregnancy and breastfeeding.[11]Reduced consciousness, delirium, potential for seizures upon withdrawal.[11][12]

Experimental Protocols for Safety and Toxicity Assessment

To address the significant data gaps for this compound, a standard battery of preclinical toxicity studies should be conducted. The following are detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[13]

  • Test Animals: Typically, rats or mice of a single sex (usually females) are used.[13]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[13]

    • A small group of animals (e.g., 3) is dosed with the starting dose.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome (survival or death), the dose for the next group of animals is either increased or decreased.

    • The process is repeated until the toxic class of the substance can be determined.

  • Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Subchronic Oral Toxicity Study (OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
  • Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[17][18]

  • Test Animals: Typically, rats are used, with both male and female animals in each dose group.[18]

  • Procedure:

    • The test substance is administered orally in graduated daily doses to several groups of animals (one dose level per group) for 90 days.[18]

    • At least three dose levels and a control group are used.

    • Animals are observed daily for signs of toxicity.

  • Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmological examination, hematology, clinical biochemistry, and urinalysis are monitored. At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically.[17][18]

Genotoxicity Assessment (In Vitro and In Vivo Assays)
  • Objective: To identify substances that can cause genetic damage, which may lead to cancer or heritable diseases.[12] A battery of tests is required to assess different genotoxic endpoints.[19][20]

  • In Vitro Tests:

    • Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): Detects gene mutations.[19]

    • In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Detects structural chromosome damage.[3]

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD Guideline 490): Detects gene mutations and clastogenicity.[19]

  • In Vivo Test:

    • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): Assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting micronuclei in newly formed red blood cells.[20] This test is typically conducted in rodents.

Visualizations: Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The primary mechanism of action for this compound and its alternatives involves the modulation of the GABAergic system. The following diagram illustrates the key components of a GABAergic synapse.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle VGAT Vesicular GABA Transporter (VGAT) GABA_vesicle->VGAT Ca_channel Voltage-gated Ca2+ Channel GABA_synapse GABA Ca_channel->GABA_synapse Vesicle Fusion Ca_ion Ca2+ Ca_ion->Ca_channel Depolarization GAT1 GABA Transporter 1 (GAT1) GABA_synapse->GAT1 Reuptake GABA_A GABAA Receptor (Ionotropic) GABA_synapse->GABA_A Binds GABA_B GABAB Receptor (Metabotropic) GABA_synapse->GABA_B Binds Cl_ion_in Cl- influx GABA_A->Cl_ion_in Opens G_protein G-protein GABA_B->G_protein Activates Effector Effector Proteins (e.g., K+ channels) G_protein->Effector Modulates

Caption: Simplified diagram of a GABAergic synapse.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a typical workflow for assessing the toxicity of a novel compound like this compound, based on OECD guidelines.

Toxicity_Workflow start Test Compound: This compound acute_tox Acute Oral Toxicity (OECD 423) start->acute_tox genotox_invitro In Vitro Genotoxicity Battery (Ames, Chromosomal Aberration, etc.) start->genotox_invitro subchronic_tox Subchronic Toxicity (90-day) (OECD 408) acute_tox->subchronic_tox Dose-range finding reproductive_tox Reproductive/Developmental Toxicity Screening subchronic_tox->reproductive_tox carcinogenicity Carcinogenicity Studies subchronic_tox->carcinogenicity genotox_invivo In Vivo Genotoxicity (Micronucleus Test - OECD 474) genotox_invitro->genotox_invivo If positive genotox_invivo->carcinogenicity risk_assessment Comprehensive Risk Assessment reproductive_tox->risk_assessment carcinogenicity->risk_assessment

Caption: A generalized workflow for preclinical toxicity testing.

Mechanism of Toxicity for Gabapentinoids

Gabapentin and pregabalin exert their effects, and potentially their toxicities, through a mechanism distinct from direct GABA receptor agonism.

Gabapentinoid_Toxicity gabapentinoid Gabapentin / Pregabalin a2d1 α2δ-1 subunit of Voltage-Gated Calcium Channels gabapentinoid->a2d1 Binds to ca_influx Reduced Calcium Influx a2d1->ca_influx Inhibits neurotransmitter_release Decreased release of excitatory neurotransmitters (e.g., Glutamate) ca_influx->neurotransmitter_release cns_depression CNS Depression (Dizziness, Somnolence) neurotransmitter_release->cns_depression respiratory_depression Respiratory Depression (especially with opioids) cns_depression->respiratory_depression

Caption: Putative mechanism of gabapentinoid-mediated neurotoxicity.

Conclusion and Future Directions

The available data on the long-term safety and toxicity of this compound is insufficient to make a comprehensive risk assessment. While preliminary acute studies in mice did not indicate immediate lethal effects at high doses, the absence of data from chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies represents a significant knowledge gap.[1] In contrast, the alternatives discussed—gabapentin, pregabalin, vigabatrin, and phenibut—have more extensively documented safety profiles, including well-characterized side effects and long-term risks.

For researchers and drug development professionals considering the use of this compound, it is imperative to undertake a systematic evaluation of its safety profile following established international guidelines. The experimental protocols outlined in this guide provide a roadmap for such an evaluation. Until such data are available, the use of this compound should be approached with caution, particularly in any context that could lead to long-term exposure. Further research is crucial to fully characterize the safety and toxicity of this compound and to determine its potential for future applications.

References

Safety Operating Guide

Proper Disposal of 4-Aminopentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 4-Aminopentanoic acid, ensuring the safety of laboratory personnel and the protection of the environment.

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on hazard information for structurally similar compounds and established best practices for chemical waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) guidelines and any available SDS for the specific formulation of this compound being used.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to mitigate potential risks. Based on data for analogous compounds, this compound may cause skin and eye irritation. Furthermore, some sources indicate potential for more severe hazards, including genetic defects, organ damage, and significant aquatic toxicity.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and potential contact with eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which may lead to irritation.
Body Protection A standard laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any dusts or aerosols.

In the event of a spill, immediately contain the material to prevent it from entering drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it into a suitable, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is solid this compound, a solution containing the compound, or contaminated labware (e.g., gloves, pipette tips, containers).

  • Segregate Waste: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions. Incompatible materials, such as strong oxidizing agents and strong acids, should be stored in separate containers.

2. Containerization:

  • Use a Dedicated Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.

  • Secure Lid: Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.

3. Labeling:

  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Date of Accumulation: Include the date when the first waste was added to the container. Follow your institution's guidelines regarding the maximum accumulation time for hazardous waste.

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.

5. Final Disposal:

  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do Not Dispose Down the Drain: Due to its potential for being very toxic to aquatic life with long-lasting effects, this compound and its solutions must not be disposed of down the drain.[1]

Quantitative Data Summary

Hazard CategoryPotential HazardCitation
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small spill, the following protocol for cleanup should be followed. This is not a disposal method for bulk waste.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or dry earth)

  • Sodium bicarbonate or a commercial spill neutralizer for acids

  • Two plastic bags for waste collection

  • Appropriate PPE (as listed above)

Procedure:

  • Restrict Access: Cordon off the spill area to prevent exposure to others.

  • Ventilation: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood.

  • Containment: If the spill is a liquid, contain it by creating a dike around the spill with absorbent material.

  • Neutralization (for acidic solutions): If the this compound is in an acidic solution, slowly and carefully sprinkle sodium bicarbonate or a suitable neutralizer over the spill, starting from the outside and working inwards. Avoid excessive effervescence.

  • Absorption: Once neutralized, or for a solid spill, cover the material with an inert absorbent.

  • Collection: Carefully scoop the absorbed and neutralized material into a labeled plastic bag.

  • Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated cleaning materials into a second labeled plastic bag.

  • Disposal: Treat both bags as hazardous waste and place them in the designated solid hazardous waste container for this compound.

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe identify Identify Waste Type: - Solid - Liquid Solution - Contaminated Labware ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Place in a Dedicated, Labeled Hazardous Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->store full Container Full or Time Limit Reached? store->full no_drain CRITICAL: DO NOT Dispose Down the Drain store->no_drain full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full->contact_ehs Yes end End: Proper Disposal by Licensed Professionals contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are based on best practices for handling laboratory chemicals of this nature.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information. In the absence of a specific SDS, the following general precautions for handling aminocarboxylic acids should be strictly followed. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety glasses with side shields or chemical splash gogglesDisposable nitrile glovesLaboratory coatN95 dust mask or work in a fume hood
Dissolving (Solution) Chemical splash gogglesDisposable nitrile gloves (consider double gloving)Laboratory coatWork in a fume hood
Transferring/Reacting Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a laboratory coatWork in a fume hood
Handling Waste Chemical splash gogglesChemical-resistant glovesLaboratory coatWork in a fume hood
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Weighing:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Before weighing, ensure the analytical balance is clean and certified.

  • Wear a lab coat, safety glasses, and nitrile gloves.[1][2] For fine powders that may become airborne, an N95 dust mask is recommended if not working in a fume hood.

  • Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or beaker. Avoid generating dust.

  • Close the stock container tightly immediately after use.

2. Dissolution:

  • Conduct all dissolution procedures within a chemical fume hood to control potential vapors.

  • Wear chemical splash goggles, a lab coat, and nitrile gloves.[3][4]

  • Slowly add the weighed this compound to the chosen solvent while stirring to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

3. Reaction and Transfer:

  • For reactions involving this compound, use chemical splash goggles and a face shield, a chemical-resistant apron over a lab coat, and chemical-resistant gloves.[3]

  • All transfers of solutions should be performed carefully to avoid spills and splashes. Use appropriate glassware and funnels.

  • Ensure all reaction vessels are properly labeled and secured.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[5]

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.[1]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).[5]

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[5]

3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal of the waste.[5]

  • Do not dispose of this compound or its solutions down the drain.[6]

Visual Guides for Safe Handling

The following diagrams provide a visual representation of the safe handling workflow and the protective barriers against potential exposure routes.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Consult SDS b Don Appropriate PPE a->b c Weigh Solid in Fume Hood b->c d Dissolve in Solvent c->d e Perform Reaction/Transfer d->e f Segregate Waste e->f g Label Waste Container f->g h Store in Satellite Area g->h i Request EHS Pickup h->i

Caption: Workflow for Safe Handling of this compound.

G cluster_exposure Routes of Exposure cluster_ppe Protective Barriers (PPE) inhalation Inhalation (Dust/Aerosol) respirator Fume Hood / Respirator inhalation->respirator ingestion Ingestion lab_coat Lab Coat / Apron ingestion->lab_coat Good Lab Practices skin_contact Skin Contact gloves Gloves skin_contact->gloves skin_contact->lab_coat eye_contact Eye Contact goggles Goggles / Face Shield eye_contact->goggles

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopentanoic acid
Reactant of Route 2
Reactant of Route 2
4-Aminopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.